molecular formula C5H5N5 B1296352 1h-Pyrazolo[3,4-b]pyrazin-3-amine CAS No. 81411-64-5

1h-Pyrazolo[3,4-b]pyrazin-3-amine

Cat. No.: B1296352
CAS No.: 81411-64-5
M. Wt: 135.13 g/mol
InChI Key: FPPZCGSFUJKIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Pyrazolo[3,4-b]pyrazin-3-amine is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This fused aromatic system, comprising a pyrazole ring condensed with a pyrazine ring, serves as a versatile scaffold for the design of biologically active molecules. Its structural similarity to purine bases makes it a privileged pharmacophore for targeting enzyme active sites . The primary research value of this compound lies in its role as a key synthetic intermediate for developing potent enzyme inhibitors. Derivatives of this core structure have been investigated as inhibitors of SHP2 phosphatase, a key target in oncology for its role in cell proliferation and survival signaling pathways . Furthermore, related pyrazolopyridine analogs demonstrate broad therapeutic potential as tyrosine kinase inhibitors, tubulin polymerization inhibitors with anti-angiogenic effects, and anticancer agents . The amino group at the 3-position provides an essential handle for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The molecular formula for this compound is C 5 H 5 N 5 . A common synthetic route to access this class of molecules involves the reaction of 2-chloro-3-cyanopyrazine derivatives with hydrazine hydrate . This product is intended for research and development purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPZCGSFUJKIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303858
Record name 1h-pyrazolo[3,4-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81411-64-5
Record name 81411-64-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-pyrazolo[3,4-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyrazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Importance of the Pyrazolo[3,4-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-b]pyrazin-3-amine

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. As a bioisostere of purine, this fused ring system has garnered significant attention, leading to the development of compounds with a wide array of biological activities. Its derivatives have been investigated as potent inhibitors of various kinases, showcasing potential as anti-proliferative and anti-inflammatory agents. The strategic incorporation of the 3-amino substituent, in particular, provides a critical vector for further molecular elaboration and interaction with biological targets.

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the primary and most efficient synthetic pathways to this compound. We will delve into the underlying reaction mechanisms, the rationale behind experimental choices, and provide actionable, step-by-step protocols.

Primary Synthesis Pathway: Cyclocondensation from a Pyrazine Precursor

The most direct and widely cited route to this compound involves the construction of the pyrazole ring onto a pre-existing, appropriately functionalized pyrazine core. This approach is valued for its efficiency and the commercial availability of the starting materials.

Core Reaction: Hydrazine-Mediated Cyclization of 3-Chloro-2-cyanopyrazine

The cornerstone of this pathway is the reaction of 3-chloro-2-cyanopyrazine with hydrazine. This reaction proceeds via a cyclocondensation mechanism, where hydrazine acts as the dinucleophilic component to form the five-membered pyrazole ring.

Mechanistic Insights

The reaction is initiated by a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the pyrazine nitrogens and the adjacent cyano group activates the carbon atom bonded to the chlorine, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks the C3 carbon of the pyrazine ring, displacing the chloride ion.

  • Intramolecular Cyclization: The resulting 2-hydrazinopyrazine-3-carbonitrile intermediate is now perfectly poised for an intramolecular cyclization. The terminal, more nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.

  • Tautomerization: The resulting cyclic imine intermediate rapidly tautomerizes to the more stable aromatic this compound. The 1H-tautomer is generally found to be more stable than the 2H-tautomer for the parent pyrazolo[3,4-b]pyridine system.

Fig. 1: Plausible Reaction Mechanism

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for analogous transformations. Researchers should perform their own optimization based on laboratory conditions and analytical data.

Materials and Reagents:

  • 3-Chloro-2-cyanopyrazine

  • Hydrazine hydrate (≥80% solution)

  • Ethanol (anhydrous)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-cyanopyrazine (1.40 g, 10 mmol).

  • Solvent Addition: Add anhydrous ethanol (40 mL) to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: Carefully add hydrazine hydrate (2.5 mL, ~40 mmol, 4 equivalents) to the solution dropwise at room temperature. Causality Note: A molar excess of hydrazine is used to ensure complete consumption of the starting material and to drive the reaction to completion.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-8 hours. Self-Validation: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase) until the starting material spot is no longer visible.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution as a solid. The flask can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol, followed by deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.

Data Presentation

ParameterConditionRationale
Solvent EthanolGood solubility for reactants; appropriate boiling point for reflux.
Temperature Reflux (~78°C)Provides sufficient thermal energy to overcome the activation barrier for both the SNAr and cyclization steps.
Reaction Time 4 - 8 hoursTypical duration for this type of cyclocondensation to proceed to completion.
Hydrazine eq. 4 - 6Ensures the reaction goes to completion and compensates for the volatility of hydrazine.
Expected Yield High (>90%)Analogous reactions of 2,3-dihalopyridines with hydrazine report yields in the 95-99% range.

Alternative Synthetic Strategies

While the above method is highly effective, a comprehensive understanding requires consideration of alternative pathways. These can be valuable if starting materials are constrained or if different substitution patterns are desired on the pyrazole ring.

Pathway B: Cyclocondensation of o-Aminonitrosopyrazoles

An alternative strategy involves forming the pyrazine ring onto a pre-existing pyrazole. This can be achieved through the reaction of an ortho-aminonitrosopyrazole with a 1,3-dicarbonyl compound or its equivalent.

This reaction, an extension of the Ehrlich-Sachs reaction, is typically initiated by the addition of the enol form of the diketone to the nitroso group, leading to an imine intermediate. Subsequent intramolecular condensation and dehydration yield the fused pyrazolo[3,4-b]pyrazine system. Microwave irradiation has been shown to improve yields and shorten reaction times for this transformation.

  • Advantages: Allows for the synthesis of derivatives with various substituents on the pyrazine ring, depending on the choice of the dicarbonyl compound.

  • Limitations: This route does not directly yield the 3-amino product. The starting 5-amino-4-nitrosopyrazole is required, and the final product would need further functional group manipulation to introduce the desired 3-amino group, making it a less direct pathway.

Fig. 2: Alternative Synthesis via o-Aminonitrosopyrazole

Conclusion and Future Outlook

The synthesis of this compound is most efficiently achieved through the hydrazine-mediated cyclocondensation of 3-chloro-2-cyanopyrazine. This method is robust, high-yielding, and utilizes readily accessible starting materials, making it the preferred route for both academic and industrial applications. Understanding the underlying SNAr and intramolecular cyclization mechanism allows for rational optimization and adaptation of the protocol. While alternative routes exist, they are often more circuitous for accessing this specific target. The continued exploration of novel synthetic methodologies, including multicomponent reactions and flow chemistry, will undoubtedly expand the toolkit for accessing this valuable heterocyclic core and its derivatives, further empowering the field of drug discovery.

References

  • Foks, H., Pancechowska-Ksepko, D., Kedzia, A., Zwolska, Z., Janowiec, M., & Augustynowicz-Kopeć, E. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Farmaco, 60(6-7), 513-517. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Quiroga, J., Portilla, J., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2006). ChemInform Abstract: Microwave-Assisted Synthesis of Fused Pyrazolo[3,4-b]pyrazines by the Reaction of ortho-Aminonitrosopyrazoles and Cyclic β-Diketones. ChemInform, 37(34). [Link]

  • García-García, E., Varela-M, C. A., Marín-García, P., Entrena-Guadix, A., Zarzuelo, A., Suárez, M. D., & de Medina, F. S. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 421. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (2011).
  • Process for synthesis of (3-chloro-2-pyridyl)hydrazine. (2023). Justia Patents. [Link]

  • 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. (2016).

An In-depth Technical Guide to the Physicochemical Properties of 1h-Pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1h-Pyrazolo[3,4-b]pyrazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While experimental data for this specific molecule is limited in publicly available literature, this document synthesizes computed data with established experimental methodologies and insights from closely related pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine analogs. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a foundational understanding of the molecule's characteristics that are critical for its application in drug discovery and development. We will delve into the structural features, spectroscopic and thermal properties, and solubility, providing both theoretical predictions and practical experimental workflows.

Introduction: The Pyrazolo[3,4-b]pyrazine Scaffold in Drug Discovery

The 1h-Pyrazolo[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This similarity allows molecules incorporating this scaffold to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. The derivatization of this core, particularly with an amine group at the 3-position to yield this compound, is a strategic approach to modulate its electronic properties, hydrogen bonding capacity, and overall pharmacological profile. Derivatives of the broader pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine families have demonstrated a spectrum of biological activities, including anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer properties[1][2][3][4]. A thorough understanding of the physicochemical properties of this compound is therefore a critical prerequisite for unlocking its full therapeutic potential.

Molecular Structure and Core Physicochemical Data

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, we can compile a profile of its key physicochemical parameters.

Chemical Structure

The chemical structure of this compound is depicted below. The fusion of the pyrazole and pyrazine rings creates a planar, aromatic system. The exocyclic amine group at the C3 position is a key functional group that influences the molecule's polarity and hydrogen bonding capabilities.

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₅N₅[5]
Molecular Weight 135.13 g/mol [5]
CAS Number 81411-64-5[5]
Topological Polar Surface Area (TPSA) 80.5 Ų[6] (Computed for isomer)
logP (Predicted) -0.2 to -0.49[7] (Predicted for isomer)
Hydrogen Bond Donors 2(Calculated)
Hydrogen Bond Acceptors 4[7] (Predicted for isomer)
pKa (Strongest Acidic, Predicted) 9.1[7] (Predicted for isomer)
pKa (Strongest Basic, Predicted) 4.28[7] (Predicted for isomer)

Note: Some values are for the isomeric compound 1H-Pyrazolo[3,4-d]pyrimidin-4-amine as direct experimental or computed data for this compound is scarce.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure. While a specific spectrum for this compound is not publicly available, we can predict the expected chemical shifts based on the structure and data from related compounds.

Expected ¹H NMR (in DMSO-d₆):

  • Aromatic Protons: Signals for the pyrazine ring protons are expected in the aromatic region (δ 7.0-9.0 ppm).

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons, which is exchangeable with D₂O.

  • N-H Proton: A signal for the pyrazole N-H proton.

Expected ¹³C NMR (in DMSO-d₆):

  • Signals corresponding to the carbon atoms of the fused heterocyclic rings.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra at room temperature.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the N-H and C=N bonds.

Expected IR Absorption Bands (cm⁻¹):

  • N-H stretching (amine and pyrazole): 3100-3500 cm⁻¹ (likely broad)

  • C=N stretching (aromatic rings): 1500-1650 cm⁻¹

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The aromatic nature of this compound suggests it will absorb UV radiation. The UV/Visible spectrum of the related 1-Methyl-1h-pyrazolo[3,4-b]pyrazine shows absorption maxima around 230 nm and 300-320 nm[8].

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or water) of known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

  • Blank Correction: Use the pure solvent as a blank to zero the instrument.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point, thermal stability, and decomposition profile of a compound[9][10].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other thermal transitions. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition temperature of the compound.

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an appropriate pan (e.g., alumina or platinum).

  • Instrumentation: Utilize a simultaneous TGA-DSC instrument.

  • Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition and melting point, respectively.

TGA_DSC_Workflow cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Analysis Weigh Sample (2-5 mg) Weigh Sample (2-5 mg) Place in Pan Place in Pan Weigh Sample (2-5 mg)->Place in Pan Set Temperature Program Set Temperature Program Place in Pan->Set Temperature Program Set Gas Flow (N₂) Set Gas Flow (N₂) Set Temperature Program->Set Gas Flow (N₂) Run TGA-DSC Run TGA-DSC Set Gas Flow (N₂)->Run TGA-DSC Analyze Thermal Events Analyze Thermal Events Run TGA-DSC->Analyze Thermal Events Determine Melting Point & Decomposition Temp. Determine Melting Point & Decomposition Temp. Analyze Thermal Events->Determine Melting Point & Decomposition Temp.

Caption: Workflow for simultaneous TGA-DSC analysis.

Solubility and Lipophilicity

Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Aqueous Solubility

The presence of multiple nitrogen atoms and an amine group suggests that this compound will have some degree of aqueous solubility, which can be influenced by pH.

Experimental Protocol: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at various pH values (e.g., 2.0, 7.4, 9.0).

  • Equilibration: Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

Lipophilicity (logP)

Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. The predicted logP value for a related isomer is around -0.2 to -0.49, indicating that this compound is likely to be a relatively hydrophilic compound[7].

Experimental Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and then add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and then take the logarithm to obtain logP.

Reactivity and Stability

The chemical stability of a drug candidate is a critical factor for its development and formulation. The pyrazolo[3,4-b]pyrazine ring system is generally stable. The primary reactive site is likely the exocyclic amine group, which can undergo reactions such as acylation and Schiff base formation[1]. Stability studies under various conditions (e.g., pH, temperature, light) are essential to understand its degradation pathways.

Conclusion and Future Directions

This compound is a molecule with significant potential in drug discovery due to its privileged heterocyclic core. This guide has provided a comprehensive overview of its key physicochemical properties, drawing upon computed data and established experimental protocols for related compounds. While direct experimental data remains to be fully elucidated, the information presented here serves as a robust foundation for researchers. Future work should focus on the experimental determination of the properties outlined in this guide to validate the computational predictions and to build a more complete profile of this promising compound. Such data will be invaluable for guiding its optimization in the development of novel therapeutics.

References

  • PubChem. 1H-pyrazolo[3,4-b]pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • Foks, H., et al. (1993). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 50(4-5), 327-332.
  • Pawar, S. S., & Bhosale, A. V. (2022). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. International Journal of All Research Education and Scientific Methods, 10(4), 132-136.
  • Díaz-Alcalde, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Li, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. European Journal of Medicinal Chemistry, 211, 113098.
  • Díaz-Alcalde, A., et al. (2022).
  • PubChem. 1H-Pyrazolo[3,4-b]pyrazine-6-methanamine, 3-amino-. National Center for Biotechnology Information. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Díaz-Alcalde, A., et al. (2022).
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1481.
  • El-Emary, T. I. (2007). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines.
  • Samy, M. M., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2649. [Link]

  • Samy, M. M., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2649.
  • Danel, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2775.
  • Rojas-Lima, S., et al. (2014).
  • NIST. 1-Methyl-1h-pyrazolo[3,4-b]pyrazine. National Institute of Standards and Technology. [Link]

  • Abdel-Aziz, H. A., et al. (2021). 3-Aminopyrazolo[3,4-b]pyridine: Effective Precursor for Barium Hydroxide-Mediated Three Components Synthesis of New Mono- and Bis(pyrimidines) with Potential Cytotoxic Activity. Molecules, 26(11), 3169.
  • Cîrcu, V., et al. (2021).
  • PubChem. 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Díaz-Alcalde, A., et al. (2022).
  • HMDB. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Human Metabolome Database. [Link]

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1,5,6-Trimethyl-1h-pyrazolo[3,4-b]pyrazin-3-amine. National Center for Biotechnology Information. [Link]

  • Zhang, J., et al. (2014). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry, 115(2), 1735-1741.
  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • de Oliveira, G. G., Ferraz, H. G., & Matos, J. do R. (2002). CHARACTERIZATION OF PHARMACEUTICALS BY THERMAL ANALYSIS. Publicatio UEPG: Ciências Exatas e da Terra, Ciências Agrárias e Engenharias, 8(1), 91-100.
  • PubChem. 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link]

  • Chemical-Suppliers.com. 1H-pyrazolo[3,4-b]pyridin-3-amine. [Link]

  • Wang, Y., et al. (2021). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 14(11), 103403.
  • PubChemLite. 1h-pyrazolo(3,4-b)pyridin-3,6-diamine, 4-phenyl-. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrazolo[3,4-b]pyrazin-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This guide provides a comprehensive overview of the crystal structure analysis of aminated pyrazolo[3,4-b]pyrazines. While a public crystal structure for the parent compound, 1H-pyrazolo[3,4-b]pyrazin-3-amine, is not available, this document will leverage the crystallographic data of a closely related analog, 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide , as an illustrative model. We will delve into the synthesis, crystallization, and detailed X-ray diffraction analysis, offering field-proven insights into the experimental choices and the interpretation of the resulting structural data.

Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Core

The fusion of pyrazole and pyrazine rings creates a bicyclic heteroaromatic system with a unique distribution of hydrogen bond donors and acceptors. This structural motif is found in a variety of biologically active agents, including kinase inhibitors for cancer therapy and compounds with antibacterial properties.[1] The 3-amino substitution is a key feature, providing a crucial hydrogen bond donor group that can interact with biological targets such as enzymes and receptors.

A precise understanding of the crystal structure provides invaluable information on:

  • Molecular Conformation: The inherent geometry, bond lengths, and angles of the molecule.

  • Intermolecular Interactions: The non-covalent forces, particularly hydrogen bonds and π–π stacking, that govern how molecules arrange themselves in the solid state. This mimics interactions in a protein's binding pocket.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have profound effects on its solubility, stability, and bioavailability.

This guide will walk through the essential steps to obtain and interpret this critical data, empowering researchers to accelerate their drug discovery programs.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

General Synthesis Strategy

A common and effective route to substituted pyrazolo[3,4-b]pyrazines involves the condensation of an aminopyrazole precursor with a suitable dicarbonyl or equivalent species. For instance, a key intermediate, 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, can be synthesized in a one-pot reaction from 5-amino-3-methyl-4-nitroso-1-phenylpyrazole and malononitrile.[1] Subsequent hydrolysis of the nitrile can yield the corresponding carboxamide.

Synthesis_Pathway A 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole C 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile A->C One-pot reaction B Malononitrile B->C D 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide C->D Hydrolysis

Caption: General synthetic approach to the pyrazolo[3,4-b]pyrazine core.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening various conditions. The key is to achieve a state of slow supersaturation.[2]

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of the compound (5-10 mg) in a range of solvents (0.5-1.0 mL) with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.[3]

  • Filtration: Prepare a nearly saturated solution and filter it through a 0.22 µm syringe filter into a clean vial. This removes dust and other particulates that can act as unwanted nucleation sites.[4]

  • Screening Methods: Set up parallel experiments using the following techniques:

    • Slow Evaporation: Cover the vial with a cap pierced with a few needle holes. Allow the solvent to evaporate slowly over days or weeks in a vibration-free environment. This is often the simplest method.[4][5]

    • Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[5][6]

    • Solvent Layering (Liquid-Liquid Diffusion): Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent. Crystals form at the interface as the solvents slowly mix.[4]

    • Thermal Control: Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C).[7]

Causality Behind Choices: The goal of these methods is to approach the point of insolubility very slowly. Rapid precipitation leads to amorphous powder or a multitude of tiny, unusable crystals. Slow crystal growth allows molecules to organize into a well-ordered, single lattice.[8]

Crystal Structure Analysis: A Case Study

As previously noted, we will use the published structure of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide as a representative example to illustrate the principles of analysis.[1]

Molecular Geometry

The primary output of a successful X-ray diffraction experiment is the precise three-dimensional arrangement of atoms. In the case of our proxy molecule, the pyrazolo[3,4-b]pyrazine ring system is essentially planar.[1] The pendent phenyl ring is slightly twisted relative to this plane, with a dihedral angle of 5.72 (6)°.[1] This planarity is typical for aromatic heterocyclic systems and is crucial for enabling π–π stacking interactions.

Intermolecular Interactions: The Crystal Packing Glue

The solid-state structure is stabilized by a network of non-covalent interactions. For aminated nitrogen heterocycles, hydrogen bonding is the dominant force.

  • Hydrogen Bonding: In the crystal of our proxy molecule, the amino and carboxamide groups are key players. The molecules form centrosymmetric dimers through strong N—H···O hydrogen bonds between the carboxamide groups, creating a robust R²₂(8) ring motif. These dimers are then linked into sheets by N—H···N hydrogen bonds involving the amino group and a pyrazine nitrogen.[1] This type of hydrogen bonding, where amine protons interact with ring nitrogens and carbonyl oxygens, is a critical feature that also governs the binding of such molecules to protein targets. A similar analysis of pyrazinamide, an anti-tuberculosis drug, also reveals strong N—H···N and N—H···O hydrogen bonds that form dimers in the crystal.[9][10]

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B (Inversion Dimer) cluster_2 Molecule C (Adjacent Sheet) A_N_amine N-H (Amine) C_N_pyrazine N (Pyrazine) A_N_amine->C_N_pyrazine N-H···N (Sheet formation) A_N_carbox N-H (Carboxamide) B_O_carbox O (Carboxamide) A_N_carbox->B_O_carbox N-H···O (R²₂(8) Dimer) A_O_carbox O (Carboxamide) A_N_pyrazine N (Pyrazine) B_N_carbox N-H (Carboxamide) B_N_carbox->A_O_carbox N-H···O (R²₂(8) Dimer)

Caption: Hydrogen bonding network in the proxy pyrazolo[3,4-b]pyrazine crystal.

  • π–π Stacking: In addition to hydrogen bonds, the planar aromatic rings participate in π–π stacking interactions. In the proxy structure, symmetry-related pyrazole and phenyl rings stack with a centroid-to-centroid distance of 3.4453 (9) Å, further stabilizing the crystal lattice.[1]

Crystallographic Data Summary

Quantitative data from the X-ray diffraction experiment is summarized in a standardized format. The table below presents the key parameters for our proxy molecule.

Parameter Value for 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide[1]
Empirical FormulaC₁₃H₁₂N₆O
Formula Weight268.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.0163 (6)
b (Å)7.2346 (4)
c (Å)15.0253 (8)
β (°)108.845 (2)
Volume (ų)1234.33 (12)
Z4
Density (calculated) (g/cm³)1.445
R-factor (R1)0.048

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process involving data collection, structure solution, and refinement.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth 1. Grow Single Crystal Crystal_Selection 2. Select & Mount Crystal Crystal_Growth->Crystal_Selection Data_Collection 3. X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution 4. Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement 5. Structure Refinement Structure_Solution->Structure_Refinement Validation 6. Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol: A Self-Validating System

  • Crystal Selection and Mounting: A suitable crystal (ideally 0.1-0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope.[8] It is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays produce a pattern of spots (reflections) that are recorded by a detector.[12]

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. Initial phases for the reflections are then determined, often using "direct methods," which leads to a preliminary electron density map and an initial model of the molecular structure.[11]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[11]

  • Validation: The final refined structure is validated using various crystallographic metrics. The R1-factor is a key indicator of the quality of the fit, with values below 0.05 generally considered excellent for small molecules. The final structure is analyzed for its chemical sense, geometry, and intermolecular interactions.

Conclusion: From Structure to Function

The detailed analysis of the crystal structure of this compound and its analogs provides a foundational understanding of their physicochemical properties. By revealing the precise conformation and the specific hydrogen bonding networks that these molecules favor, crystallographic studies offer a direct roadmap for designing next-generation analogs with improved binding affinity, selectivity, and pharmacokinetic properties. The protocols and analytical frameworks presented in this guide serve as a robust system for researchers in drug discovery, ensuring that the structural data generated is both accurate and insightful, ultimately accelerating the development of new therapeutics.

References

  • Athimoolam, S., & Saravanan, V. (2014). Intermolecular interactions, charge-density distribution and the electrostatic properties of pyrazinamide anti-TB drug molecule. IUCr Journals. [Link]

  • Ciurla, H. (n.d.). Crystallization of small molecules. University of Barcelona. [Link]

  • IUCr Journals. (2013). Intermolecular interactions, charge-density distribution and the electrostatic properties of pyrazinamide anti-TB drug molecule. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1141. [Link]

  • McCabe, O., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1753. [Link]

  • Wawrzynczak, A., et al. (2017). Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science, 23(9), 716-726. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • University of Florida. (2006). Crystallisation Techniques. [Link]

  • Elguero, J., et al. (2002). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. New Journal of Chemistry, 26, 1146-1151. [Link]

  • ResearchGate. (n.d.). (a) Chemical structures of pyrazole/pyrazolone/aminopyrazolone; (b) rationally designed amino acids/peptides. [Link]

  • Petrella, S., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide. PLoS ONE, 6(1), e15785. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". [Link]

  • Al-Majid, A. M., et al. (2015). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Acta Crystallographica Section E, 71(Pt 7), o766–o767. [Link]

  • ResearchGate. (n.d.). Molecular structure of pyrazinamide (PZA) (black arrows represent...). [Link]

  • Sanchez-Molina, I., et al. (2020). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules, 25(24), 5900. [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. [Link]

  • Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (n.d.). Single Crystal X-Ray Diffraction Studies Single crystals of compound 1, suitable for X-ray diffraction, were obtained by slow ev. [Link]

  • Wang, Q., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1244. [Link]

  • ResearchGate. (n.d.). 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E, 70(Pt 5), o547. [Link]

  • University of Oldenburg. (n.d.). Single crystal X-ray diffraction. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • HMDB. (2021). Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). [Link]

  • ResearchGate. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

  • PubChem. (n.d.). 1,5,6-Trimethyl-1h-pyrazolo[3,4-b]pyrazin-3-amine. [Link]

  • PubChemLite. (n.d.). 1h-pyrazolo(3,4-b)pyridin-3,6-diamine, 4-phenyl-. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-b]pyrazine-6-methanamine, 3-amino-. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • MDPI. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. [Link]

  • ResearchGate. (n.d.). Substituted pyrazolo[3,4-b]pyridines. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 1H-Pyrazolo[3,4-b]pyrazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and supported by data from analogous structures, offering a predictive and practical framework for the characterization of this and related compounds.

Introduction to this compound

This compound (Molecular Formula: C₅H₅N₅, Molecular Weight: 135.13 g/mol ) is a fused heterocyclic system containing both pyrazole and pyrazine rings.[1] Such nitrogen-rich scaffolds are prevalent in pharmacologically active molecules, exhibiting a wide range of biological activities.[2][3] Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this class of compounds. This guide will delve into the predicted spectroscopic signatures of this molecule and provide the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure. The following predictions are based on the analysis of related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives.[3][4][5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and pyrazole N-H protons. The electron-withdrawing nature of the pyrazine ring will generally lead to a downfield shift for adjacent protons.[6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-58.2 - 8.4DoubletCoupled to H-6.
H-67.9 - 8.1DoubletCoupled to H-5.
NH₂5.5 - 6.5Broad SingletChemical shift and broadness are dependent on solvent and concentration.
NH (pyrazole)12.0 - 13.0Broad SingletTautomeric proton, often broad and downfield.

Predicted in DMSO-d₆

Expert Interpretation: The two doublets in the aromatic region are characteristic of the adjacent protons on the pyrazine ring. The broad singlets for the amine and pyrazole N-H protons are typical and their exchange with deuterium in D₂O can be used for confirmation. The downfield shift of the pyrazole N-H is a key feature of this heterocyclic system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-3150 - 155Carbon bearing the amine group.
C-3a140 - 145Bridgehead carbon.
C-5130 - 135
C-6125 - 130
C-7a145 - 150Bridgehead carbon.

Predicted in DMSO-d₆

Expert Interpretation: The chemical shifts are influenced by the nitrogen atoms within the rings. The carbon attached to the amino group (C-3) is expected to be significantly downfield. Two-dimensional NMR techniques like HMQC and HMBC would be instrumental in definitively assigning each proton and carbon signal.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-14 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.[6]

    • Spectral Width: 0-160 ppm.[6]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

IR_Functional_Groups cluster_NH2 Amine Group cluster_Pyrazole Pyrazole Ring cluster_Aromatic Aromatic System Molecule This compound NH_stretch N-H Stretch (3450-3300 cm⁻¹) Molecule->NH_stretch NH_bend N-H Bend (1650-1580 cm⁻¹) Molecule->NH_bend Pyrazole_NH N-H Stretch (3200-3000 cm⁻¹) Molecule->Pyrazole_NH CH_stretch C-H Stretch (3100-3000 cm⁻¹) Molecule->CH_stretch CC_CN_stretch C=C & C=N Stretch (1600-1450 cm⁻¹) Molecule->CC_CN_stretch

Caption: Correlation of functional groups in the molecule with their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Notes
135[M]⁺Molecular ion
108[M - HCN]⁺Loss of hydrogen cyanide from the pyrazole ring, a common fragmentation for pyrazoles. [7][8]
81[M - 2HCN]⁺Subsequent loss of a second HCN molecule.
94[C₄H₄N₃]⁺Fragmentation of the pyrazine ring.

Expert Interpretation: The molecular ion at m/z 135 should be clearly visible. The most characteristic fragmentation pathway for pyrazoles involves the loss of HCN (27 Da). [7][8]Therefore, a significant peak at m/z 108 is anticipated. Further fragmentation can lead to other smaller ions, providing a unique fingerprint for the molecule.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • For a volatile and thermally stable compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

    • Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • Ionization and Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment libraries.

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.

MS_Fragmentation M [M]⁺˙ m/z 135 M_HCN [M - HCN]⁺˙ m/z 108 M->M_HCN - HCN M_2HCN [M - 2HCN]⁺˙ m/z 81 M_HCN->M_2HCN - HCN

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound relies on the synergistic use of NMR, IR, and MS. This guide has provided a detailed predictive analysis of the expected spectroscopic data, grounded in the established principles of chemical analysis and supported by literature data on analogous compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While these predictions offer a robust framework for characterization, experimental verification remains the gold standard in chemical science.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. PubMed. Available from: [Link]

  • Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. IJARESM. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Available from: [Link]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Semantic Scholar. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available from: [Link]

  • 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. ResearchGate. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Taylor & Francis Online. Available from: [Link]

  • An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. ResearchGate. Available from: [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]

  • NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. Available from: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available from: [Link]

  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • A facile synthesis, reactions, and spectral characterization of some novel thieno[3,2‐e]pyrazolo[3,4‐b]pyrazine compounds. ResearchGate. Available from: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Available from: [Link]

  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. Available from: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Available from: [Link]

  • Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs). Aurigene Pharmaceutical Services. Available from: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Available from: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. HMDB. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Science Alert. Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Infrared Spectroscopy. Available from: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available from: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Unibo. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Novel 1H-Pyrazolo[3,4-b]pyrazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities, including but not limited to, antibacterial, antifungal, and potent kinase inhibition. This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1H-pyrazolo[3,4-b]pyrazin-3-amine and its derivatives. It is intended for researchers, scientists, and drug development professionals. The guide delves into the mechanistic underpinnings of the key synthetic transformations, offers detailed experimental protocols, and discusses the structure-activity relationships (SAR) of these compounds, particularly in the context of kinase inhibition.

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyrazine Core

The fusion of pyrazole and pyrazine rings to form the 1H-pyrazolo[3,4-b]pyrazine system creates a unique heteroaromatic scaffold with diverse pharmacological potential. Its structural resemblance to purine bases allows it to interact with a variety of biological targets, most notably protein kinases. The 3-amino substituent is a key feature, often serving as a crucial hydrogen bond donor and a versatile handle for further chemical modifications to explore the chemical space and optimize biological activity.

Derivatives of this core have shown promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1), making them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases.[1] This guide will focus on the practical aspects of synthesizing these valuable compounds, providing both the "how" and the "why" behind the synthetic methodologies.

Strategic Approaches to the 1H-Pyrazolo[3,4-b]pyrazine Scaffold

The construction of the 1H-pyrazolo[3,4-b]pyrazine ring system can be broadly approached through two main retrosynthetic disconnections: annelation of a pyrazole ring onto a pre-existing pyrazine core, or the formation of a pyrazine ring from a pyrazole precursor. The former is the more common and versatile strategy, often commencing from readily available and reactive pyrazine starting materials.

Primary Synthetic Route: Cyclocondensation of a Halogenated Pyrazine with Hydrazine

The most direct and widely employed method for the synthesis of the this compound core involves the reaction of a suitably substituted pyrazine with hydrazine. A common and efficient starting material for this approach is 3-chloro-2-cyanopyrazine.[2][3]

The reaction proceeds through a two-step mechanism. First, the hydrazine undergoes a nucleophilic addition to the nitrile group of the 3-chloro-2-cyanopyrazine, forming an amidrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the amidrazone displaces the chlorine atom, leading to the formation of the fused pyrazole ring.

G cluster_0 Reaction Mechanism start 3-Chloro-2-cyanopyrazine + Hydrazine inter Amidrazone Intermediate start->inter Nucleophilic addition end This compound inter->end Intramolecular Cyclization (SNAr)

Caption: Proposed reaction mechanism for the formation of the 1H-pyrazolo[3,4-b]pyrazine core.

This protocol is a self-validating system, providing a reliable method for the preparation of the core scaffold.

Materials:

  • 3-Chloro-2-cyanopyrazine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-cyanopyrazine (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid product and wash with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound as a solid.

Purification and Characterization:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • 1H NMR (DMSO-d6): Expected signals for the aromatic protons of the pyrazine ring and the amine and pyrazole NH protons.

  • 13C NMR (DMSO-d6): Expected signals for the carbon atoms of the fused heterocyclic system.

  • Mass Spectrometry (ESI): [M+H]+ corresponding to the molecular weight of the product.

Derivatization Strategies for Lead Optimization

The this compound core provides multiple points for diversification to explore structure-activity relationships. The primary amine at the 3-position is a common site for modification, allowing for the introduction of a wide range of substituents through acylation, sulfonylation, and reductive amination reactions. Additionally, the pyrazole nitrogen can be alkylated or arylated to further modulate the compound's properties.

G cluster_derivatives Derivatization Pathways core This compound N1 (Pyrazole) 3-Amino alkylation N1-Alkylation/Arylation core:n1->alkylation acylation 3-N-Acylation core:n3->acylation sulfonylation 3-N-Sulfonylation core:n3->sulfonylation reductive_amination 3-N-Reductive Amination core:n3->reductive_amination

Caption: Key derivatization points on the this compound scaffold.

Structure-Activity Relationships (SAR) in Kinase Inhibition

The development of 1H-pyrazolo[3,4-b]pyrazine derivatives as kinase inhibitors has yielded valuable insights into their SAR. The following table summarizes key findings from various studies, highlighting the impact of different substituents on inhibitory potency against selected kinases.

Derivative Substituent at 3-Amino Substituent at N1-Pyrazole Target Kinase IC50 (nM) Reference
A -NH2 (unsubstituted)-HCDK2>1000[4]
B -NH-CO-(2,6-difluorophenyl)-HCDK29[4]
C -NH-(substitued aniline)-SEM protectedTBK18.5[1]
D -NH-(substituted benzimidazole)-SEM protectedTBK10.8[1]
E -NH-CO-(substituted phenyl)-HALK (L1196M)<0.5[5]

Key SAR Insights:

  • 3-Amino Group: An unsubstituted 3-amino group generally results in low potency. Acylation with specific aromatic groups, such as 2,6-difluorophenyl, can dramatically increase inhibitory activity against kinases like CDK2.[4]

  • N1-Position of Pyrazole: The N1 position of the pyrazole ring is another important site for modification. The introduction of bulky groups can influence the compound's interaction with the kinase active site.

  • Bioisosteric Replacements: The pyrazolo[3,4-b]pyrazine core itself can be considered a bioisostere of the purine nucleus found in ATP. Further bioisosteric replacements of key functional groups can lead to improved potency and selectivity.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design and synthesis of novel drug candidates. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse libraries of compounds for biological screening. A thorough understanding of the reaction mechanisms and structure-activity relationships is crucial for the rational design of potent and selective inhibitors targeting various disease-relevant proteins. This guide provides a solid foundation for researchers to build upon in their quest for new and effective therapeutics based on this promising heterocyclic core.

References

  • Foks, H., Pancechowska-Ksepko, D., Kędzia, A., Zwolska, Z., Augustynowicz-Kopeć, E., & Gniadzik, M. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco, 60(6-7), 513-517. [Link]

  • Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. (n.d.). IJARESM. Retrieved January 4, 2026, from [Link]

  • Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Lee, K., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1445-1463. [Link]

  • Kłys, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2737. [Link]

  • Al-Ghorbani, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2286-2303. [Link]

  • Procedure for (E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. [Link]

  • Gucký, T., et al. (2018). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. ResearchGate. [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Li, D., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 15(1), 103511. [Link]

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. (n.d.). E-Journal UIN Malang. Retrieved January 4, 2026, from [Link]

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.). Google Patents.
  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024, May 30). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Doležal, M., et al. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 21(11), 1435. [Link]

Sources

A Technical Guide to the Thermal Stability and Degradation Profile of 1H-Pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and degradation profile of 1H-Pyrazolo[3,4-b]pyrazin-3-amine, a heterocyclic compound of significant interest in pharmaceutical development. In the absence of extensive published data specific to this molecule, this document outlines a robust, first-principles approach for its characterization. Drawing upon established methodologies for analogous pyrazole-containing and heterocyclic active pharmaceutical ingredients (APIs), this guide details the requisite analytical techniques, experimental protocols, and data interpretation strategies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a thorough and scientifically rigorous evaluation of the compound's stability, thereby informing critical decisions in formulation, storage, and regulatory compliance.

Introduction: The Significance of this compound

The 1H-pyrazolo[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The presence of multiple nitrogen atoms and the fused ring system imparts unique physicochemical properties that are often exploited in the design of novel therapeutic agents.[3][4] this compound, as a specific analogue, holds potential for further development, making a thorough understanding of its intrinsic stability paramount.

Thermal stability is a critical quality attribute for any API. It dictates manufacturing processes, formulation strategies, recommended storage conditions, and shelf-life. An unstable compound may degrade under thermal stress, leading to a loss of potency and the potential formation of harmful impurities. This guide, therefore, presents a systematic approach to proactively characterize the thermal behavior of this compound.

Proposed Methodologies for Thermal Analysis

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the cornerstone of thermal stability assessment. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides a quantitative measure of mass loss associated with decomposition, evaporation, or desorption. For a crystalline solid like this compound, TGA will reveal the onset temperature of decomposition and the number of decomposition steps.

Trustworthiness: A self-validating TGA protocol involves careful sample preparation, precise instrument calibration, and running the analysis under different atmospheric conditions (e.g., inert nitrogen and oxidative air) to discern the degradation mechanism.

Experimental Protocol: Thermogravimetric Analysis of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared aluminum or ceramic pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis to ensure an inert atmosphere. Repeat the experiment with dry air to assess oxidative stability.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a linear heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for higher resolution of decomposition events.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition events. For this compound, DSC will determine its melting point and the enthalpy of fusion, providing insights into its crystalline structure and purity. The presence of an exothermic event following the melt can be indicative of decomposition.

Trustworthiness: The protocol's validity is ensured by using hermetically sealed pans to prevent mass loss before decomposition and by performing multiple heating and cooling cycles to investigate reversible thermal events and the potential for polymorphism.

Experimental Protocol: Differential Scanning Calorimetry of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) through the sample chamber.

  • Temperature Program:

    • Cycle 1: Equilibrate at 25°C. Heat from 25°C to a temperature approximately 20-30°C above the melting point at a rate of 10°C/min.

    • Cycle 2: Cool the sample to 25°C at a controlled rate (e.g., 10°C/min).

    • Cycle 3: Reheat the sample to the same upper temperature limit at 10°C/min.

  • Data Analysis: Determine the melting point (onset and peak temperature) and the enthalpy of fusion (ΔHfus) from the first heating cycle. Analyze subsequent cycles for changes in thermal behavior that might indicate polymorphism or degradation.

Degradation Profile: Forced Degradation Studies

Expertise & Experience: Forced degradation (or stress testing) is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[7] By subjecting this compound to more extreme conditions than it would typically encounter, we can accelerate its degradation and elucidate its degradation pathways. The conditions outlined below are based on ICH guidelines.[7]

Trustworthiness: The self-validating nature of this protocol lies in the use of a control sample (unstressed) and the aim for a target degradation of 5-20%. This ensures that the degradation pathways are representative of those that might occur under long-term storage, rather than being artifacts of overly harsh conditions. The development of a stability-indicating analytical method is also integral to this process.

Proposed Stress Conditions
  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours. The pyrazine and amine functionalities may be susceptible to acid-catalyzed hydrolysis or salt formation.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The pyrazole ring and amide-like character of the pyrazinamine moiety could be susceptible to base-catalyzed degradation.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours. The electron-rich heterocyclic system and the primary amine are potential sites for oxidation.

  • Thermal Degradation (Solid State): 105°C for 48 hours. This complements the TGA/DSC data by providing samples for chromatographic analysis of degradants formed by dry heat.

  • Photolytic Degradation: Expose the solid material and a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Methodology for Degradant Analysis

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (MS), is required to separate and identify the parent compound from its degradation products.[8]

Experimental Protocol: UHPLC-MS for Degradation Product Analysis

  • Column Selection: A C18 column (e.g., Acquity HSS T3) is a good starting point for separating the polar parent compound and potentially less polar degradants.[8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is recommended.[8]

  • Detection: A photodiode array (PDA) detector can monitor the parent compound and degradants, while a mass spectrometer (preferably a high-resolution instrument like a Q-TOF or Orbitrap) will provide accurate mass data for the identification of unknown impurities.

  • Sample Preparation: After exposure to the stress condition, neutralize acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Data Analysis: Compare the chromatograms of the stressed samples to the unstressed control. Identify and quantify the degradation products. Use the accurate mass data from the MS to propose elemental compositions for the degradants. Further structural elucidation can be achieved through tandem MS (MS/MS) fragmentation studies.

Visualization of Experimental Workflow and Potential Degradation

Experimental Workflow

G cluster_0 Thermal Analysis cluster_1 Forced Degradation Studies cluster_2 Analysis & Characterization TGA Thermogravimetric Analysis (TGA) (10°C/min to 600°C) DSC Differential Scanning Calorimetry (DSC) (Heat-Cool-Heat Cycle) Acid Acidic Hydrolysis (0.1M HCl, 60°C) UHPLC_MS UHPLC-MS/MS Analysis Acid->UHPLC_MS Base Basic Hydrolysis (0.1M NaOH, 60°C) Base->UHPLC_MS Oxidation Oxidation (3% H2O2, RT) Oxidation->UHPLC_MS Thermal Dry Heat (105°C, Solid State) Thermal->UHPLC_MS Photo Photolysis (ICH Q1B) Photo->UHPLC_MS ID Degradant Identification & Pathway Elucidation UHPLC_MS->ID API This compound (API Sample) API->TGA API->DSC API->Acid API->Base API->Oxidation API->Thermal API->Photo G A This compound C5H5N5 B Oxidative Degradation (e.g., H2O2) Formation of N-oxide or hydroxylated species A->B Oxidation C Hydrolytic Degradation (Acid/Base) Ring opening of pyrazine or pyrazole A->C Hydrolysis D Photolytic Degradation (UV/Vis Light) Radical-mediated decomposition A->D Photolysis E {Small Polar Fragments} B->E Further Oxidation F {Ring-Opened Products} C->F Fragmentation G {Complex Mixtures} D->G Polymerization

Caption: Hypothetical degradation pathways for the target compound.

Summary of Expected Data

The comprehensive analysis described in this guide will yield critical data on the thermal properties of this compound. This data should be tabulated for clarity and ease of comparison.

ParameterAnalytical TechniqueExpected Information
Decomposition Temp. TGAOnset temperature of mass loss (Tonset), indicating the upper limit of thermal stability.
Mass Loss Profile TGAPercentage of mass lost in discrete steps, suggesting the nature of the decomposition process.
Melting Point DSCThe temperature at which the solid-to-liquid phase transition occurs; an indicator of purity.
Enthalpy of Fusion DSCThe energy required to melt the solid, providing information on the crystallinity.
Degradation Products UHPLC-MS/MSIdentification and structural elucidation of impurities formed under various stress conditions.
Degradation Pathway Forced DegradationThe sequence of chemical reactions that lead to the degradation of the molecule.
Stability-Indicating Method UHPLC-PDA/MSA validated analytical method capable of separating the API from all potential degradation products.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently limited in public literature, a robust and scientifically sound characterization is achievable through the systematic application of established analytical techniques. The methodologies and protocols detailed in this guide provide a comprehensive roadmap for researchers to determine the compound's intrinsic stability, identify potential degradation pathways, and develop a validated stability-indicating method. The resulting data is indispensable for the successful development of this promising molecule into a safe and effective pharmaceutical product.

References

  • PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-b]pyrazine-6-methanamine, 3-amino-. National Center for Biotechnology Information. Retrieved from [Link]

  • Zatloukalová, L., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115865.
  • Foks, H., et al. (1992). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 49(1-2), 23-28.
  • Al-Tel, T. H. (2022).
  • Szukalski, J., et al. (2021). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.
  • Szlachcic, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2947.
  • Szlachcic, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2947.
  • Szlachcic, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2947.
  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU Journal of Health Sciences, 1(1), 1-20.
  • Al-Tel, T. H. (2022).
  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(4), 00023.
  • Al-Tel, T. H. (2022).
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 775-790.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Fischer, N., et al. (2016). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Chemistry - A European Journal, 22(44), 15796-15805.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation.
  • Rajendran, S., et al. (2017). DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. In Analytical Methods. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Almehizia, A. A., et al. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Bulletin of the Chemical Society of Ethiopia, 39(12), 2433-2446.
  • Zhang, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Al-Ghorbani, M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7304.
  • Ghorab, M. M., et al. (2014). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 19(12), 20544-20559.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032.
  • de Souza, M. V., et al. (2004). Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Journal of Medicinal Chemistry, 47(22), 5477-5485.
  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.
  • PubChem. (n.d.). 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Z., et al. (2025). Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. Food Analytical Methods.
  • Thiem, T. L., et al. (1997). The chemical and biochemical degradation of hydrazine.
  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2023). Hydrazine Derivatives (Pyrazole, Pyridazine): A Source of Pharmaceutically Bioactive Drugs. In Heterocyclic Scaffolds in Drug Design. Nova Science Publishers.
  • Singh, A., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry.
  • Kumar, S., et al. (2021). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. Current Pharmaceutical Design, 27(10), 1276-1288.
  • Patel, K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-14.

Sources

Scalable Synthesis Methods for the Pyrazolo[3,4-b]pyrazine Core: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds investigated for their therapeutic potential, including applications as kinase inhibitors and anticancer agents.[1][2] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal platform for interacting with biological targets. However, transitioning a promising compound from laboratory-scale discovery to pilot-plant production presents significant challenges. The scalability, safety, and efficiency of the synthetic route to the core structure are paramount.

This guide provides a comprehensive overview of scalable synthetic strategies for constructing the pyrazolo[3,4-b]pyrazine core. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, compare the strategic advantages of different approaches, and provide field-proven insights into optimizing these reactions for larger-scale applications.

Chapter 1: Strategic Overview: Retrosynthetic Analysis

At its heart, the construction of the bicyclic pyrazolo[3,4-b]pyrazine system can be approached from two primary retrosynthetic disconnections. The choice of strategy is often dictated by the availability and cost of starting materials and the desired substitution pattern on the final molecule.

  • Strategy A: Pyrazine Annulation: Building the pyrazine ring onto a pre-existing, functionalized pyrazole. This is the most common approach, leveraging the wide availability of 5-aminopyrazole derivatives.[3]

  • Strategy B: Pyrazole Annulation: Constructing the pyrazole ring onto a pyrazine precursor. This route can be advantageous when specific pyrazine substitutions are required that are difficult to install later in the synthesis.[4]

G cluster_main Pyrazolo[3,4-b]pyrazine Core cluster_A Strategy A: Pyrazine Annulation cluster_B Strategy B: Pyrazole Annulation main_core Pyrazolo[3,4-b]pyrazine strategy_A 5-Aminopyrazole + C3 Electrophile main_core->strategy_A Disconnection 1 strategy_B Functionalized Pyrazine + Hydrazine main_core->strategy_B Disconnection 2

Caption: Primary retrosynthetic strategies for the pyrazolo[3,4-b]pyrazine core.

Chapter 2: Pyrazine Annulation on a Pyrazole Scaffold (Strategy A)

This approach typically involves the reaction of a 5-aminopyrazole with a three-carbon dielectrophilic partner to form the six-membered pyrazine ring. The scalability of this strategy hinges on the choice of the C3 component and the reaction conditions.

Classical Approach: Condensation with β-Diketones and α,β-Unsaturated Carbonyls

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a foundational method for accessing 1H-pyrazolo[3,4-b]pyridines, a closely related and illustrative scaffold.[3][5] The same logic applies to pyrazine synthesis precursors. The reaction proceeds via an initial condensation, followed by intramolecular cyclization and dehydration.

A critical consideration for scalability is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used, two distinct product isomers can form, depending on which carbonyl group undergoes the initial nucleophilic attack by the exocyclic amino group of the pyrazole.[3] The relative electrophilicity of the two carbonyls dictates the major product. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing CF₃ group is more electrophilic and reacts preferentially.[3][5]

Catalysis: While these reactions can be driven thermally, often in a high-boiling solvent like acetic acid, catalytic amounts of acid (e.g., HCl) or base (e.g., triethylamine) are frequently employed to accelerate the condensation and cyclization steps.[5]

A more modern variation involves the Lewis acid-catalyzed condensation of 5-aminopyrazoles with α,β-unsaturated ketones. Zirconium(IV) chloride (ZrCl₄) has been shown to be an effective, low-toxicity, and water-stable "green" Lewis acid catalyst for this transformation.[6]

G start 5-Aminopyrazole + Unsymmetrical β-Diketone intermediate1 Initial Condensation (at more electrophilic C=O) start->intermediate1 H+ or Δ intermediate1_minor Initial Condensation (at less electrophilic C=O) start->intermediate1_minor -H2O intermediate2 Intramolecular Cyclization intermediate1->intermediate2 product1 Major Regioisomer intermediate2->product1 -H2O product2 Minor Regioisomer intermediate2_minor Intramolecular Cyclization intermediate1_minor->intermediate2_minor -H2O intermediate2_minor->product2 -H2O

Caption: Regioselectivity challenge in condensation with unsymmetrical diketones.

High-Efficiency Routes: Multicomponent Reactions (MCRs)

For large-scale synthesis, multicomponent reactions (MCRs) are exceptionally valuable as they combine multiple operational steps into a single, efficient process, minimizing waste and resource utilization. Several one-pot MCRs have been developed for the pyrazolo[3,4-b]pyrazine core.

A prominent example is the three-component reaction of a 5-aminopyrazole, an aldehyde, and an active methylene nitrile (e.g., malononitrile or p-substituted β-ketonitriles).[7][8][9] This approach rapidly builds molecular complexity and allows for diverse substitutions on the final scaffold.

Catalysis and Conditions: These reactions can be promoted under various conditions. Microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating.[7] Furthermore, novel heterogeneous catalysts, such as nano-magnetic metal-organic frameworks (MOFs), have been developed.[8][9] The key advantage of a magnetic catalyst is its straightforward removal from the reaction mixture using an external magnet, which drastically simplifies product purification—a crucial factor for scalability.[9]

Table 1: Comparison of Conditions for a Three-Component Synthesis

Catalyst/MethodSolventTemperatureTimeYield (%)Reference
Acetic Acid (Conventional)Acetic AcidReflux4-6 h75-85[7]
Acetic Acid (Microwave)Acetic Acid160°C3-5 min80-92[7]
Fe₃O₄@MIL-101(Cr)Solvent-free100°C25-45 min88-96[8][9]
Detailed Protocol: Heterogeneous Catalysis of a Three-Component Synthesis[9]

This protocol describes the synthesis of substituted pyrazolo[3,4-b]pyridines (a close analogue demonstrating the principle) using a recyclable magnetic MOF catalyst.

1. Catalyst Preparation: The Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst is synthesized according to literature procedures.[9]

2. Reaction Assembly:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine (1.0 mmol, 0.198 g), and 3-(cyanoacetyl)indole (1.0 mmol, 0.184 g).

  • Add the nano-magnetic MOF catalyst (20 mg).

3. Reaction Execution:

  • Heat the solvent-free mixture in an oil bath at 100°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 25-45 minutes.

4. Work-up and Purification:

  • After completion, add ethanol (10 mL) to the reaction mixture.

  • Place a strong external magnet against the side of the flask. The catalyst will be drawn to the magnet, allowing the clear supernatant solution to be decanted.

  • Wash the catalyst with ethanol (2 x 5 mL), decanting the washings and combining them with the product solution. The catalyst can be dried and reused.

  • Evaporate the solvent from the combined ethanol solutions under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield the pure product.

Chapter 3: Pyrazole Annulation on a Pyrazine Scaffold (Strategy B)

This less common but powerful strategy is exemplified by a recently developed, highly scalable continuous flow process for a key SHP2 inhibitor intermediate, 6-chloro-1H-pyrazolo[3,4-b]pyrazine.[4][10] This approach is particularly suited for industrial production where safety, consistency, and throughput are critical.

Continuous Flow Synthesis: A Paradigm of Scalability

The synthesis starts with the readily available 2,6-dichloropyrazine.[4] The process involves a multi-step sequence where reactive and potentially hazardous intermediates are generated and consumed in a continuous flow reactor, avoiding their accumulation in large, unsafe quantities, which is a major concern in batch processing.

The Workflow:

  • Metalation/Formylation: 2,6-dichloropyrazine undergoes a regioselective metalation using a magnesium-lithium amide base (i-Pr₂NMgCl·LiCl) followed by formylation in a plug-flow reactor (PFR). This generates a highly unstable aldehyde intermediate.

  • Bisulfite Adduct Formation: The reactive aldehyde is immediately quenched into a stable, easily handled solid bisulfite adduct. This step serves as both a stabilization and purification method, a classic but highly effective technique for process chemistry.

  • Hydrazine Cyclization: The purified bisulfite adduct is then reacted with hydrazine monohydrate in a heated flow reactor to form the final pyrazole ring, yielding the target 6-chloro-1H-pyrazolo[3,4-b]pyrazine.[4]

The use of continuous flow mitigates the safety risks associated with the unstable organometallic intermediate and the putative formation of highly energetic, nitrogen-rich intermediates during the hydrazine cyclization step.[4]

G node_start 2,6-Dichloropyrazine + i-Pr2NMgCl·LiCl node_pfr1 Plug-Flow Reactor 1 (PFR-1) Metalation/Formylation node_start->node_pfr1 node_quench Quench & Isolation (NaHSO3) node_pfr1->node_quench node_intermediate Stable Bisulfite Adduct (Solid Intermediate) node_quench->node_intermediate node_pfr2 Plug-Flow Reactor 2 (PFR-2) Cyclization node_intermediate->node_pfr2 node_product 6-Chloro-1H- pyrazolo[3,4-b]pyrazine node_pfr2->node_product node_hydrazine Hydrazine Monohydrate node_hydrazine->node_pfr2

Caption: Workflow for the continuous flow synthesis of a key pyrazolopyrazine intermediate.

Chapter 4: Comparative Analysis and Future Outlook

The optimal synthetic strategy depends heavily on the specific goals of the research or development program.

Table 2: Strategic Comparison of Synthesis Methods

FeatureClassical Condensation (Batch)Multicomponent Reaction (Batch)Continuous Flow Synthesis
Scalability Moderate; limited by heat transfer and mixing.Good; improved by atom and step economy.Excellent; designed for high throughput.
Safety Moderate; potential for thermal runaways.Moderate; depends on reagents.High; minimizes accumulation of hazardous intermediates.[4]
Purification Often requires chromatography, especially with regioisomers.Can be simple (crystallization), especially with heterogeneous catalysts.Simplified by in-line quenching and isolation of stable intermediates.[4]
Flexibility High; many building blocks available.High; allows for rapid library generation.Lower; optimized for a single, specific target molecule.
Ideal Use Case Early-stage discovery, scaffold exploration.Lead optimization, rapid analogue synthesis.Process development, large-scale manufacturing.

Future Outlook:

The future of pyrazolo[3,4-b]pyrazine synthesis will likely involve a greater integration of enabling technologies. We anticipate further development in:

  • Novel Heterogeneous Catalysts: Designing more efficient, selective, and recyclable catalysts will continue to streamline batch syntheses.

  • Biocatalysis: The use of enzymes for selective C-H functionalization or cyclization could offer unparalleled selectivity under mild conditions.

  • Machine Learning and AI: Predictive algorithms will help in optimizing reaction conditions and predicting regiochemical outcomes, reducing the experimental burden for developing new routes.

  • Hybrid Flow-Batch Processes: Combining the flexibility of batch synthesis for creating diverse building blocks with the efficiency and safety of flow chemistry for core-forming reactions will provide a powerful toolkit for drug development professionals.

By understanding the fundamental principles behind each synthetic strategy and aligning the chosen method with the specific requirements of the project phase, researchers can efficiently and safely advance novel pyrazolo[3,4-b]pyrazine-based therapeutics from the bench to the clinic.

References

  • Bratek-Wiewiórowska, M. D., et al. (1987).
  • Beilstein Archives. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives.
  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Farag, A. M., et al. (2015). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. Available at: [Link]

  • Bass, T. M., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines. (n.d.). ResearchGate. Available at: [Link]

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]

  • Barreiro, G., et al. (2022).
  • El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Quiroga, J., et al. (2012). ChemInform Abstract: Microwave-Assisted Synthesis of Fused Pyrazolo[3,4-b]pyrazines by the Reaction of ortho-Aminonitrosopyrazoles and Cyclic β-Diketones.
  • Papakyriakou, A., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. Available at: [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022).
  • Barreiro, G., et al. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. Available at: [Link]

  • Ghorbani-Choghamarani, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. Available at: [Link]

  • A ONE-POT SYNTHESIS OF PYRAZOLO [3,4-b][7][11]OXAZINES. (2000). SciSpace.

  • Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. (n.d.).
  • Synthesis of substituted pyrazolo[3,4-b]pyridine derivatives 169.... (n.d.).
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI.
  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. (2016).
  • Bass, T. M., et al. (2024). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). NIH.
  • Novel One-Pot Synthesis of Pyrazolo[3,4-b][7][11]oxazines. (2016). ResearchGate.

  • Novel One‐Pot Synthesis of Pyrazolo[3,4‐b][7][11]oxazines. (2000). Semantic Scholar.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journals.
  • Hasan, M., et al. (2015). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2020).

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 1H-Pyrazolo[3,4-b]pyrazin-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use.[1][2] 1H-Pyrazolo[3,4-b]pyrazin-3-amine and its derivatives represent a versatile class of compounds with demonstrated inhibitory activity against various protein kinases, which are critical regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for drug discovery.[5][6] This guide provides a comprehensive suite of experimental protocols for researchers to rigorously characterize the biochemical, cellular, and biophysical properties of this compound and its analogs as kinase inhibitors. The protocols are designed to establish a compound's potency, target engagement, cellular effects, and direct binding kinetics, forming a critical data package for preclinical drug development.

The Strategic Workflow for Kinase Inhibitor Characterization

A systematic, multi-faceted approach is essential to validate a compound's mechanism of action and therapeutic potential. The workflow begins with broad biochemical screens to identify potent inhibitory activity and progresses to more complex cell-based assays to confirm target engagement and functional outcomes in a physiological context. Finally, biophysical methods provide a detailed understanding of the direct binding interaction between the inhibitor and its target protein.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Biophysical Validation a1 In Vitro Kinase Assays (e.g., ADP-Glo™, LanthaScreen™) a2 IC₅₀ Determination & Selectivity Profiling a1->a2 Quantifies b1 Cellular Thermal Shift Assay (CETSA) a2->b1 Leads to b4 Confirmation of Target Binding & Downstream Pathway Inhibition b1->b4 b2 Western Blot (Phospho-Substrate Analysis) b2->b4 b3 Cell Viability Assays (e.g., MTT, MTS) b3->b4 Functional Outcome c1 Surface Plasmon Resonance (SPR) b4->c1 Validates c2 Isothermal Titration Calorimetry (ITC) b4->c2 Validates c3 Binding Affinity (Kᴅ) Kinetics (kₒₙ, kₒff) Thermodynamics (ΔH, ΔS) c1->c3 c2->c3 G start Treat cells with Inhibitor or Vehicle heat Heat cell suspension across a temperature gradient start->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble protein fraction) centrifuge->supernatant detect Quantify target protein in supernatant via Western Blot / ELISA supernatant->detect end Plot % soluble protein vs. Temperature (Observe thermal shift) detect->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) in the incubator.

  • Cell Harvesting: Harvest the cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). [7]4. Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins. [7]6. Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration, normalize the samples, and analyze them by Western Blot using an antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. Compare the melting curves of the vehicle-treated and inhibitor-treated samples to identify a thermal shift.

Protocol: Western Blotting for Downstream Signaling

This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation state of a known downstream substrate of the target kinase. Causality and Principle: A functional kinase transfers a phosphate group to its substrates. Inhibition of the kinase will lead to a decrease in the phosphorylation of these substrates. Western blotting uses specific antibodies to detect the total amount of a substrate protein and its phosphorylated form. A decrease in the phospho-protein signal (when normalized to the total protein signal) indicates effective target inhibition in the cell.

G Stimulus Growth Factor Receptor Receptor Tyrosine Kinase Stimulus->Receptor UpstreamKinase Upstream Kinase (Target for Inhibitor) Receptor->UpstreamKinase Activates DownstreamSubstrate Downstream Substrate UpstreamKinase->DownstreamSubstrate Phosphorylates pDownstreamSubstrate Phosphorylated Substrate (Active) DownstreamSubstrate->pDownstreamSubstrate Response Cellular Response (e.g., Proliferation) pDownstreamSubstrate->Response Leads to Inhibitor This compound Inhibitor->UpstreamKinase BLOCKS

Caption: A generic kinase signaling cascade illustrating the point of inhibition.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of the inhibitor for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., growth factor) to activate the signaling pathway.

  • Harvesting: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins. [8]3. Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Normalize the lysates by protein concentration, add SDS sample buffer, and heat at 95°C for 5 minutes. Separate the proteins by size on a polyacrylamide gel. [8]5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [8]6. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. BSA is preferred over milk for phospho-protein detection to avoid cross-reactivity with casein, a phosphoprotein. 7. Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate. In parallel, probe a separate blot with an antibody for the total substrate protein for normalization.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. 9. Analysis: Quantify the band intensities. For each sample, calculate the ratio of the phospho-protein signal to the total protein signal.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity following compound treatment. [9] Causality and Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals. [9][10]The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). [11]3. MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [12]4. Formazan Solubilization: Carefully aspirate the media and MTT solution. Add 100-150 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals. [11]5. Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. [10]Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Phase 3: Biophysical Characterization of the Binding Interaction

Biophysical assays provide quantitative, direct evidence of binding and deliver precise measurements of affinity and kinetics, which are invaluable for structure-activity relationship (SAR) studies.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that monitors molecular interactions in real-time, providing kinetic data (association and dissociation rates) in addition to affinity. [13][14] Causality and Principle: The target kinase is immobilized on a sensor chip surface. A solution containing the inhibitor (the analyte) is flowed over this surface. Binding of the inhibitor to the immobilized kinase causes a change in the refractive index at the surface, which is measured in real-time as a response signal. The association rate (kₒₙ) is determined during the analyte injection, and the dissociation rate (kₒff) is measured during the subsequent buffer flow. The equilibrium dissociation constant (Kᴅ) is calculated from the ratio of these rates (kₒff/kₒₙ). [15] Step-by-Step Methodology:

  • Kinase Immobilization: Immobilize the purified kinase onto a sensor chip using a suitable chemistry, such as amine coupling. The goal is to achieve an appropriate density that allows for clear binding signals without mass transport limitations. [16]2. Analyte Injection: Prepare a series of dilutions of the inhibitor in a suitable running buffer. Inject these concentrations sequentially over the immobilized kinase surface, from lowest to highest concentration.

  • Dissociation: After each injection, flow the running buffer over the chip to monitor the dissociation of the compound from the kinase.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis: Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams. Fit these sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters kₒₙ, kₒff, and the affinity Kᴅ.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event. [17] Causality and Principle: ITC determines the binding affinity (Kᴅ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. [18]A solution of the inhibitor is titrated in small aliquots into a cell containing the purified kinase protein. Each injection triggers a heat change that is precisely measured by the instrument. As the kinase becomes saturated with the inhibitor, the heat change per injection diminishes until only the heat of dilution is observed.

Step-by-Step Methodology:

  • Sample Preparation: This is the most critical step. The kinase and inhibitor must be prepared in identical, extensively dialyzed buffer to minimize the heat of dilution artifacts. [17]Degas both solutions before the experiment.

  • Instrument Setup: Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the inhibitor into the kinase solution while stirring.

  • Data Acquisition: The instrument records the power required to maintain a zero temperature difference between the sample and reference cells, generating a thermogram of heat change versus time.

  • Data Analysis: Integrate the peaks from the thermogram to determine the heat change per injection. Plot these values against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, n, and ΔH. The entropy (ΔS) can then be calculated using the Gibbs free energy equation. [17]

    Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
    Affinity (Kᴅ) 25 nM 30 nM
    Association Rate (kₒₙ) 1.5 x 10⁵ M⁻¹s⁻¹ Not Directly Measured
    Dissociation Rate (kₒff) 3.75 x 10⁻³ s⁻¹ Not Directly Measured
    Stoichiometry (n) Assumed 1:1 1.05
    Enthalpy (ΔH) Not Measured -8.5 kcal/mol
    Entropy (ΔS) Not Measured +6.2 cal/mol·K

    Table 2: Example Biophysical Data for an Inhibitor-Kinase Interaction.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of this compound as a kinase inhibitor. By systematically assessing its biochemical potency, confirming on-target activity in a cellular context, and dissecting the biophysical parameters of the binding event, researchers can build a high-confidence data package. This rigorous, multi-pronged approach is fundamental to validating the compound's mechanism of action and advancing promising candidates through the drug discovery pipeline.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • PubMed Central. (2019). A Radioactive in vitro ERK3 Kinase Assay. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed Central. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • PubMed. (n.d.). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. Retrieved from [Link]

  • PubMed. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Retrieved from [Link]

  • PubMed Central. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase activity-tagged western blotting assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of pyrazolo[1,5-b]pyridazines as Selective Cyclin Dependent Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Retrieved from [Link]

  • Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of.... Retrieved from [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of Pyrazolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting key enzyme families, particularly protein kinases. The efficient discovery of novel pyrazolopyrazine-based drug candidates hinges on the strategic implementation of robust high-throughput screening (HTS) campaigns. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the design, development, and execution of HTS assays tailored for this important class of compounds. We present detailed, field-proven protocols for two gold-standard HTS methodologies: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase inhibition assay and a cell-based calcium flux assay for G-protein coupled receptor (GPCR) modulation. The causality behind experimental choices, critical quality control parameters, and data interpretation are discussed to ensure the generation of high-quality, actionable data for hit identification and progression.

Introduction: The Pyrazolopyrazine Scaffold in Drug Discovery

Pyrazolopyrazines are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their versatile biological activities. Their rigid, planar structure serves as an excellent scaffold for presenting functional groups in precise three-dimensional orientations, enabling high-affinity interactions with various biological targets. A primary focus has been the development of pyrazolopyrazine derivatives as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2] The successful identification of these inhibitors from large compound libraries necessitates sensitive, reliable, and scalable screening methods.[3] High-throughput screening (HTS) provides the necessary platform to rapidly evaluate tens of thousands to millions of compounds, identifying "hits" that can serve as starting points for lead optimization.[4][5]

Section 1: The HTS Workflow - A Strategic Overview

A successful HTS campaign is a multi-step process that extends beyond the primary screen. It begins with rigorous assay development and culminates in the confirmation and characterization of promising hits.[6] The workflow is designed to maximize efficiency and statistical confidence while minimizing false positives and negatives.

The major phases include:

  • Assay Development & Miniaturization: The biological assay is adapted from a benchtop format to a high-density microplate format (typically 384- or 1536-well).[6][7] This involves optimizing reagent concentrations, incubation times, and signal detection to ensure robustness and cost-effectiveness.[8][9]

  • Assay Validation (Pilot Screen): Before committing to a full-scale screen, the assay is validated using a small, diverse set of compounds.[6] This step confirms the assay's performance, statistical reliability (e.g., Z'-factor), and suitability for automation.[6]

  • Primary HTS: The entire compound library is screened, typically at a single concentration, to identify initial hits.[3][4] This process leverages extensive automation, including liquid handling and robotic systems.[3]

  • Hit Confirmation & Triage: Initial hits are re-tested to confirm their activity and eliminate artifacts.[4][10] This phase involves generating dose-response curves to determine potency (e.g., IC50) and may include counter-screens to identify nonspecific compounds.[4][10]

  • Hit-to-Lead: Confirmed hits with desirable properties are advanced to medicinal chemistry programs for structure-activity relationship (SAR) studies and optimization.[4]

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Progression AssayDev Assay Development & Optimization Mini Miniaturization (384/1536-well) AssayDev->Mini Validation Validation & Pilot Screen (Z'-Factor > 0.5) Mini->Validation PrimaryHTS Primary HTS (Single Concentration) Validation->PrimaryHTS Proceed if Z' > 0.5 HitConfirm Hit Confirmation (Re-test) PrimaryHTS->HitConfirm Identify Initial Hits DoseResponse Dose-Response (IC50/EC50) HitConfirm->DoseResponse CounterScreen Counter-Screens & Orthogonal Assays DoseResponse->CounterScreen SAR Hit-to-Lead & SAR Studies CounterScreen->SAR

Fig. 1: Generalized High-Throughput Screening (HTS) Workflow.

Section 2: Application Protocol 1 - TR-FRET Biochemical Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a leading technology for HTS because it is highly sensitive, robust, and less susceptible to interference from autofluorescent compounds.[7][11][12] This protocol describes a universal assay format for measuring the activity of a pyrazolopyrazine library against a purified protein kinase.

Principle of the Assay

The assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase.[13][14] The reaction is stopped, and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.[13][14] When the antibody binds the phosphorylated substrate, the terbium (donor) and fluorescein (acceptor) fluorophores are brought into close proximity, allowing for energy transfer.[13][15] Exciting the terbium donor results in a sustained emission from the fluorescein acceptor, which is measured after a time delay to reduce background fluorescence.[11][12] An active inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[14]

TR_FRET_Principle cluster_Inhibition Inhibition (Pyrazolopyrazine Present) cluster_Activity Activity (No Inhibitor) Kinase_I Kinase Substrate_I Fluorescein-Substrate Kinase_I->Substrate_I Blocked Inhibitor Inhibitor Inhibitor->Kinase_I Binds Antibody_I Tb-Antibody Substrate_I->Antibody_I No Binding ATP_I ATP NoFRET No Phosphorylation = No FRET Signal Kinase_A Kinase Substrate_A Fluorescein-Substrate Kinase_A->Substrate_A Phosphorylates P_Substrate Fluorescein-Substrate-P ATP_A ATP ADP_A ADP ATP_A->ADP_A Hydrolyzed Antibody_A Tb-Antibody P_Substrate->Antibody_A Binds FRET Phosphorylation = High FRET Signal Antibody_A->FRET Energy Transfer

Fig. 2: Principle of the TR-FRET Kinase Inhibition Assay.
Materials and Reagents
  • Kinase: Purified recombinant enzyme of interest.

  • Substrate: Fluorescein-labeled peptide substrate (e.g., Poly-GT).[15]

  • Antibody: Terbium-labeled anti-phospho-tyrosine antibody (e.g., Tb-PY20).[15]

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP: Adenosine triphosphate, at a concentration near the Kₘ for the kinase.

  • Stop/Detection Solution: Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction.[14][15]

  • Test Compounds: Pyrazolopyrazine library dissolved in 100% DMSO.[16]

  • Plates: Low-volume 384-well white microplates.

  • Plate Reader: TR-FRET capable microplate reader.

Detailed Step-by-Step Protocol

Causality Behind Choices: This protocol uses a "compound first" addition to allow for pre-incubation of the inhibitor with the enzyme, which is crucial for identifying compounds with slow binding kinetics. The final DMSO concentration is kept at ≤1% to avoid solvent-induced artifacts or enzyme inhibition.[17][18]

  • Compound Plating (25 nL):

    • Using an acoustic liquid handler, transfer 25 nL of test compounds (typically 10 mM in DMSO) to the assay plate wells.

    • For controls, add 25 nL of 100% DMSO (0% inhibition, high signal) or a known potent inhibitor (100% inhibition, low signal).

  • Enzyme Addition (2.5 µL):

    • Prepare a 2X working solution of the kinase in assay buffer.

    • Dispense 2.5 µL of the 2X kinase solution into each well.

    • Gently centrifuge the plate (e.g., 1000 rpm for 1 min) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiation of Reaction (2.5 µL):

    • Prepare a 2X working solution of ATP and fluorescein-labeled substrate in assay buffer.

    • Dispense 2.5 µL of this solution into each well to start the reaction. The total volume is now 5 µL.

    • Incubate for 60-90 minutes at room temperature. The exact time should be optimized to remain within the linear range of the reaction.[15]

  • Stopping the Reaction & Detection (5 µL):

    • Prepare a 2X stop/detection solution containing the terbium-labeled antibody and EDTA in assay buffer.

    • Dispense 5 µL of this solution into each well. The final volume is 10 µL.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET capable reader, using an excitation wavelength of ~340 nm and measuring emission at two wavelengths: ~495 nm (Terbium) and ~520 nm (FRET-sensitized Fluorescein).[15]

    • The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission (520 nm / 495 nm) multiplied by 10,000.[13]

Data Analysis and Quality Control

The primary metric for validating HTS assay quality is the Z'-factor.[19] It provides a statistical measure of the separation between the high (0% inhibition) and low (100% inhibition) signal controls, accounting for the variability in the data.[20]

Z'-Factor Calculation: Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )[21]

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[22][20]
0 to 0.5Marginal assay, may require optimization.[22][20]
< 0Unacceptable assay, not suitable for screening.[20]

SD = Standard Deviation

Section 3: Application Protocol 2 - Cell-Based Calcium Flux Assay for GPCRs

While many pyrazolopyrazines target kinases, the scaffold can also be used to develop modulators of other target classes, such as G-protein coupled receptors (GPCRs). Calcium flux assays are a cornerstone of GPCR HTS, particularly for those that signal through the Gq pathway.[23][24][25]

Principle of the Assay

This assay uses a cell line stably expressing the GPCR of interest. The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[26][27] Fluo-4 AM is cell-permeable and becomes fluorescent upon binding to free intracellular calcium after being cleaved by intracellular esterases.[28] Activation of a Gq-coupled receptor leads to the release of calcium from intracellular stores, causing a rapid and transient increase in fluorescence.[25][29] An antagonist from the pyrazolopyrazine library will block this agonist-induced calcium release. The change in fluorescence is monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[25][30]

Materials and Reagents
  • Cells: A cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.

  • Culture Medium: Appropriate growth medium for the cell line.

  • Assay Plates: 384-well black-wall, clear-bottom tissue culture-treated plates.

  • Calcium Dye: Fluo-4 AM or an equivalent no-wash calcium assay kit.[26]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: An anion transport inhibitor that helps retain the dye inside the cells (often included in kits).[23][27][31]

  • Agonist: A known agonist for the target GPCR.

  • Test Compounds: Pyrazolopyrazine library dissolved in 100% DMSO.

Detailed Step-by-Step Protocol

Causality Behind Choices: A "no-wash" dye formulation is used to streamline the protocol for HTS by eliminating wash steps that can lead to cell loss and increased variability.[25] The antagonist (test compound) is added before the agonist to measure its ability to block the receptor's response.

  • Cell Plating (24 hours prior):

    • Seed the cells into 384-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well in 25 µL).[23][26]

    • Incubate overnight at 37°C, 5% CO₂.[23]

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the dye concentrate in assay buffer, often containing probenecid.[29]

    • Add an equal volume (25 µL) of the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[26][27]

  • Compound Addition & Agonist Challenge (on FLIPR):

    • Place the cell plate and a compound source plate into the FLIPR instrument.

    • The instrument will first add the test compounds (e.g., 12.5 µL of a 5X solution) to the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

    • The instrument will then add a pre-determined concentration (e.g., EC₈₀) of the agonist (e.g., 12.5 µL of a 6X solution).

    • Fluorescence is monitored continuously throughout the process, typically with excitation at ~490 nm and emission at ~525 nm.[26]

Data Analysis

The primary output is a kinetic fluorescence curve for each well. Data is typically analyzed by calculating the maximum peak fluorescence minus the baseline fluorescence. The percent inhibition for each test compound is then calculated relative to the positive (agonist only) and negative (buffer only) controls.

% Inhibition = 100 * ( 1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative) )

Section 4: Hit Confirmation and Triage

A hit identified in a primary screen is not yet a lead. A critical process of confirmation and triage is required to filter out false positives and prioritize the most promising compounds.[10]

  • Re-testing: All initial hits should be re-tested under the same assay conditions to confirm their activity.[10]

  • Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀) and confirm a sigmoidal dose-response relationship.[4]

  • Orthogonal Assays: Hits should be tested in a secondary, alternative assay format to ensure the observed activity is not an artifact of the primary assay technology.[10] For example, a TR-FRET hit could be confirmed using a luminescence-based ADP detection assay.[32]

  • Selectivity and Promiscuity Screening: Compounds may be tested against related targets (e.g., other kinases) to assess their selectivity. Assays can also be run at higher DMSO concentrations to identify promiscuous inhibitors that act through non-specific mechanisms.[33]

Conclusion

The successful application of high-throughput screening to a pyrazolopyrazine library requires a deep understanding of both the chemical matter and the available assay technologies. By carefully selecting and optimizing robust methods like TR-FRET for biochemical assays or calcium flux for cellular assays, researchers can efficiently identify high-quality hits. The protocols and strategic insights provided in this guide serve as a comprehensive resource for establishing a self-validating screening campaign, ensuring that the resulting data is both reliable and impactful for advancing drug discovery programs.

References

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.
  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
  • Xia, M., et al. (2008). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. [Link]

  • Pelago Bioscience.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay.
  • Shin, A. Z-factors - BIT 479/579 High-throughput Discovery.
  • On HTS. (2023). Z-factor.
  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout.
  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • Creative Bioarray.
  • Thermo Fisher Scientific.
  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • Sygnature Discovery.
  • BMG Labtech. (2022).
  • Wikipedia. Z-factor.
  • Merck Millipore.
  • Abcam. ab228555 Fluo-4 Assay Kit (Calcium).
  • Charles River Laboratories.
  • Hello Bio. Protocol Booklet.
  • Sigma-Aldrich.
  • Danaher Life Sciences.
  • Interchim.
  • Cisbio. Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • UCSF Small Molecule Discovery Center. High-throughput Screening Steps.
  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. [Link]

  • Thermo Fisher Scientific. Fluo-4 Calcium Imaging Kit Protocol.
  • Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In H. Fu (Ed.), Chemical Genomics. Cambridge University Press. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • Al-Sammarraie, N., et al. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Histochemistry and Cell Biology. [Link]

  • Zhang, Y., et al. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies. [Link]

  • Hughes, F., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Technology. [Link]

  • Laflin, P., et al. (2007). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. [Link]

  • Nishida, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. [Link]

  • BMG Labtech. (2019). High-throughput screening (HTS).
  • Al-Sammarraie, N., et al. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Histochemistry and Cell Biology. [Link]

  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.
  • A
  • Benchchem. Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide.
  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

Sources

Application Notes and Protocols for In Vivo Efficacy Studies of 1H-Pyrazolo[3,4-b]pyrazin-3-amine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to designing and executing in vivo efficacy studies for the novel compound class, 1H-Pyrazolo[3,4-b]pyrazin-3-amine and its derivatives. The protocols and insights herein are synthesized from established preclinical research methodologies and are intended to ensure scientific rigor, reproducibility, and the generation of decision-enabling data for drug development programs.

I. Introduction: The Therapeutic Potential of Pyrazolopyrazines

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3] Compounds sharing similar pyrazolopyridine and pyrazolopyrimidine cores have been identified as potent inhibitors of key cellular targets, including cyclin-dependent kinases (CDKs)[4], Janus kinases (JAKs)[5], and fibroblast growth factor receptors (FGFRs)[6]. Furthermore, some derivatives have shown efficacy as tubulin polymerization inhibitors[7] and antibacterial agents[8]. Given this broad bioactivity, this compound represents a promising starting point for the development of novel therapeutics, particularly in oncology.

The transition from promising in vitro activity to demonstrated in vivo efficacy is a critical and often challenging step in drug discovery.[9] In vivo studies in relevant animal models are indispensable for evaluating a compound's therapeutic potential, understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, and establishing a preliminary safety profile before advancing to clinical trials.[10][11] This guide will focus on the design and implementation of robust in vivo efficacy studies for this compound derivatives in the context of oncology.

II. Foundational Principles of In Vivo Efficacy Study Design

A well-designed in vivo study is crucial for generating scientifically sound and interpretable data.[9][11] The following principles should be considered when planning efficacy studies for this compound.

A. Selection of Appropriate Animal Models

The choice of animal model is paramount and should be guided by the hypothesized mechanism of action of the test compound and the specific research question.[11]

  • Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice (e.g., nude, SCID, NSG).[12] They are widely used for initial efficacy screening due to their relative simplicity and reproducibility.

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into an immunocompromised mouse.[12] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[12]

  • Syngeneic Models: If the compound is intended to modulate the immune system, syngeneic models, which involve the implantation of murine tumor cells into immunocompetent mice, are more appropriate. This allows for the study of the interplay between the therapeutic agent, the tumor, and the host immune system.[9]

A pilot study is often recommended to determine the take rate and growth kinetics of the chosen cell line or PDX model in the selected mouse strain.[12]

B. Dose-Range Finding and Pharmacokinetic Studies

Prior to initiating a full-scale efficacy study, it is essential to conduct dose-range finding and pharmacokinetic (PK) studies.[10]

  • Maximum Tolerated Dose (MTD): The MTD study determines the highest dose of the compound that can be administered without causing unacceptable toxicity. This information is critical for selecting appropriate dose levels for the efficacy study.

  • Pharmacokinetic (PK) Analysis: PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in the selected animal model.[13][14] Key parameters to be determined include half-life (t1/2), peak plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC). This data informs the dosing schedule required to maintain therapeutic concentrations of the drug at the tumor site.[13]

C. Study Design and Statistical Considerations
  • Control Groups: The inclusion of appropriate control groups is mandatory. These should include a vehicle control (the formulation used to deliver the test compound) and a positive control (a standard-of-care therapeutic for the cancer type being studied).[10]

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups to minimize bias. Whenever possible, the study should be conducted in a blinded manner, where the individuals administering the treatment and assessing the outcomes are unaware of the group assignments.

  • Sample Size: The number of animals per group should be sufficient to detect a statistically significant difference between the treatment and control groups. Power calculations should be performed based on the expected effect size and variability.

  • Endpoints: Primary endpoints typically include tumor growth inhibition (TGI) or tumor regression. Secondary endpoints may include survival, body weight changes (as a measure of toxicity), and biomarker analysis.

III. Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting an in vivo efficacy study of a this compound derivative in a subcutaneous xenograft model.

A. Protocol 1: Subcutaneous Xenograft Model Development
  • Cell Culture: Culture the selected human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in the recommended medium and conditions until they reach the exponential growth phase.[12]

  • Cell Harvesting and Preparation: Harvest the cells using trypsin-EDTA and wash them with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[12] Matrigel can enhance tumor engraftment and growth.[12]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups.

B. Protocol 2: Drug Formulation and Administration
  • Formulation: Prepare the this compound derivative in a suitable vehicle. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solution in 5% dextrose in water (D5W) may be appropriate. The formulation should be sterile and prepared fresh daily.

  • Dosing: Based on the MTD and PK data, determine the dose levels and dosing schedule. For example, the compound could be administered orally (p.o.) once daily (QD) or twice daily (BID) for a period of 21 days.

  • Administration: Administer the compound or vehicle to the respective groups using the appropriate route (e.g., oral gavage, intravenous injection). The volume of administration should be based on the body weight of the animal (e.g., 10 mL/kg).

C. Protocol 3: Efficacy and Toxicity Assessment
  • Tumor Measurement: Continue to measure tumor volumes two to three times per week throughout the study.

  • Body Weight: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity. A body weight loss of more than 15-20% is often considered a humane endpoint.

  • Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.

  • Study Termination: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice according to IACUC-approved procedures.

  • Tissue Collection: At necropsy, excise the tumors and record their final weights. Tissues of interest (e.g., tumor, liver, plasma) can be collected for further analysis (e.g., biomarker analysis, PK analysis).

IV. Data Analysis and Interpretation

A. Quantitative Data Summary

The following tables provide an example of how to summarize the quantitative data from an in vivo efficacy study.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)p-value vs. Vehicle
Vehicle0QD, p.o.1500 ± 150--
Compound X10QD, p.o.900 ± 10040<0.05
Compound X30QD, p.o.450 ± 7570<0.001
Positive Control20QD, p.o.300 ± 5080<0.001

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg)Dosing ScheduleMean Body Weight Change at Day 21 (%) ± SEM
Vehicle0QD, p.o.+5 ± 2
Compound X10QD, p.o.+3 ± 1.5
Compound X30QD, p.o.-2 ± 1
Positive Control20QD, p.o.-8 ± 2.5
B. Visualization of Workflows and Pathways

Visualizing experimental workflows and potential mechanisms of action can aid in understanding and communicating the study design.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In Vivo Phase cluster_post_study Post-Study Analysis cell_culture Cancer Cell Culture cell_prep Cell Preparation (PBS/Matrigel) cell_culture->cell_prep implantation Subcutaneous Implantation cell_prep->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (21 days) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia monitoring->euthanasia necropsy Necropsy & Tissue Collection euthanasia->necropsy data_analysis Data Analysis (%TGI, Stats) necropsy->data_analysis

Caption: Experimental workflow for a subcutaneous xenograft efficacy study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pyrazolo_Pyrazine This compound Pyrazolo_Pyrazine->RTK Inhibition

Sources

Application Notes and Protocols for the Medicinal Chemistry Applications of the Pyrazolo[3,4-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a bioisostere of purine, this scaffold has been successfully employed in the design of potent inhibitors for a range of therapeutic targets, particularly protein kinases and phosphatases. This guide provides an in-depth exploration of the medicinal chemistry applications of the pyrazolo[3,4-b]pyrazine scaffold, including its synthesis, key therapeutic applications, and structure-activity relationships. Detailed, field-proven protocols for the synthesis of a representative pyrazolo[3,4-b]pyrazine derivative and its evaluation in relevant biological assays are presented to facilitate the discovery and development of novel therapeutics based on this promising scaffold.

Introduction: The Pyrazolo[3,4-b]pyrazine Scaffold - A Versatile Tool in Drug Discovery

The pyrazolo[3,4-b]pyrazine ring system is a fused bicyclic heterocycle that has emerged as a cornerstone in the development of targeted therapies. Its structural resemblance to the endogenous purine core allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to a broad spectrum of biological activities. This has made the pyrazolo[3,4-b]pyrazine scaffold a focal point for the design of inhibitors targeting key players in cellular signaling pathways, including protein kinases and phosphatases. Dysregulation of these enzymes is a hallmark of many diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.

The versatility of the pyrazolo[3,4-b]pyrazine core lies in its synthetic tractability, which allows for the strategic introduction of various substituents at multiple positions. This chemical flexibility enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, making it an ideal starting point for lead optimization campaigns in drug discovery. This document serves as a comprehensive guide for researchers, providing both a theoretical overview and practical protocols for working with this important scaffold.

Therapeutic Applications of the Pyrazolo[3,4-b]pyrazine Scaffold

The pyrazolo[3,4-b]pyrazine scaffold has been successfully utilized to develop inhibitors for a variety of therapeutic targets. Below are some of the most prominent examples.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes by phosphorylating specific substrate proteins. Their aberrant activity is a common driver of cancer and other diseases. The pyrazolo[3,4-b]pyrazine scaffold has been extensively explored as a "hinge-binding" motif in the design of ATP-competitive kinase inhibitors.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors. Pyrazolo[3,4-b]pyridine derivatives, which share a similar core structure and mode of action with pyrazolo[3,4-b]pyrazines, have been developed as potent TRK inhibitors. For instance, compounds have been synthesized that show nanomolar inhibitory activity against TRKA[1]. The pyrazole nitrogen and the adjacent pyridine/pyrazine nitrogen act as hydrogen bond donors and acceptors, respectively, to interact with the hinge region of the kinase domain.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. The pyrazolo[3,4-b]pyridine scaffold has been employed to generate potent CDK1 inhibitors with IC50 values in the nanomolar range, leading to the inhibition of tumor cell proliferation[2].

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases are crucial regulators of signal transduction pathways, and their dysregulation is implicated in various diseases.

  • SHP2 Allosteric Inhibitors: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor PTP that plays a critical role in the RAS-MAPK signaling pathway[3][4]. It is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and a central node in cancer cell signaling. The pyrazolo[3,4-b]pyrazine scaffold has been instrumental in the development of novel allosteric SHP2 inhibitors[5][6]. These inhibitors bind to a tunnel-like allosteric pocket, stabilizing SHP2 in an inactive conformation. This mode of inhibition offers high selectivity over other phosphatases.

Other Therapeutic Applications

The biological activities of the pyrazolo[3,4-b]pyrazine scaffold are not limited to kinase and phosphatase inhibition. Derivatives have also shown promise as:

  • Anticancer and Anti-inflammatory Agents: Certain pyrazolo[3,4-b]pyrazine derivatives have demonstrated significant inhibitory activity against breast cancer cell lines and have also exhibited remarkable anti-inflammatory properties[7].

  • Antifungal and Antiparasitic Agents: The scaffold has been explored for the development of novel agents to combat fungal and parasitic infections[3].

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrazolo[3,4-b]pyrazine derivative and its evaluation in key biological assays.

Synthesis of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile

This protocol describes a one-pot synthesis of a key pyrazolo[3,4-b]pyrazine intermediate, which can be further functionalized to generate a library of derivatives. The synthesis is based on the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile[3].

Materials:

  • 5-amino-3-methyl-4-nitroso-1-phenylpyrazole

  • Malononitrile

  • Anhydrous ethanol

  • Sodium ethoxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • To a solution of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole (1 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add malononitrile (1.1 mmol).

  • Add a catalytic amount of sodium ethoxide to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.

  • The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro SHP2 Phosphatase Inhibition Assay

This protocol is designed to measure the inhibitory activity of a test compound against the SHP2 phosphatase using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)[1][3].

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20

  • Test compound (e.g., a pyrazolo[3,4-b]pyrazine derivative) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a working solution of recombinant SHP2 protein in Assay Buffer.

    • Prepare a working solution of the IRS-1 peptide in Assay Buffer.

    • Prepare a working solution of DiFMUP substrate in Assay Buffer. The final concentration should be at or below the Km value for SHP2.

  • Enzyme Activation:

    • Pre-incubate the SHP2 enzyme with the IRS-1 peptide in Assay Buffer for 20-30 minutes at room temperature to allow for enzyme activation.

  • Assay Reaction:

    • Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the pre-activated SHP2 enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of SHP2 activity (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

Cell Viability (MTT) Assay

This protocol is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to evaluate the cytotoxic effects of potential anticancer agents[6][8][9].

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., a pyrazolo[3,4-b]pyrazine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a CO₂ incubator at 37°C to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrazolo[3,4-b]pyrazine and related scaffolds has led to a good understanding of the structure-activity relationships for various targets.

Table 1: Representative SAR Data for Pyrazolo[3,4-b]pyrazine/pyridine Derivatives

Compound IDScaffoldR⁵TargetIC₅₀ (nM)Reference
1 Pyrazolo[3,4-b]pyridinePhenylH2,6-difluorophenylCDK123[2]
2 Pyrazolo[3,4-b]pyrazinePhenylMethylAcetyl--[7]
3 Pyrazolo[3,4-b]pyridineHH4-(morpholin-4-yl)phenylTRKA56[1]
4 Pyrazolo[3,4-b]pyrazinePhenylMethyl-CN, -NH₂ at C5, C6--[3]
5 Pyrazolo[3,4-b]pyrazineVariesVariesVariesSHP2Varies[5][6]

Key SAR Observations:

  • Hinge-Binding Motif: The pyrazole N-H and the adjacent pyrazine nitrogen are crucial for forming hydrogen bonds with the kinase hinge region.

  • Substituents at R¹ and R³: The nature of the substituents at the R¹ and R³ positions of the pyrazole ring can significantly influence potency and selectivity. Bulky aromatic groups are often well-tolerated and can form additional interactions with the target protein.

  • Substituents on the Pyrazine/Pyridine Ring: Modifications on the pyrazine or pyridine ring are critical for modulating the pharmacokinetic properties of the compounds and for achieving selectivity against different kinases or phosphatases. These substituents can project into the solvent-exposed region or interact with specific sub-pockets of the active site.

Signaling Pathway and Experimental Workflow Visualization

The SHP2 Signaling Pathway

SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon ligand binding and RTK activation, SHP2 is recruited to phosphorylated docking proteins, where it becomes activated and dephosphorylates its substrates, leading to the activation of the RAS-RAF-MEK-ERK pathway. Allosteric inhibitors targeting SHP2 can block this signaling cascade, thereby inhibiting cancer cell proliferation and survival.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Ligand Binding & Dimerization SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation RAS RAS Grb2->RAS Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Dephosphorylation of negative regulators RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Nuclear Translocation Pyrazolo_pyrazine Pyrazolo[3,4-b]pyrazine SHP2 Inhibitor Pyrazolo_pyrazine->SHP2_inactive Allosteric Inhibition

Caption: SHP2 signaling pathway and the mechanism of action of pyrazolo[3,4-b]pyrazine allosteric inhibitors.

Experimental Workflow for Screening Pyrazolo[3,4-b]pyrazine Derivatives

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel pyrazolo[3,4-b]pyrazine-based inhibitors.

Experimental_Workflow cluster_synthesis Chemistry cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazolo[3,4-b]pyrazine Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., SHP2 Phosphatase Assay) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., MTT Assay) Biochemical_Assay->Cellular_Assay Hit Identification SAR Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR Lead_Op Lead Optimization SAR->Lead_Op Identification of Structure-Activity Trends Lead_Op->Synthesis Design of New Analogs

Caption: A typical workflow for the discovery and optimization of pyrazolo[3,4-b]pyrazine-based inhibitors.

Conclusion

The pyrazolo[3,4-b]pyrazine scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. Its ability to mimic the endogenous purine core, combined with its synthetic accessibility, has led to the discovery of potent inhibitors for a wide range of clinically relevant targets. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors. Continued exploration of the chemical space around the pyrazolo[3,4-b]pyrazine core is expected to yield the next generation of targeted therapies for a multitude of human diseases.

References

  • Chen, L., et al. (2021). Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? ResearchGate. [Link]

  • El-Emary, T. I. (2000). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. [Link]

  • Neel, B. G., et al. (2003). Protein tyrosine phosphatase SHP-2: a proto-oncogene product that promotes Ras activation. PubMed Central. [Link]

  • Raveendra-Panickar, D., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PubMed Central. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. [Link]

  • Huang, S., et al. (2003). 1H-Pyrazolo[3,4-b]Pyridine Inhibitors of Cyclin-Dependent Kinases: Highly Potent 2,6-Difluorophenacyl Analogues. Molecules. [Link]

  • Shi, Z., et al. (2021). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PubMed Central. [Link]

  • van Meerloo, J., et al. (2011). The MTT Assay Protocol. ResearchGate. [Link]

  • Howard, S., et al. (2023). Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. ACS Medicinal Chemistry Letters. [Link]

  • Aggarwal, R., et al. (2020). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Wang, H. & Zhu, S. (2015). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. PubMed Central. [Link]

  • Howard, S., et al. (2021). Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. National Institutes of Health. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Okram, B., et al. (2012). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health. [Link]

Sources

Protocol for the Synthesis of 1H-Pyrazolo[3,4-b]pyrazin-3-amine Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1H-pyrazolo[3,4-b]pyrazin-3-amine and its analogs, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyrazine core is a key pharmacophore found in compounds exhibiting a wide range of biological activities, including kinase inhibition and antibacterial effects. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and strategies for analog synthesis.

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyrazine Scaffold

The fusion of pyrazole and pyrazine rings in the 1H-pyrazolo[3,4-b]pyrazine system creates a unique heterocyclic scaffold with diverse therapeutic potential. Its structural similarity to purine bases allows it to interact with a variety of biological targets. Notably, derivatives of this scaffold have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology and immunology. Furthermore, certain analogs have demonstrated promising activity against bacterial strains, highlighting their potential as novel anti-infective agents. The ability to readily synthesize a library of analogs is therefore crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Core Synthetic Strategy: From Diaminopyrazine to the Fused Bicyclic System

The most direct and versatile approach to the this compound core involves a two-step sequence starting from commercially available or readily synthesized 2,3-diaminopyrazine. This strategy is predicated on the initial formation of the pyrazine ring, followed by the annulation of the pyrazole ring.

Synthesis of the Key Precursor: 2,3-Diaminopyrazine

The synthesis of 2,3-diaminopyrazine is a critical first step. Several methods have been reported, with the choice of route often depending on the availability of starting materials and desired scale. A common and reliable method involves the reduction of[1][2]thiadiazolo[3,4-b]pyrazines.[1]

Protocol 1: Synthesis of 2,3-Diaminopyrazine

  • Reaction: Reduction of[1][2]thiadiazolo[3,4-b]pyrazine.

  • Reagents & Materials:

    • [1][2]Thiadiazolo[3,4-b]pyrazine

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Methanol (MeOH)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

  • Procedure:

    • To a stirred solution of[1][2]thiadiazolo[3,4-b]pyrazine (1.0 eq) in methanol, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 2,3-diaminopyrazine.

    • Purify the crude product by recrystallization or column chromatography.

Cyclization to form the this compound Core

The key transformation in this synthesis is the cyclization of 2,3-diaminopyrazine to form the fused pyrazole ring. This is typically achieved by reacting the 1,2-diamine with a reagent that provides a "C-N" unit. Cyanogen bromide (BrCN) is a suitable reagent for this purpose, leading directly to the desired 3-amino-substituted product.

Protocol 2: Synthesis of this compound

  • Reaction: Cyclization of 2,3-diaminopyrazine with cyanogen bromide.

  • Reagents & Materials:

    • 2,3-Diaminopyrazine

    • Cyanogen bromide (BrCN)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Dissolve 2,3-diaminopyrazine (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Carefully add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise to the cooled solution of 2,3-diaminopyrazine. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Synthesis of this compound Analogs

The modularity of this synthetic approach allows for the preparation of a wide variety of analogs with substitutions on both the pyrazine and pyrazole rings.

Synthesis of Analogs with Substitution on the Pyrazine Ring

Substituents can be introduced on the pyrazine ring by starting with appropriately substituted 2,3-diaminopyrazines. The synthesis of these substituted precursors often follows similar principles to the synthesis of the parent 2,3-diaminopyrazine, starting from substituted pyrazine precursors.

Workflow for Pyrazine Ring Substituted Analogs:

sub_pyrazine Substituted Pyrazine Starting Material sub_diamino Substituted 2,3-Diaminopyrazine sub_pyrazine->sub_diamino Reduction or other transformations sub_final Substituted this compound sub_diamino->sub_final Cyclization with BrCN

Caption: Synthetic workflow for pyrazine-substituted analogs.

Synthesis of Analogs with Substitution on the Pyrazole Ring

N-alkylation or N-arylation of the pyrazole ring can be achieved after the formation of the this compound core.

Protocol 3: N-Alkylation/Arylation of this compound

  • Reagents & Materials:

    • This compound

    • Alkyl or aryl halide (e.g., methyl iodide, benzyl bromide)

    • Base (e.g., NaH, K₂CO₃)

    • Solvent (e.g., DMF, acetonitrile)

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent, add a base (1.2-2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl or aryl halide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

An alternative and powerful method for introducing substituents at the C5 and C7 positions of the pyrazolo[3,4-b]pyrazine core involves the condensation of 2,3-diaminopyrazine with various β-ketoesters. This approach allows for the direct installation of diverse functional groups.

Protocol 4: Synthesis of C-Substituted Analogs using β-Ketoesters

  • Reaction: Condensation of 2,3-diaminopyrazine with a β-ketoester.

  • Reagents & Materials:

    • 2,3-Diaminopyrazine

    • β-Ketoester (e.g., ethyl acetoacetate, diethyl malonate)

    • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • In a round-bottom flask, combine 2,3-diaminopyrazine (1.0 eq), the desired β-ketoester (1.1 eq), and a catalytic amount of acid in a suitable solvent.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted 1H-pyrazolo[3,4-b]pyrazine derivative.

General Synthetic Scheme:

diaminopyrazine 2,3-Diaminopyrazine parent_compound This compound diaminopyrazine->parent_compound Cyclization c_substituted C-Substituted Analog diaminopyrazine->c_substituted Condensation brcn BrCN n_substituted N-Substituted Analog parent_compound->n_substituted Alkylation/Arylation ketoester β-Ketoester (R1COR2CH2COOR3) alkyl_halide Alkyl/Aryl Halide (R-X)

Caption: Synthetic routes to the core scaffold and its analogs.

Characterization Data

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following table summarizes expected and reported spectroscopic data for the parent compound, this compound.

Technique Expected/Reported Data
¹H NMR Signals for pyrazine and pyrazole protons, as well as the amino group protons. Chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the carbon atoms of the bicyclic system. The chemical shifts provide valuable information about the electronic environment of each carbon.
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of the compound (C₅H₅N₅, MW: 135.13 g/mol ).[3]
IR Characteristic absorption bands for N-H stretching of the amino group and the pyrazole ring, as well as C=N and C=C stretching of the aromatic rings.

Conclusion

The synthetic protocols and strategies outlined in this guide provide a robust framework for the preparation of this compound and its analogs. The versatility of the starting materials and the described chemical transformations offer medicinal chemists a powerful toolkit to explore the structure-activity relationships of this important class of heterocyclic compounds. As with any chemical synthesis, proper safety precautions and analytical characterization are paramount to ensure the integrity and reproducibility of the experimental results.

References

  • Sato, N. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][2]Thiadiazolo[3,4-b]pyrazines. J. Chem. Res. (S)1997 , 1, 48-49.

Sources

Analytical methods for quantification of 1h-Pyrazolo[3,4-b]pyrazin-3-amine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Quantitative Bioanalysis of 1H-Pyrazolo[3,4-b]pyrazin-3-amine in Human Plasma using LC-MS/MS

Abstract

This application note presents a comprehensive and robust method for the quantification of this compound, a heterocyclic amine of interest in pharmaceutical development, in human plasma. The method utilizes a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies. We detail a complete protocol, from sample preparation using Solid-Phase Extraction (SPE) to the final validated analytical method, adhering to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2] This guide is intended to provide researchers, scientists, and drug development professionals with the technical insights and a practical framework for establishing a reliable bioanalytical assay for this and structurally similar compounds.

Introduction: The Need for a Validated Bioanalytical Method

This compound belongs to the pyrazolopyrazine class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry due to its diverse biological activities.[3][4] The development of any new chemical entity into a potential therapeutic agent requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of the drug in biological matrices like plasma is the cornerstone of these pharmacokinetic studies.

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and high throughput.[5] The specificity is achieved by monitoring a unique precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which minimizes interference from complex biological matrix components. This document provides a detailed protocol for an LC-MS/MS method, emphasizing the rationale behind key procedural choices to ensure a robust and reproducible assay.

Overall Analytical Workflow

The successful quantification of an analyte from a complex biological matrix is a multi-step process. Each stage must be optimized and validated to ensure the integrity of the final data. The workflow described herein follows a logical progression from sample receipt to final concentration determination.

Caption: High-level workflow for the bioanalysis of this compound.

Detailed Application Protocol: LC-MS/MS Method

This protocol is designed to be a starting point for method development and must be fully validated in the end-user's laboratory.

Materials and Instrumentation
  • Analyte and Internal Standard (IS):

    • This compound (Reference Standard, >98% purity)

    • Stable Isotope Labeled (SIL) this compound-¹³C₂,¹⁵N (or a structurally similar analogue if SIL is unavailable) as Internal Standard. The use of a SIL-IS is highly recommended to compensate for matrix effects and variability in extraction and ionization.

  • Reagents and Solvents:

    • Formic acid (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Ultrapure water

    • Human plasma (with K₂EDTA as anticoagulant)

  • Instrumentation:

    • HPLC or UPLC system (e.g., Shimadzu, Waters)

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo Fisher)

    • SPE Manifold or automated SPE system

    • SPE Cartridges (e.g., Mixed-mode cation exchange polymer-based sorbent)

    • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to prepare CS and QCs. A typical concentration range might be 0.1 to 100 ng/mL.

  • Sample Preparation (SPE Protocol): a. Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube. b. Add 25 µL of the IS working solution and vortex briefly. This step is critical to ensure the IS is subjected to the exact same extraction procedure as the analyte. c. Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex and centrifuge at 14,000 rpm for 5 minutes. d. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. e. Load the supernatant from step (c) onto the conditioned SPE cartridge. f. Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences. g. Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. h. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase A/B (e.g., 95:5 v/v) and inject into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Optimizing chromatographic and mass spectrometric parameters is essential for achieving the desired sensitivity and selectivity.

Parameter Condition Rationale
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAn acidic modifier promotes protonation of the analyte for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min.A gradient is necessary to elute the analyte with a good peak shape while washing out more retained matrix components.
Injection Volume 5 µLA small volume minimizes potential peak distortion while providing sufficient analyte for detection.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine functional groups on the pyrazolopyrazine core are readily protonated.
MRM Transitions Analyte: [M+H]⁺ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) IS: [M+H]⁺ → Product IonTo be determined by infusing the pure compound. The quantifier is typically the most intense, stable product ion.
Source Temperature 500°COptimized to ensure efficient desolvation of the mobile phase.
IonSpray Voltage +5500 VOptimized to maximize the generation of protonated molecular ions.

Bioanalytical Method Validation (BMV)

A bioanalytical method is not trustworthy until it has been rigorously validated. The validation process demonstrates that the method is reliable and reproducible for its intended use. The core parameters are defined by regulatory bodies like the FDA.[1][6]

Validation_Parameters cluster_performance Core Performance Characteristics cluster_matrix Matrix-Related Assessments BMV Bioanalytical Method Validation Selectivity Selectivity & Specificity BMV->Selectivity Linearity Linearity & Range BMV->Linearity LLOQ LLOQ BMV->LLOQ Recovery Recovery BMV->Recovery Stability Stability BMV->Stability Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision MatrixEffect Matrix Effect Recovery->MatrixEffect

Caption: Interrelationship of key parameters in bioanalytical method validation.

Validation Summary and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria based on the FDA Bioanalytical Method Validation Guidance.[1]

Validation Parameter Experiment Description Acceptance Criteria
Selectivity Analyze at least 6 different blank plasma lots to check for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Analyze a calibration curve with at least 6 non-zero standards over 3 separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6 at each level) on 3 separate days (inter- and intra-assay).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked plasma from 6 lots to the response in a neat solution.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma to post-extraction spiked plasma.Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability Evaluate analyte stability in plasma under various conditions: - Bench-top (e.g., 4h at RT) - Freeze-thaw (3 cycles) - Long-term storage (-80°C)Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. Stability is a critical pre-analytical variable.[7][8]
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve.Must be determined with acceptable accuracy (±20%) and precision (≤20%). Analyte signal should be at least 5 times the signal of a blank sample.

Conclusion

This application note provides a detailed, robust, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol emphasizes the importance of a systematic approach to method development, including thorough sample cleanup with SPE and adherence to rigorous validation criteria as set forth by regulatory agencies.[1][2] This framework enables the generation of high-quality bioanalytical data essential for advancing drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, W., & Fu, Y. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. SciTechnol. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Worldwide Clinical Trials. LC-MS/MS Method Development of Endogenous Small Molecule Biomarker: Case Studies. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Li, W., & Fu, Y. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • BioPharma Services Inc. Bioanalytical Method Development: Blood Specimen. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97181295, 1H-Pyrazolo[3,4-b]pyrazine-6-methanamine, 3-amino-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 241369, 1H-pyrazolo[3,4-b]pyridin-3-amine. [Link]

  • Sajid, M., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Xu, K., et al. (2020). Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Human Metabolome Database. Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). [Link]

  • Al-Issa, S. A. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH). [Link]

Sources

Application Notes & Protocols: Leveraging 1H-Pyrazolo[3,4-b]pyrazin-3-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolopyrazine Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening libraries of low molecular weight fragments (typically <300 Da), FBDD efficiently explores chemical space to identify molecules that form high-quality interactions with a biological target.[1][4][5] These low-affinity hits then serve as starting points for rational, structure-guided optimization into potent, drug-like candidates.[5][6][7]

Within the vast landscape of chemical fragments, the 1H-pyrazolo[3,4-b]pyrazin-3-amine core represents a particularly compelling starting point. Its inherent properties make it an ideal candidate for FBDD campaigns targeting a range of protein families, most notably kinases and phosphatases.[8][9][10][11][12]

Key Attributes of this compound:

  • Structural Rigidity and Defined Vectors: The fused bicyclic system provides a rigid scaffold, which reduces the entropic penalty upon binding and offers well-defined vectors for synthetic elaboration. This structural information is invaluable for the hit-to-lead optimization phase.[3][7]

  • Hydrogen Bonding Capabilities: The scaffold is rich in hydrogen bond donors and acceptors. The pyrazole N-H, the exocyclic amine, and the pyrazine nitrogens can engage in critical hydrogen-bonding interactions within a protein's binding site, a common feature in kinase hinge-binding motifs.[11][12]

  • Synthetic Tractability: The pyrazolopyrazine core is synthetically accessible, and the exocyclic amine provides a straightforward handle for derivatization, allowing for rapid exploration of the surrounding chemical space through fragment growing or linking strategies.[13][14][15][16] This is a crucial feature for what are often termed "poised fragments".[17]

  • Privileged Scaffold: Derivatives of the broader pyrazolopyridine and pyrazolopyrimidine classes have demonstrated potent inhibitory activity against a variety of therapeutically relevant targets, including Tropomyosin receptor kinases (TRKs)[18][19], Bruton's tyrosine kinase (BTK)[20], Fibroblast growth factor receptors (FGFRs)[12], and the protein tyrosine phosphatase SHP2[8][21]. This history of biological activity suggests the core scaffold is well-suited for productive binding interactions.

This guide provides a comprehensive overview and detailed protocols for utilizing this compound in an FBDD workflow, from initial screening to hit validation and optimization.

The FBDD Workflow Using this compound

The successful application of any fragment in an FBDD campaign relies on a robust and iterative workflow.[1][2][22] The process integrates biophysical screening to detect binding, structural biology to understand the binding mode, and medicinal chemistry to evolve the fragment hit.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Target Target Selection & Protein Production Library Fragment Library Design (including this compound) Screening Primary Biophysical Screen (e.g., SPR, DSF, NMR) Library->Screening High-concentration screen Validation Orthogonal Biophysical Validation (e.g., ITC) Screening->Validation Confirm hits Structure Structural Biology (X-ray Crystallography / NMR) Validation->Structure Determine binding mode SBDD Structure-Based Design (Growing, Linking, Merging) Structure->SBDD Guide design Chemistry Medicinal Chemistry (Synthesis of Analogs) SBDD->Chemistry Assay Biological Assay (Potency & Selectivity) Chemistry->Assay Test new compounds Assay->SBDD Iterative cycle

Caption: The iterative workflow for fragment-based drug discovery.

Part 1: Primary Screening Protocols

The initial goal is to identify if and how this compound binds to the target protein. Due to the expected weak affinity of fragments, highly sensitive biophysical techniques are required.[17][23][24][25]

Protocol 1.1: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique ideal for primary fragment screening, providing data on binding affinity and kinetics.[17][24][26]

Objective: To detect the binding of this compound to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore series)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein (>95% purity)

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve a target immobilization level (e.g., 8000-10000 Response Units, RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein injection (mock-coupled).

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. A typical concentration range for fragments is 100 µM to 2 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Inject the highest concentration of the fragment over both the target and reference flow cells to check for non-specific binding and solubility issues.

    • Perform a kinetic titration or single-cycle kinetics experiment. Inject increasing concentrations of the fragment over the sensor surface. Use a contact time of 60-120 seconds and a dissociation time of 120-300 seconds.

    • Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine-HCl pH 2.5).

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • Causality Check: A KD value in the high µM to low mM range is expected for a fragment hit. The binding response should be dose-dependent.

Protocol 1.2: NMR-Based Screening (Saturation Transfer Difference)

NMR is a powerful tool for FBDD, capable of detecting weak interactions directly in solution.[17][25] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that identifies binders from a mixture.

Objective: To confirm the binding of this compound by observing magnetization transfer from the protein to the ligand.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., PBS-d, pH 7.4)

  • This compound stock solution (in DMSO-d6)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Reference): this compound (e.g., 200 µM) in deuterated buffer.

      • Sample B (Test): Target protein (e.g., 20 µM) and this compound (200 µM) in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum for Sample A to identify the fragment's proton resonances.

    • For Sample B, acquire an STD NMR spectrum. This involves two experiments:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The STD spectrum is the difference between the on-resonance and off-resonance spectra.

  • Data Analysis:

    • If this compound binds to the protein, its signals will appear in the STD spectrum.

    • Trustworthiness Check: No signals should appear in a control STD experiment performed on Sample A (fragment alone). The intensity of the STD signals in Sample B indicates which protons of the fragment are in closest proximity to the protein surface, providing an epitope map.

Part 2: Hit Validation and Structural Characterization

A hit from a primary screen must be validated using an orthogonal method and its binding mode determined, preferably through high-resolution structural techniques.[22][23][26]

Protocol 2.1: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction (KD, ΔH, ΔS) and is considered a gold standard for hit validation.[23]

Objective: To confirm the binding affinity and determine the thermodynamic signature of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein (20-50 µM in dialysis buffer)

  • This compound (0.5-2 mM in the final dialysis buffer)

  • Dialysis buffer (e.g., PBS, HEPES)

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the protein against the chosen buffer.

    • Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects. Ensure the DMSO concentration is identical in both the syringe and cell solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by 19-25 injections (e.g., 2 µL each) at 150-second intervals.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection.

    • Subtract the heat of dilution, determined from a control experiment titrating the fragment into buffer alone.

    • Fit the binding isotherm to a suitable model (e.g., One Set of Sites) to calculate KD, stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 2.2: X-ray Crystallography

X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, which is essential for structure-based drug design.[3][24][25][26]

Objective: To determine the precise binding location and orientation of this compound on the target protein.

Methodology:

  • Protein Crystallization:

    • Obtain high-quality crystals of the apo-protein using standard crystallization screening methods (e.g., hanging drop or sitting drop vapor diffusion).

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo-crystals to a solution containing the crystallization mother liquor supplemented with this compound (typically 1-10 mM). Soaking times can range from minutes to hours.

    • Co-crystallization: Set up crystallization screens with the protein pre-incubated with a 2-5 fold molar excess of the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps to confirm the presence and determine the orientation of the bound fragment.

Part 3: From Hit to Lead: The Path Forward

The structural information obtained from X-ray crystallography is the cornerstone of the hit-to-lead optimization phase.[6] The goal is to increase potency and selectivity while maintaining favorable drug-like properties.[5][7][27]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Fragment This compound (Weak Affinity, High Ligand Efficiency) Growing Fragment Growing (Extend into adjacent pocket) Fragment->Growing Linking Fragment Linking (Connect to a second, nearby fragment) Fragment->Linking Merging Fragment Merging (Combine features with an overlapping fragment) Fragment->Merging Lead Potent Lead Compound (High Affinity, Drug-like Properties) Growing->Lead Linking->Lead Merging->Lead

Caption: Strategies for evolving a fragment hit into a lead compound.

Example Application: Targeting a Kinase

If X-ray crystallography reveals that the N(1)-H and the exocyclic amine of this compound form canonical hydrogen bonds with the kinase hinge region, the optimization strategy would focus on 'growing' the fragment into the adjacent hydrophobic pocket.

  • Strategy: Synthesize a small library of analogs by adding substituents at positions on the pyrazine ring that vector towards the hydrophobic pocket identified in the crystal structure.

  • Design Rationale: Computational modeling can be used to predict which substituents (e.g., small alkyl or aryl groups) will form favorable van der Waals interactions within the pocket.[6][22]

  • Iterative Cycle: The synthesized analogs are then tested using the established biophysical assays (SPR, ITC) and co-crystallized with the target to validate the design and inform the next cycle of optimization.[2]

Quantitative Data Summary

The following table provides hypothetical but realistic data that might be generated during an FBDD campaign with this fragment.

TechniqueParameter MeasuredExpected Value for a Fragment HitPurpose
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)100 µM - 5 mMPrimary screen, affinity ranking, kinetics
NMR (STD, WaterLOGSY)BindingYes/NoPrimary screen, hit confirmation, epitope mapping
Isothermal Titration Calorimetry (ITC)Dissociation Constant (KD)Confirms SPR KDOrthogonal validation, thermodynamics (ΔH, ΔS)
Differential Scanning Fluorimetry (DSF)Thermal Shift (ΔTm)0.5 - 3 °CRapid primary screen, confirms engagement
X-ray CrystallographyElectron DensityClear density for fragmentDefinitive binding mode, guides optimization

Conclusion

This compound is a high-value scaffold for fragment-based drug discovery. Its combination of structural rigidity, hydrogen bonding potential, and synthetic tractability makes it an excellent starting point for campaigns against important drug targets like kinases. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structure-based design, researchers can effectively leverage this fragment to discover novel, potent, and selective lead compounds.

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH.
  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFe
  • Fragment Screening | Drug Discovery.
  • Fragment-Based Drug Discovery - Selvita.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing.
  • Fragment-based Drug Discovery - WuXi Biology.
  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer.
  • Optimiz
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing.
  • Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals.
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic.
  • Approaches to Fragment-Based Drug Design.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of comput
  • Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed.
  • FBDD: Fragment-Based Drug Design - BioSolveIT.
  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applic
  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - Stork.
  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine deriv
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - NIH.

Sources

Introduction: Illuminating the Path of 1H-Pyrazolo[3,4-b]pyrazin-3-amine in Cellular Systems

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the fluorescent labeling of 1H-pyrazolo[3,4-b]pyrazin-3-amine for cellular imaging applications, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from the underlying chemical principles to detailed experimental protocols and data interpretation.

This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their structural motif is found in molecules targeting a range of biological entities, including protein kinases. To understand the mechanism of action, cellular uptake, and subcellular localization of these promising therapeutic agents, it is crucial to visualize their journey within the complex environment of a living cell. Fluorescent labeling offers a powerful and direct method to achieve this, transforming the molecule into a probe that can be tracked using fluorescence microscopy.

This application note provides a detailed guide to the fluorescent labeling of this compound, leveraging its primary amine functionality for conjugation with a suitable fluorophore. We will explore the selection of fluorescent dyes, outline a step-by-step labeling and purification protocol, and provide a comprehensive workflow for cellular imaging. The methodologies described herein are built upon established principles of bioconjugation and cell biology, ensuring a robust and reproducible approach.

Principle of the Method: Amine-Reactive Chemistry for Fluorescent Conjugation

The core of our strategy lies in the chemical reactivity of the primary amine group on the this compound scaffold. This nucleophilic amine readily reacts with a variety of amine-reactive fluorescent dyes, most commonly those functionalized with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine to form a stable amide bond, covalently linking the fluorophore to our molecule of interest.

The choice of fluorophore is critical and depends on several factors, including the desired photophysical properties (excitation/emission wavelengths, brightness), the capabilities of the available fluorescence microscope, and the potential for spectral overlap with other fluorescent probes in multiplexing experiments.

cluster_0 Reaction Scheme mol This compound (Contains primary amine) product Fluorescently Labeled Probe (Stable Amide Bond) mol->product Amine-reactive conjugation dye Amine-Reactive Fluorophore (e.g., NHS Ester) dye->product

Caption: Covalent labeling of this compound.

Fluorophore Selection: A Comparative Overview

The selection of an appropriate fluorophore is a critical step that will dictate the success of the cellular imaging experiments. The following table summarizes key properties of several common amine-reactive dyes suitable for this application.

Fluorophore (NHS Ester)Excitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Advantages
Fluorescein (FITC) 4945180.92~75,000High quantum yield, cost-effective.
Tetramethylrhodamine (TRITC) 5575760.29~95,000Less pH-sensitive than fluorescein, good for dual labeling with blue dyes.
Alexa Fluor™ 488 4955190.92~73,000Bright, photostable, and pH-insensitive alternative to fluorescein.
Alexa Fluor™ 555 5555650.10~155,000Bright and photostable, good for the rhodamine channel.
DyLight™ 488 4935180.90~70,000High fluorescence intensity and photostability.
DyLight™ 550 5625760.80~150,000Excellent brightness and photostability.

For initial studies, Alexa Fluor™ 488 NHS Ester is an excellent choice due to its high brightness, photostability, and the common availability of compatible filter sets on most fluorescence microscopes.

Experimental Protocols

Part 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of this compound with an amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester).

Materials:

  • This compound

  • Alexa Fluor™ 488 NHS Ester (or other amine-reactive dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Alexa Fluor™ 488 NHS Ester in anhydrous DMSO immediately before use. Protect from light.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the this compound stock solution (1 µmol) with 800 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

    • Add 1.2 equivalents of the Alexa Fluor™ 488 NHS Ester stock solution (120 µL of 10 mM solution, 1.2 µmol). A slight molar excess of the dye ensures efficient labeling of the small molecule.

    • Add 5 µL of TEA to catalyze the reaction by maintaining a basic pH, which keeps the primary amine deprotonated and nucleophilic.

    • Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional):

    • To quench any unreacted NHS ester, 10 µL of 1 M Tris-HCl (pH 8.0) can be added and incubated for an additional 15 minutes.

  • Purification by HPLC:

    • Purify the reaction mixture using a reverse-phase HPLC system with a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the fluorescently labeled product from unreacted starting materials and hydrolyzed dye.

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye (e.g., ~495 nm for Alexa Fluor™ 488) and the pyrazolopyrazine core (typically in the UV range).

    • Collect the fractions corresponding to the desired product peak.

  • Characterization and Storage:

    • Confirm the identity of the product by mass spectrometry (e.g., ESI-MS) to verify the addition of the fluorophore mass.

    • Lyophilize the purified fractions to obtain the final product as a dry powder.

    • Store the labeled compound at -20°C, protected from light and moisture.

Part 2: Cellular Imaging Protocol

This protocol outlines the use of the fluorescently labeled this compound for imaging in cultured mammalian cells.

Materials:

  • Fluorescently labeled this compound stock solution (1 mM in DMSO)

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Mounting medium

  • Glass-bottom dishes or coverslips for imaging

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Seeding:

    • Seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Probe Incubation:

    • Prepare a working solution of the fluorescent probe by diluting the 1 mM stock solution in pre-warmed complete cell culture medium. A final concentration range of 1-10 µM is a good starting point for optimization.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C. The optimal incubation time will depend on the rate of cellular uptake.

  • Washing and Fixation:

    • Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a solution of Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using a suitable mounting medium.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with filter sets appropriate for the chosen fluorophore and the nuclear stain (e.g., a blue channel for Hoechst/DAPI and a green channel for Alexa Fluor™ 488).

    • Acquire images and analyze the subcellular localization of the fluorescent probe.

cluster_1 Cellular Imaging Workflow seed 1. Seed Cells on Coverslips incubate_probe 2. Incubate with Fluorescent Probe seed->incubate_probe wash_fix 3. Wash and Fix Cells incubate_probe->wash_fix counterstain 4. Nuclear Counterstain wash_fix->counterstain image 5. Fluorescence Microscopy counterstain->image

Caption: Step-by-step cellular imaging workflow.

Validation and Controls: Ensuring Trustworthy Results

To ensure the observed fluorescence is a true representation of the probe's localization, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of DMSO used to deliver the probe to ensure the vehicle itself does not cause any artifacts.

  • Autofluorescence Control: Image unstained, fixed cells using the same acquisition settings to assess the level of natural cellular autofluorescence.

  • Competition Assay: If a known unlabeled ligand or inhibitor for the target of this compound exists, co-incubate the cells with an excess of this unlabeled compound and the fluorescent probe. A significant reduction in the fluorescence signal would suggest specific binding.

Conclusion and Future Perspectives

This application note provides a comprehensive framework for the fluorescent labeling of this compound and its subsequent use in cellular imaging. By following these protocols, researchers can generate powerful tools to investigate the cellular biology of this important class of molecules. The insights gained from such studies, including information on cellular uptake, distribution, and target engagement, are invaluable for the rational design and development of new therapeutic agents. Future work could involve the use of live-cell imaging to study the dynamics of the probe in real-time or the development of multi-color imaging strategies to investigate co-localization with specific subcellular organelles or proteins of interest.

References

The Ascendancy of Pyrazolopyrazines in Agricultural Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers down diverse molecular avenues. Among the most promising of these are the nitrogen-rich heterocyclic compounds, with the pyrazolopyrazine scaffold emerging as a nucleus of significant potential. This guide provides an in-depth exploration of the application of pyrazolopyrazines in agricultural chemistry, offering detailed application notes, experimental protocols, and the scientific rationale underpinning their use for researchers, scientists, and professionals in drug development.

Introduction: The Pyrazolopyrazine Core - A Privileged Scaffold in Agrochemical Design

The pyrazolopyrazine framework, a fused bicyclic system comprising a pyrazole and a pyrazine ring, offers a unique combination of structural rigidity, steric diversity, and electronic properties. This has made it a "privileged scaffold" in medicinal chemistry, and its potential in agriculture is now being increasingly recognized. The arrangement of nitrogen atoms within the dual-ring system allows for a multitude of substitution patterns, enabling fine-tuning of a molecule's physicochemical properties and biological activity. This versatility is key to developing targeted herbicides, fungicides, and insecticides with improved efficacy and safety profiles. While the broader class of pyrazole-containing agrochemicals is well-established, this guide will focus on the specific applications and potential of the fused pyrazolopyrazine system and its close structural isomers where specific data is available.

Pyrazolopyrazines as Herbicides: Targeting Essential Plant Pathways

Pyrazolopyrazine-based compounds and their structural isomers, such as pyrazolopyrimidines, have shown significant promise as herbicides by inhibiting crucial plant enzymes. A primary mode of action for many pyrazole-containing herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is essential for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone and tocopherol. Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. Carotenoids protect chlorophyll from photooxidation. By inhibiting HPPD, pyrazolopyrazine-based herbicides disrupt this pathway, leading to a depletion of carotenoids. This results in the characteristic bleaching of new plant growth, followed by necrosis and plant death.

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Catalyzes Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone PhytoeneDesaturase Phytoene Desaturase Plastoquinone->PhytoeneDesaturase Activates Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids Synthesizes Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Pyrazolopyrazine Pyrazolopyrazine Herbicide Pyrazolopyrazine->HPPD Inhibits

Caption: Inhibition of HPPD by pyrazolopyrazine herbicides.

Application Note: Development of Pyrazolopyrazine-based Herbicides

The design of novel pyrazolopyrazine herbicides focuses on optimizing the substituents on the core structure to enhance binding to the HPPD enzyme's active site. Structure-activity relationship (SAR) studies are crucial in this process. For instance, the nature and position of substituents on aryl rings attached to the pyrazolopyrazine scaffold can significantly influence herbicidal activity.

Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (Illustrative Example)

CompoundWeed SpeciesInhibition (%) at 150 g a.i./haReference
6a Digitaria sanguinalis50-60[1]
Abutilon theophrasti50-60[1]
Setaria viridis50[1]
6c Digitaria sanguinalis50-60[1]
Abutilon theophrasti50-60[1]
Setaria viridis50[1]
Pyroxasulfone Setaria viridis<50[1]

Note: Data for closely related phenylpyridine-containing pyrazole derivatives are presented as illustrative examples due to the limited public data on pyrazolopyrazines.

Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative (Illustrative Protocol)

This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one, a structurally related compound, which illustrates the general synthetic strategies that can be adapted for pyrazolopyrazines.[2]

Materials:

  • Substituted iminophosphorane

  • Aromatic isocyanate

  • Substituted phenol

  • Dry toluene

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the iminophosphorane (1.0 eq) in dry toluene.

  • Addition of Reagents: To the stirred solution, add the aromatic isocyanate (1.0 eq) and the substituted phenol (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrazolo[3,4-d]pyrimidin-4-one.

  • Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Pyrazolopyrazines as Fungicides: Disrupting Fungal Respiration and Growth

The pyrazolopyrazine scaffold is also a promising foundation for the development of novel fungicides. Many pyrazole-based fungicides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, pyrazolopyrazine-based fungicides block the electron transport chain, thereby inhibiting ATP production and ultimately leading to fungal cell death.

SDHI_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Binds to Fumarate Fumarate SDH->Fumarate Oxidizes to ETC Electron Transport Chain SDH->ETC Donates electrons to ATP ATP Production ETC->ATP Pyrazolopyrazine Pyrazolopyrazine Fungicide Pyrazolopyrazine->SDH Inhibits

Caption: Inhibition of Succinate Dehydrogenase by pyrazolopyrazine fungicides.

Application Note: Designing Broad-Spectrum Pyrazolopyrazine Fungicides

The effectiveness of pyrazolopyrazine-based SDHIs is highly dependent on the substituents around the core structure. SAR studies have shown that the introduction of specific lipophilic groups can enhance the compound's ability to penetrate the fungal cell membrane and bind to the SDH enzyme. The goal is to develop compounds with broad-spectrum activity against a range of pathogenic fungi while maintaining low toxicity to non-target organisms.

Table 2: In Vitro Fungicidal Activity of Substituted Pyrazolo[5,4-b]pyridines (Illustrative Example)

CompoundFungal SpeciesInhibition Zone (mm) at 50 µg/mLReference
3a Aspergillus niger15[3]
Helminthosporium oryzae18[3]
Pyricularia oryzae20[3]
3b Aspergillus niger17[3]
Helminthosporium oryzae21[3]
Pyricularia oryzae23[3]
Carbendazim (Control) Aspergillus niger18[3]
Helminthosporium oryzae22[3]
Pyricularia oryzae25[3]

Note: Data for structurally related pyrazolopyridines are presented to illustrate the potential fungicidal activity due to a lack of specific public data on pyrazolopyrazines.

Protocol: In Vitro Antifungal Bioassay - Mycelial Growth Inhibition

This protocol outlines a standard method for evaluating the in vitro efficacy of novel fungicidal compounds.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm diameter)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Fungal culture of the target pathogen

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50 °C.

  • Incorporation of Test Compound: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A solvent control (PDA with solvent only) and a negative control (PDA only) should also be prepared.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Pyrazolopyrazines as Insecticides: Modulating the Insect Nervous System

The insect nervous system presents a prime target for insecticide development, and pyrazolopyrazine derivatives have shown potential in this area. Phenylpyrazole insecticides, a well-known class, act by blocking GABA-gated chloride channels. While specific data on pyrazolopyrazine insecticides is emerging, the principles of targeting insect ion channels are applicable.

Mechanism of Action: Ion Channel Modulation

Many pyrazole-based insecticides function as antagonists of the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in insects. By blocking the GABA-gated chloride channels, these compounds prevent the influx of chloride ions into the neuron. This leads to hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and ultimately, death of the insect. Another mode of action for some pyrazoline insecticides is the blocking of voltage-gated sodium channels, which disrupts nerve impulse transmission.[4]

Ion_Channel_Modulation GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens CNS_Excitation CNS Hyperexcitation GABA_Receptor->CNS_Excitation Leads to Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Paralysis Paralysis & Death CNS_Excitation->Paralysis Pyrazolopyrazine Pyrazolopyrazine Insecticide Pyrazolopyrazine->GABA_Receptor Blocks

Caption: Blockade of GABA-gated chloride channels by pyrazolopyrazine insecticides.

Application Note: Developing Selective Pyrazolopyrazine Insecticides

A key challenge in insecticide development is achieving high selectivity for target pests while minimizing harm to beneficial insects and non-target organisms. The design of pyrazolopyrazine insecticides involves modifying the scaffold to enhance its affinity for insect-specific receptor subtypes. This approach can lead to the development of safer and more effective pest management tools.

Table 3: Larvicidal Activity of Fused Pyrazolo[3,4-b]Pyridine Derivatives against Culex pipiens (Illustrative Example)

CompoundLC50 (ppm)Reference
1 154.4[5]
2 5.6 x 10³[5]
4 8.4[5]
5 135.1[5]
11 697.2[5]

Note: Data for structurally related pyrazolopyridine derivatives are presented to illustrate insecticidal potential due to limited public data on pyrazolopyrazines.

Protocol: Insecticidal Bioassay - Leaf-Dip Method

This protocol describes a common method for assessing the toxicity of insecticides to sucking insects.[2]

Materials:

  • Fresh, untreated host plant leaves

  • Test compound dissolved in an appropriate solvent with a surfactant (e.g., Triton X-100)

  • Target insect pests (e.g., aphids, whiteflies)

  • Petri dishes lined with moist filter paper

  • Fine paintbrush

  • Microscope

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of dilutions of the test compound in water containing a surfactant. A control solution (water with surfactant only) should also be prepared.

  • Leaf Dipping: Excise host plant leaves and dip them into the respective treatment solutions for a set period (e.g., 10-30 seconds), ensuring complete coverage.

  • Drying: Allow the treated leaves to air-dry completely in a fume hood.

  • Infestation: Place the dried, treated leaves in Petri dishes lined with moist filter paper. Carefully transfer a known number of insects (e.g., 20-30 adults) onto each leaf disc using a fine paintbrush.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25 ± 2 °C, 60-70% relative humidity, and a 14:10 h light:dark photoperiod).

  • Mortality Assessment: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a microscope. Insects are considered dead if they are unable to move when gently prodded with the paintbrush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration to kill 50% of the population) value using probit analysis.

Conclusion and Future Perspectives

The pyrazolopyrazine scaffold represents a versatile and promising platform for the discovery of novel agrochemicals. Their synthetic tractability allows for the creation of large and diverse chemical libraries for high-throughput screening. While research specifically focused on pyrazolopyrazine agrochemicals is still in its nascent stages compared to other pyrazole derivatives, the foundational principles of their mechanisms of action and the established protocols for their evaluation provide a solid framework for future exploration.

Future research should focus on:

  • Targeted Synthesis: Designing and synthesizing novel pyrazolopyrazine libraries with diverse substitution patterns.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and modes of action of promising pyrazolopyrazine candidates.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models to guide the rational design of more potent and selective agrochemicals.

  • Field Trials: Evaluating the efficacy of lead compounds under real-world agricultural conditions.

By leveraging the unique chemical properties of the pyrazolopyrazine core, the agricultural science community is well-positioned to develop the next generation of effective and sustainable crop protection solutions.

References

  • Charles River. (n.d.). GEP Efficacy Testing for Agrochemicals. Retrieved from [Link]

  • Nizamuddin, M. G., & Manoj, K. S. (2001). Synthesis and fungicidal activity of substituted pyrazolo[5,4-b] pyridine/pyrid-6-ones and pyrazolo[5,4-d]thiazines. Boll Chim Farm, 140(5), 311-5.
  • Liu, H., Wang, H. Q., & Liu, Z. J. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters, 17(8), 2203-9.
  • A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Reactions of Fused Pyrazolo[3,4-b]Pyridine Derivatives: Insecticidal Activity and Digestive Dysfunction Against Mosquito Larvae. (2023). ResearchGate. Retrieved from [Link]

  • Tiwari, N., Dwivedi, B., & Nizamuddin. (1989). Synthesis of some pyrazoline and isoxazolin derivatives as possible fungicides. Boll Chim Farm, 128(11), 332-5.
  • Discovery of novel pyrazoline insecticides. (2024). PubMed. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2018). PMC. Retrieved from [Link]

  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Gomktsyan, T., Shainova, R., & Yengoyan, A. (2021). Synthesis and Biological Activity of New 3-Pyrazolyl-6-hydrazinylpyridazine Derivatives. Russian Journal of General Chemistry, 91(10), 2059-2064.
  • EP0822187A1 - Pyrazole derivatives and herbicides - Google Patents. (n.d.).
  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC. Retrieved from [Link]

  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). PubMed Central. Retrieved from [Link]

  • Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae. (2025). NIH. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine. (2017). PubMed Central. Retrieved from [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Retrieved from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467.
  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (2025). ResearchGate. Retrieved from [Link]

  • Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. Retrieved from [Link]

  • New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Monitoring Resistance by Bioassay: Relating Results to Field Use Using Culturing Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). PubMed. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC. Retrieved from [Link]

  • A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. (2014). PubMed. Retrieved from [Link]

  • A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. (n.d.). FAO Knowledge Repository. Retrieved from [Link]

  • Transforming the evaluation of agrochemicals. (2022). PMC - NIH. Retrieved from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. (1989). MDPI. Retrieved from [Link]

  • guidelines for evaluation of pesticide bio efficacy trial reports. (n.d.). Retrieved from [Link]

  • Efficient Routes to Synthesize Pyrazoline Containing 1,2,4-Triazine Moiety as Pharmacological Targets- Review Artical. (n.d.). Retrieved from [Link]

  • Transforming the evaluation of agrochemicals. (2025). ResearchGate. Retrieved from [Link]

  • 7 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (n.d.). DergiPark. Retrieved from [Link]

  • Conducting A Bioassay. (2023). YouTube. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and reactions of Pyrazine. (2020). YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-b]pyrazin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and actionable solutions to improve your yield and purity.

Overview of the Synthesis

The most prevalent and reliable method for synthesizing this compound involves the condensation and cyclization of 3-amino-2-pyrazinecarbonitrile with hydrazine hydrate. This reaction is typically performed in a suitable solvent under reflux conditions. The general reaction scheme is as follows:

Reaction_Mechanism General Synthesis Pathway cluster_reactants Reactants cluster_process Reaction Conditions Reactant1 3-Amino-2-pyrazinecarbonitrile Product This compound Reactant1->Product Nucleophilic attack & cyclization Reactant2 Hydrazine Hydrate (N2H4·H2O) Reactant2->Product Solvent Solvent (e.g., Ethanol, Dioxane) Solvent->Product Heat Reflux (Heat) Heat->Product

Caption: General synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Low or No Yield

Question: My reaction has run overnight, but TLC analysis shows only starting material. What could be the problem?

Answer: There are several potential reasons for a stalled reaction:

  • Insufficient Temperature: The cyclization step requires a certain activation energy. Ensure your reaction is refluxing at the appropriate temperature for the solvent used. For example, ethanol refluxes at ~78°C, while dioxane refluxes at ~101°C. A higher boiling point solvent may be necessary.

  • Reagent Quality: Hydrazine hydrate is susceptible to degradation. Use a freshly opened bottle or verify the concentration of your existing stock. The starting 3-amino-2-pyrazinecarbonitrile should also be of high purity.

  • Solvent Choice: The solubility of the starting materials can impact the reaction rate. If the starting nitrile is not fully dissolved, the reaction will be heterogeneous and slower. Consider a solvent in which both reactants are more soluble.

Question: I've obtained a very low yield of my desired product. How can I improve it?

Answer: Low yields are often multifactorial. Consider the following optimization strategies:

  • Molar Ratio of Reactants: While a 1:1 stoichiometry is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) can often drive the reaction to completion.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require longer than 24 hours to reach completion.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, thereby improving the yield of the desired product.

ParameterStandard ConditionOptimization StrategyRationale
Temperature Reflux in Ethanol (~78°C)Switch to a higher boiling solvent (e.g., n-butanol, ~117°C)Overcomes higher activation energy barriers.
Hydrazine Ratio 1.1 eq.Increase to 1.5 - 2.0 eq.Pushes the reaction equilibrium towards the product.
Concentration 0.1 MIncrease to 0.2 - 0.5 MHigher concentration can increase reaction rate.
Impure Product

Question: My final product is a dark, tar-like substance instead of the expected solid. What happened?

Answer: The formation of dark, insoluble materials often points to polymerization or decomposition, which can be caused by:

  • Excessive Heat: Prolonged heating at very high temperatures can lead to the degradation of both reactants and products. Ensure your heating mantle is set to the correct temperature for the solvent being used.

  • Presence of Impurities: Acidic or basic impurities in the starting materials or solvent can catalyze side reactions. Ensure high-purity, dry solvents and pure starting materials are used.

  • Air Oxidation: Some intermediates or the final product might be sensitive to air, especially at high temperatures. Performing the reaction under an inert atmosphere can mitigate this.

Question: My NMR spectrum shows multiple unexpected peaks. What are the likely side products?

Answer: Common impurities can arise from several side reactions. A possible side product is the formation of a hydrazone intermediate that fails to cyclize. The presence of unreacted starting material is also a common impurity.

To address this, purification is key. Recrystallization from a suitable solvent (e.g., ethanol, or a mixture of DMF and water) is often effective. If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Troubleshooting_Workflow Troubleshooting Workflow cluster_yield Yield Optimization cluster_purity Purity Enhancement Start Reaction Complete? LowYield Low Yield Start->LowYield No/Low Product ImpureProduct Impure Product Start->ImpureProduct Product is Impure Success High Yield & Purity Start->Success Yes CheckTemp Verify Reflux Temp LowYield->CheckTemp Recrystallize Recrystallization ImpureProduct->Recrystallize CheckReagents Check Reagent Quality CheckTemp->CheckReagents AdjustRatio Adjust Hydrazine Ratio CheckReagents->AdjustRatio AdjustRatio->Start ColumnChrom Column Chromatography Recrystallize->ColumnChrom InertAtmosphere Use Inert Atmosphere ColumnChrom->InertAtmosphere InertAtmosphere->Start

Technical Support Center: Optimization of Reaction Conditions for Pyrazolopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazolopyrazine synthesis. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of these important synthetic reactions. As Senior Application Scientists, we have compiled field-proven insights to ensure your experiments are both successful and efficient.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyrazolopyrazine derivatives and offers step-by-step solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a cyclocondensation reaction to form a pyrazolo[1,5-a]pyrimidine, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield in pyrazolopyrazine synthesis is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Probable Causes & Recommended Solutions:

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for driving the reaction to completion.[1][2][3][4]

    • Solvent Effects: The polarity of the solvent can significantly influence reaction rates and yields. For instance, polar aprotic solvents like DMF or DMSO can be effective, while in some cases, protic solvents like ethanol or even water-based systems have shown success.[4][5][6] It is recommended to perform small-scale solvent screening experiments to identify the optimal medium for your specific substrates.

    • Temperature Optimization: Many cyclocondensation reactions require heating to overcome the activation energy barrier.[3][4] If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80°C or reflux) can significantly improve the yield.[2] However, excessively high temperatures can lead to decomposition, so careful optimization is necessary.[3]

    • Catalyst Choice: While some reactions proceed without a catalyst, many benefit from the addition of an acid or base catalyst to facilitate key steps in the reaction mechanism.[7][8] Common catalysts include acetic acid, piperidine, or nano-catalysts like nano-ZnO.[9][10] The catalyst loading should also be optimized, as too much can sometimes lead to side reactions.[11][12]

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as the aminopyrazole or the 1,3-dicarbonyl compound, can inhibit the reaction.

    • Purification of Reactants: Ensure your starting materials are of high purity. Recrystallization or column chromatography may be necessary to remove any impurities.

    • Stability of Reagents: Some reagents, particularly aminopyrazoles, can be sensitive to air and moisture. Store them under an inert atmosphere (e.g., nitrogen or argon) and use freshly opened or purified materials.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion and the formation of side products.

    • Verify Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reactant, typically the more volatile or less stable one, may sometimes be beneficial.

  • Reaction Monitoring: Without proper monitoring, it's difficult to determine if the reaction has gone to completion or has stalled.

    • TLC or LC-MS Analysis: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers, making purification difficult and lowering the yield of the desired product. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a well-known challenge in the synthesis of substituted pyrazoles and their fused derivatives, particularly when using unsymmetrical starting materials.[7][9]

Probable Causes & Recommended Solutions:

  • Nature of Substituents: The electronic and steric properties of the substituents on both the aminopyrazole and the biselectrophile play a crucial role in directing the regioselectivity.

    • Steric Hindrance: Bulky substituents will favor the formation of the less sterically hindered isomer.

    • Electronic Effects: Electron-withdrawing or electron-donating groups can influence the nucleophilicity and electrophilicity of the reacting centers, thereby directing the initial attack and subsequent cyclization. A thorough understanding of the electronic nature of your substrates is key.

  • Reaction Conditions: Solvent and temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn affects the isomeric ratio.

    • Solvent Polarity: The polarity of the solvent can stabilize different transition states, leading to a preference for one regioisomer over another.[5] Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) is recommended.

    • Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.[3]

  • Use of Directing Groups: In some cases, introducing a temporary directing group on one of the reactants can force the reaction to proceed with high regioselectivity. This group can then be removed in a subsequent step.

Issue 3: Difficult Product Purification

Question: I have successfully synthesized my pyrazolopyrazine derivative, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be a significant bottleneck in the overall synthetic workflow. The optimal strategy will depend on the physical and chemical properties of your product and the impurities present.

Recommended Purification Techniques:

  • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high-purity material.

    • Solvent Selection: The key is to find a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. A trial-and-error approach with small amounts of material is often necessary.

    • Acid Addition Salts: For basic pyrazolopyrazine compounds, forming an acid addition salt (e.g., with HCl or H3PO4) can induce crystallization and facilitate purification.[13] The free base can then be regenerated by treatment with a mild base.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.

    • Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase. The mobile phase (eluent) should be chosen to provide good separation between your product and impurities on a TLC plate before scaling up to a column. A gradient elution (gradually increasing the polarity of the eluent) is often effective.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of pyrazolopyrazine synthesis.

Q1: What are the most common synthetic routes to pyrazolopyrazines?

A1: Several synthetic strategies have been developed for the synthesis of pyrazolopyrazines.[14][15] The most prevalent methods involve the cyclocondensation of an aminopyrazole with a 1,3-biselectrophilic compound.[16] Variations of this approach include:

  • Reaction with 1,3-Diketones: This is a classic and straightforward method for forming the pyrimidine ring.[7][9]

  • Reaction with α,β-Unsaturated Ketones (Chalcones): This route can provide access to a variety of substituted pyrazolopyrimidines.[17]

  • Multicomponent Reactions: One-pot, multi-component reactions are increasingly popular due to their efficiency and atom economy.[1] These reactions often involve an aldehyde, an active methylene compound, and an aminopyrazole.

Q2: How do I choose the right starting materials for my desired pyrazolopyrazine derivative?

A2: The choice of starting materials directly dictates the substitution pattern of the final product.

  • Aminopyrazole: The substituents on the aminopyrazole will be incorporated into the pyrazole portion of the final molecule.

  • 1,3-Biselectrophile: The structure of the 1,3-dicarbonyl compound or its equivalent will determine the substituents on the newly formed pyrazine ring. Careful retrosynthetic analysis is key to selecting the appropriate building blocks.

Q3: What is the role of microwave irradiation in pyrazolopyrazine synthesis?

A3: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of pyrazolopyrimidines.[17][18] The main advantages of microwave heating include:

  • Rapid Heating: Microwaves can heat the reaction mixture to the desired temperature much faster than conventional heating methods.

  • Increased Reaction Rates: The accelerated heating often leads to significantly shorter reaction times, sometimes reducing them from hours to minutes.[17][18]

  • Improved Yields: In many cases, microwave irradiation can lead to higher product yields and cleaner reaction profiles.[18]

Q4: Are there any "green" or environmentally friendly approaches to pyrazolopyrazine synthesis?

A4: Yes, there is a growing emphasis on developing more sustainable synthetic methods. Green chemistry approaches for pyrazolopyrazine synthesis include:

  • Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key strategy.[1][4]

  • Catalyst-Free Reactions: Developing reactions that can proceed efficiently without the need for a catalyst reduces waste and simplifies purification.

  • Reusable Catalysts: Employing heterogeneous or recyclable catalysts can minimize waste and improve the overall sustainability of the process.[10][11][19]

  • Ultrasonic Irradiation: Similar to microwave assistance, ultrasound can be used to accelerate reactions, often under milder conditions.[12][20]

III. Data and Protocols

Table 1: Effect of Solvent and Temperature on a Model Pyrazolopyridine Synthesis
EntrySolventTemperature (°C)Time (h)Yield (%)
1TolueneReflux1245
2AcetonitrileReflux1060
3EthanolReflux875
4DMF100685
5Water901670[21]

This table is a representative example and optimal conditions will vary depending on the specific substrates used.

Experimental Protocol: General Procedure for the Synthesis of a Pyrazolo[1,5-a]pyrimidine
  • To a solution of the 3-aminopyrazole (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the 1,3-dicarbonyl compound (1.1 mmol).

  • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Visualizing Reaction Optimization

Diagram 1: Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield Check_Conditions Verify Reaction Conditions (Solvent, Temp, Catalyst) Start->Check_Conditions Check_Reagents Assess Starting Material Quality (Purity, Stability) Start->Check_Reagents Check_Stoichiometry Confirm Reactant Stoichiometry Start->Check_Stoichiometry Monitor_Reaction Implement Reaction Monitoring (TLC, LC-MS) Start->Monitor_Reaction Optimize_Conditions Screen Solvents & Catalysts Optimize Temperature Check_Conditions->Optimize_Conditions Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Adjust_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Adjust_Stoichiometry Track_Progress Analyze Reaction Kinetics Monitor_Reaction->Track_Progress Success Improved Yield Optimize_Conditions->Success Purify_Reagents->Success Adjust_Stoichiometry->Success Track_Progress->Success RegioselectivityFactors Regioselectivity Regioselectivity Substituent_Effects Substituent Effects Regioselectivity->Substituent_Effects Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions Steric_Hindrance Steric Hindrance Substituent_Effects->Steric_Hindrance Electronic_Effects Electronic Effects (EWG vs. EDG) Substituent_Effects->Electronic_Effects Solvent_Polarity Solvent Polarity Reaction_Conditions->Solvent_Polarity Temperature Temperature (Kinetic vs. Thermodynamic) Reaction_Conditions->Temperature

Caption: Factors influencing regioselectivity in pyrazolopyrazine synthesis.

References

  • A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[7][14][22]riazine Derivatives. (2020). MDPI. Retrieved January 4, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. (2008). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of 1,3,4,6-tetraphenyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Introducing new and effective catalysts for the synthesis of pyridazino[1,2-a]indazole, indazolo[2,1-b]phthalazine and pyrazolo[1,2-b]phthalazine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. (2006). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Nanomagnetic CoFe2O4@SiO2-EA-H3PO4 as a zwitterionic catalyst for the synthesis of bioactive pyrazolopyranopyrimidines and dihydropyrano[2,3-c]pyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Ultrasonic Accelerated Efficient Synthesis of (1H-tetrazole-5-yl) Pyrazines Catalyzed by MgFe2O4 Nanoparticles as a Reusable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. Retrieved January 4, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. Retrieved January 4, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Effect of time on yield of tetrahydrodipyrazolo pyridines: ethyl... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Optimization conditions of the reaction in Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Preparation and Identification of some new Pyrazolopyrin derivatives and their Polymerizations study. (2014). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Purification of Pyrazolo[3,4-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyrazine compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by this important class of N-heterocycles. The inherent basicity, polarity, and hydrogen-bonding capabilities of the pyrazolo[3,4-b]pyrazine scaffold demand carefully optimized purification strategies to achieve high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of pyrazolo[3,4-b]pyrazine derivatives in a practical question-and-answer format.

Question: My product is streaking badly on silica gel TLC plates and I'm getting poor separation and low recovery from my column. What's happening and how do I fix it?

Answer:

This is a classic issue when purifying nitrogen-containing heterocycles on standard silica gel.[1]

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your pyrazolo[3,4-b]pyrazine core can interact strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding leads to tailing (streaking) on TLC plates and product loss or decomposition on a column.

  • Solutions:

    • Neutralize the Stationary Phase: The most common solution is to deactivate the acidic sites. Add a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia, to your chromatography eluent. A typical starting concentration is 0.1-1% (v/v). This base will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column without strong, undesirable interactions.

    • Switch to a Different Stationary Phase: If neutralization doesn't work or if your compound is base-sensitive, consider alternative stationary phases.

      • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. For most pyrazolo[3,4-b]pyrazines, neutral or basic alumina is an excellent choice to avoid the issues seen with silica.

      • Reversed-Phase Silica (C18): If your compound has sufficient organic character, reversed-phase chromatography can be highly effective. The separation is based on hydrophobicity rather than polar interactions, circumventing the problems with acidic silanol groups.

Question: I've removed the solvent after column chromatography, but my product is a persistent oil or gum instead of the expected solid. How can I induce crystallization?

Answer:

Oiling out is common when residual solvents or minor impurities are present, which disrupt the formation of a crystal lattice.

  • Causality: The presence of even small amounts of chromatography solvents or closely-related impurities can act as an "antifreeze," preventing your compound from organizing into a solid. The product itself may also be a low-melting solid or an amorphous material.

  • Solutions:

    • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed. Place the flask on a high-vacuum line for several hours, possibly with gentle heating if the compound is thermally stable.

    • Trituration: This is the process of "washing" an oil or amorphous solid with a solvent in which your product is insoluble, but the impurities are soluble. Add a small amount of a non-polar solvent like hexanes, diethyl ether, or pentane to your oily product.[2] Vigorously scratch the side of the flask with a glass rod or spatula. This action provides energy for nucleation and can physically break up the oil, washing away impurities and often resulting in the formation of a fine powder.

    • Re-precipitation: Dissolve the oil in a minimum amount of a "good" solvent (e.g., dichloromethane or acetone) where it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent, like hexanes or water) in which your compound is insoluble until the solution becomes persistently cloudy.[3] Let it stand. The product should precipitate as a solid, which can then be collected by filtration.[3]

    • Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single crystal to the oil or a supersaturated solution. This seed crystal provides a template for crystal growth.

Question: My final product has a persistent yellow or brown color, but the NMR looks clean. What are these impurities and how can I remove them?

Answer:

Colored impurities are often highly conjugated, polar byproducts present in very small quantities that may not be easily visible by NMR.

  • Causality: These impurities can arise from oxidation of starting materials or products, or from minor side reactions during synthesis that produce highly colored species.[4] Because of their high extinction coefficients, even trace amounts (<1%) can impart significant color.

  • Solutions:

    • Charcoal Treatment: Activated charcoal is excellent at adsorbing large, flat, conjugated molecules. Dissolve your crude product in a suitable solvent (one it's highly soluble in when hot). Add a small amount of activated charcoal (typically 1-2% by weight), heat the mixture to boiling for 5-10 minutes, and then perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.[3] The purified compound can then be recovered by cooling the filtrate to induce crystallization. Caution: Charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.

    • Recrystallization: A carefully chosen recrystallization can be very effective. The ideal solvent will dissolve your product well when hot but poorly when cold, while the colored impurity remains in the mother liquor.[2]

    • Preparative TLC or HPLC: For very stubborn impurities or valuable final compounds, preparative chromatography is the best option. These techniques offer much higher resolving power than standard flash chromatography and can often separate the components responsible for the color.[3]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary purification strategies for pyrazolo[3,4-b]pyrazine compounds?

The two workhorse techniques are recrystallization and column chromatography .

  • Recrystallization is ideal for removing impurities with different solubility profiles than your product and is excellent for a final polishing step. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] Common solvents for N-heterocycles include ethanol, methanol, acetic acid, or mixed solvent systems like hexane/ethyl acetate.[5][6][7]

  • Column Chromatography is used to separate compounds based on their differential adsorption to a stationary phase.[8] It is highly versatile for removing byproducts and unreacted starting materials, especially when multiple impurities are present. For pyrazolo[3,4-b]pyrazines, silica gel (often with a basic modifier) or alumina are common choices.[9]

FAQ 2: How do I choose the right solvent system for column chromatography?

The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.40 on a TLC plate. This provides the best balance for good separation without requiring excessively long elution times.

  • Start with a Polarity Screen: Use TLC to test various solvents. Start with a less polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate, methanol).[9]

  • Common Systems: For moderately polar pyrazolo[3,4-b]pyrazines, mixtures of Dichloromethane/Methanol or Ethyl Acetate/Hexane are excellent starting points.

  • Add a Modifier: As mentioned in the troubleshooting section, if you observe streaking, add 0.1-1% triethylamine or ammonia to your chosen solvent system.

FAQ 3: My compound has very poor solubility in common organic solvents. What are my options?

Poor solubility is a significant challenge for purification.

  • Use More Polar Solvents: Explore highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While these cannot be used for standard silica chromatography due to their high boiling points, they can be effective for recrystallization or precipitation. For example, a compound can be dissolved in hot DMSO and then precipitated by the addition of water.[8]

  • Reversed-Phase Chromatography (HPLC): This is often the best solution for polar, poorly soluble compounds. The stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA).[10]

  • Salt Formation: If your compound is basic, you can react it with an acid (like HCl or methanesulfonic acid) to form a salt.[10][11] Salts often have drastically different (and sometimes better) solubility profiles in polar solvents like water or ethanol, which may enable purification by recrystallization.

FAQ 4: What analytical techniques are essential for confirming the purity of my final product?

No single technique is sufficient. A combination of methods is required to establish purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[5][12][13] The absence of signals from starting materials or byproducts is a primary indicator of purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of your compound.[13] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation power of HPLC with mass detection, providing a very sensitive assessment of purity and impurity profiles.

  • Elemental Analysis: This technique determines the percentage composition (C, H, N, etc.) of your compound. A result within ±0.4% of the calculated values is considered strong evidence of high purity.[14]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Neutralized Flash Column Chromatography

This protocol is designed for purifying a moderately polar, basic pyrazolo[3,4-b]pyrazine derivative.

  • Solvent System Selection:

    • Develop an eluent system using TLC. Find a solvent mixture (e.g., Dichloromethane/Methanol) that gives your product an Rf of ~0.3.

    • Prepare the bulk mobile phase by adding 0.5% triethylamine (v/v) to the optimized solvent system.

  • Column Packing:

    • Select a column with a diameter such that the silica gel height is about 15-20 cm.

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, maintaining a constant flow rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

SOP 2: Two-Solvent Recrystallization

This protocol is for purifying a solid pyrazolo[3,4-b]pyrazine derivative that is highly soluble in one solvent and poorly soluble in another.[7]

  • Solvent Selection:

    • Identify a "good" solvent (e.g., ethanol, acetone) in which your compound is very soluble.

    • Identify a "poor" or "anti-solvent" (e.g., water, hexanes) in which your compound is nearly insoluble. The two solvents must be miscible.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Induce Cloudiness:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly but persistently cloudy. This indicates you have reached the saturation point.

    • If you add too much anti-solvent and the product crashes out, add a few more drops of the hot "good" solvent to redissolve it.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Data & Visualization

Table 1: Common Purification Solvents for N-Heterocycles
Solvent SystemApplicationPolarityNotes
Hexane / Ethyl AcetateChromatographyLow to MediumExcellent starting point for many derivatives. Good for less polar compounds.[2]
Dichloromethane / MethanolChromatographyMedium to HighVery versatile for more polar compounds. Methanol effectively competes for H-bonding sites.[9]
Ethanol or Acetic AcidRecrystallizationHighOften used for highly polar, crystalline products.[5][6]
Diethyl Ether / Petroleum EtherRecrystallizationLowGood for precipitating products from reaction mixtures or for purifying less polar solids.[14]
Water / AcetonitrileReversed-Phase HPLCHigh (Polar)Standard system for purifying polar compounds that are challenging on normal phase silica.[10]
Diagrams

Purification_Troubleshooting start Impure Product (Post-Reaction Workup) p1 Streaking / Tailing on TLC? start->p1 Assess by TLC p2 Product is an Oil or Gum? p1->p2 NO s1 Add 0.5% NEt₃ to Eluent OR Use Alumina/C18 Column p1->s1 YES p3 Persistent Color in Product? p2->p3 NO s2 Triturate with Hexanes OR Re-precipitate from a Good/Poor Solvent Pair p2->s2 YES p4 Multiple Spots Close Together on TLC? p3->p4 NO s3 Recrystallize with Charcoal Treatment p3->s3 YES s4 Optimize Chromatography: - Use a shallower solvent gradient - Try a different solvent system - Consider Preparative HPLC p4->s4 YES

Caption: Troubleshooting workflow for common purification issues.

Purification_Strategy start Crude Pyrazolo[3,4-b]pyrazine q1 Is the product a solid? start->q1 q2 Are impurities significantly different in solubility? q1->q2 YES proc2 Perform Column Chromatography q1->proc2 NO (Product is oil) q3 Are there multiple byproducts? q2->q3 NO proc1 Attempt Recrystallization First q2->proc1 YES q3->proc1 NO (One major impurity) q3->proc2 YES proc3 Final Polish: Recrystallize pure fractions proc2->proc3

Caption: Decision guide for selecting a primary purification strategy.

References

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. (2025).
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025). Wiley Online Library.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • [5][12][13]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. (N/A). MDPI.

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023).
  • New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. (2025).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022).
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2018).
  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (N/A).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing.
  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRAS G12C -mutant non-small cell lung cancer. (2024). ScienceDirect.
  • Tips & Tricks: Recrystallization. (N/A). University of Rochester Chemistry Department.
  • Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Deriv
  • Synthesis of Novel Pyrazolo[3,4-d][4][5][12]Triazines. (2025). ResearchGate.

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (N/A).
  • Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). PubMed.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.

Sources

Technical Support Center: Stability of 1H-Pyrazolo[3,4-b]pyrazin-3-amine in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of 1H-pyrazolo[3,4-b]pyrazin-3-amine in dimethyl sulfoxide (DMSO) stock solutions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

The stability of your small molecule stock solutions is paramount for the reproducibility and accuracy of your experimental results. While this compound is a valuable scaffold in medicinal chemistry, its long-term stability in DMSO is not extensively documented in publicly available literature. Therefore, this guide will focus on the general principles of small molecule stability in DMSO, with specific considerations for N-heterocyclic amines like the pyrazolopyrazine core.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my this compound in DMSO, but I see precipitation after storing it at -20°C. What is happening?

A1: This is a common issue that can arise from a few factors, primarily related to solubility changes and the presence of water.

  • Supersaturation and Crystallization: When you initially dissolve your compound, you might be creating a supersaturated solution, especially if you used heat to aid dissolution. Upon cooling to -20°C, the solubility of the compound decreases, leading to precipitation or crystallization out of the solution.[1]

  • The Role of Water: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds in DMSO, leading to precipitation, especially after freeze-thaw cycles.[3][4] Water alters the solvent properties of DMSO, making it more polar and less accommodating for certain solutes.[3]

  • Freeze-Thaw Cycles: Each freeze-thaw cycle can increase the likelihood of precipitation. As the DMSO-water mixture freezes, the compound can be forced out of solution and may not fully redissolve upon thawing.[3][4]

Q2: What is the best way to store my this compound DMSO stock solution to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of your compound. Here are our evidence-based recommendations:

Storage ConditionRecommendationRationale
Temperature -80°C for long-term storage (months to years) -20°C for short-term storage (weeks to a month) [5]Lower temperatures slow down potential degradation reactions. -80°C is generally preferred for long-term preservation of compound integrity.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) This minimizes the absorption of atmospheric moisture and oxygen, both of which can contribute to compound degradation.[6]
Aliquoting Prepare single-use aliquots This is the most effective way to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[4][5]
Container Use amber glass vials with tightly sealed caps Amber glass protects the compound from light, which can cause photodegradation.[7] A tight seal prevents moisture ingress.
DMSO Quality Use anhydrous (dry) DMSO Minimizing the initial water content of your solvent is a critical first step in preventing solubility issues.[4]

Q3: How many times can I safely freeze-thaw my stock solution?

A3: Ideally, you should minimize freeze-thaw cycles as much as possible by preparing single-use aliquots. While some robust compounds can withstand multiple cycles, the risk of precipitation and degradation increases with each cycle.[3][6] If you must re-use a stock vial, it is recommended to limit the number of freeze-thaw cycles to a maximum of 3-5 times. However, for a compound with unknown stability like this compound, it is best to err on the side of caution and aliquot.

Q4: Can light affect the stability of this compound in DMSO?

A4: Yes, light can be a source of energy that promotes the degradation of organic molecules, especially those with aromatic heterocyclic ring systems.[7] The pyrazolopyrazine core contains nitrogen atoms with lone pairs of electrons that can absorb UV light, potentially leading to photochemical reactions and degradation of the compound. Therefore, it is crucial to store your DMSO stock solutions in amber vials or otherwise protected from light.[7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues you may encounter with your this compound DMSO stock solutions.

Troubleshooting_Workflow start Start: Issue with Stock Solution precipitation Precipitation Observed? start->precipitation degradation Suspected Degradation (Loss of Activity)? start->degradation check_water Check for Water Contamination precipitation->check_water Yes run_stability_study Action: Perform Stability Study (HPLC/LC-MS) degradation->run_stability_study check_concentration Is Concentration Too High? check_water->check_concentration Unlikely use_anhydrous Action: Use Anhydrous DMSO check_water->use_anhydrous Likely check_storage Review Storage Conditions check_concentration->check_storage No reduce_concentration Action: Prepare a More Dilute Stock check_concentration->reduce_concentration Yes aliquot_and_store Action: Aliquot and Store at -80°C under Inert Gas check_storage->aliquot_and_store end End: Stable Stock Solution Achieved use_anhydrous->end reduce_concentration->end aliquot_and_store->end run_stability_study->end

Caption: Troubleshooting workflow for DMSO stock solution issues.

Experimental Protocol: Assessing the Stability of this compound in DMSO

Given the lack of specific stability data for this compound, it is highly recommended to perform an in-house stability study. This protocol outlines a general procedure using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the stability of this compound in a DMSO stock solution over time under different storage conditions.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Appropriate mobile phase for your compound

  • Autosampler vials

  • Pipettes and tips

  • -20°C and -80°C freezers

  • Room temperature storage area (protected from light)

Procedure:

  • Stock Solution Preparation:

    • Carefully weigh out your this compound and dissolve it in anhydrous DMSO to your desired stock concentration (e.g., 10 mM).

    • Ensure the compound is fully dissolved. Gentle warming and vortexing may be used, but avoid excessive heat.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small-volume, single-use vials.

    • Divide the aliquots into different storage conditions to be tested (e.g., room temperature, -20°C, and -80°C).

  • Time Points:

    • Establish a series of time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Analysis at T=0:

    • Immediately after preparation, take one aliquot from each storage condition and prepare it for HPLC/LC-MS analysis. This will serve as your baseline (100% purity).

    • Inject the sample and record the peak area and retention time of your compound.

  • Analysis at Subsequent Time Points:

    • At each scheduled time point, retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Prepare the samples for analysis in the same manner as the T=0 sample.

    • Analyze the samples by HPLC/LC-MS using the same method as the T=0 analysis.

  • Data Analysis:

    • Compare the peak area of your compound at each time point to the peak area at T=0.

    • Calculate the percentage of the compound remaining.

    • Look for the appearance of new peaks, which may indicate degradation products.

Stability_Study_Workflow prep Prepare Stock Solution in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep->aliquot storage Store at Different Conditions (RT, -20°C, -80°C) aliquot->storage t0 Analyze T=0 Sample (HPLC/LC-MS) storage->t0 tn Analyze at Subsequent Time Points storage->tn data Analyze Data: - Compare Peak Areas - Identify Degradation Products t0->data tn->data conclusion Determine Optimal Storage Conditions data->conclusion

Caption: Workflow for an experimental stability study.

References

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available at: [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Available at: [Link]

  • Popa-Burke, I. G., et al. (2004). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 9(5), 453-460. Available at: [Link]

  • 1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem. Available at: [Link]

  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. Available at: [Link]

  • Measured water content for DMSO compound stock solutions in microtubes... ResearchGate. Available at: [Link]

  • Proper storage of DMSO: tips and tricks for maximum effectiveness. Naturtotalshop.com. Available at: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]

  • What is the best way of storing a DMSO in a research lab? Quora. Available at: [Link]

  • Danel, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2775. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

Sources

Reducing by-product formation in pyrazolopyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with by-product formation in these critical synthetic routes. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to optimize your reactions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during pyrazolopyrazine synthesis in a direct question-and-answer format.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Probable Cause: The formation of regioisomers is the most common challenge, especially when using unsymmetrical precursors like substituted aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds.[1] The reaction can proceed through two different cyclization pathways, leading to a mixture of products that are often difficult to separate.

Strategic Solutions:

  • Solvent Optimization: The polarity and hydrogen-bonding capability of the solvent can dramatically influence the transition states of the competing cyclization pathways.

    • Recommendation: Switch from standard protic solvents like ethanol to either aprotic dipolar solvents (e.g., DMF, DMAc) or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE).[1][2] These solvents can stabilize one transition state over the other through specific molecular interactions, thereby favoring the formation of a single regioisomer.

  • pH Control: The acidity or basicity of the reaction medium dictates the protonation state of the reactants and intermediates, which in turn affects their nucleophilicity and the subsequent cyclization pathway.[1]

    • Recommendation: Systematically screen the reaction pH. An acidic catalyst (e.g., acetic acid, p-TsOH) often favors one isomer, while neutral or slightly basic conditions may favor the other.[1][3] Adding a controlled amount of a strong acid like HCl to an aprotic solvent can also accelerate dehydration steps and improve regioselectivity.[2]

  • Modification of Starting Materials: Introducing steric or electronic bias into one of the reactants is a highly effective strategy.

    • Recommendation: Introduce a bulky substituent on either the aminopyrazole or the dicarbonyl compound.[1] This steric hindrance will disfavor the reaction pathway where the bulky group is in a sterically crowded environment in the transition state. Similarly, potent electron-withdrawing or donating groups can alter the relative electrophilicity of the carbonyl carbons, directing the initial nucleophilic attack.

  • Stepwise Synthetic Strategy: Instead of a one-pot condensation, a more controlled, stepwise approach can provide absolute regioselectivity.

    • Recommendation: Consider a multi-step sequence. For example, synthesize a pre-functionalized pyrazine core and then introduce substituents via controlled reactions like cross-coupling.[4] This avoids the ambiguity of the initial cyclization.

Q2: I am observing a significant amount of a dihydropyrazolopyrazine by-product instead of my desired aromatic product. What is happening?

Probable Cause: The final step in many pyrazolopyrazine syntheses is an oxidation/aromatization step to form the stable aromatic ring system. If this step is inefficient, the reaction can stall at the dihydropyrazine intermediate, which is analogous to the pyrazoline by-products seen in pyrazole synthesis.[1]

Strategic Solutions:

  • Introduce an Oxidizing Agent: The reaction may require an explicit oxidant to facilitate the final aromatization.

    • Recommendation: If working under inert conditions, consider introducing a mild oxidizing agent post-cyclization. Common choices include air (by bubbling it through the reaction mixture or allowing it to stir under an air atmosphere), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or manganese dioxide (MnO₂).

  • Leverage Aerial Oxidation during Workup: In some cases, the dihydropyrazine intermediate is sensitive to air and will oxidize upon exposure during the workup and purification process.[5]

    • Recommendation: After the initial reaction is complete, perform the workup under an air atmosphere. During crystallization, leaving the solution exposed to air (while protected from dust) can sometimes complete the oxidation.[5]

  • Change the Reaction Solvent/Temperature: Higher temperatures can sometimes provide the energy needed to overcome the activation barrier for spontaneous aromatization, especially if it involves the elimination of a leaving group.

    • Recommendation: Try running the reaction at a higher temperature or switching to a higher-boiling point solvent like DMF or DMSO.

Frequently Asked Questions (FAQs)

Q: What are the typical by-products I should look for besides regioisomers? A: Depending on your specific reaction pathway, you might encounter imidazole derivatives, especially in Maillard-type reactions involving sugars and ammonia sources.[4] You may also see by-products resulting from C-N bond cleavage of your starting materials, particularly under harsh acidic or thermal conditions.[5]

Q: How can I effectively purify my target pyrazolopyrazine from persistent by-products? A: If chromatographic separation is difficult, consider these classical and highly effective techniques:

  • Recrystallization: This is the most powerful technique for removing impurities that have different solubility profiles from your main product.[6] Careful solvent screening is crucial.

  • Acid Addition Salt Formation: Pyrazolopyrazines are basic compounds. You can often selectively precipitate your product from an organic solvent by adding an acid (e.g., HCl, H₂SO₄) to form the corresponding salt.[7][8] The impurities may remain in the solution. The pure product can then be recovered by neutralizing the salt.

  • Slurrying: Suspending the crude product in a solvent where the desired compound is poorly soluble but the impurities are moderately soluble can effectively wash the by-products away.[6]

Q: Are there any "green" or more sustainable approaches to minimize by-products? A: Yes, green chemistry principles are increasingly being applied to heterocyclic synthesis.[9][10] Consider using microwave-assisted synthesis, which can reduce reaction times and often improves selectivity by minimizing thermal degradation.[11] Using water or deep eutectic solvents (DES) can also offer unique selectivity profiles and reduce reliance on hazardous organic solvents.[9]

Data & Protocols
Table 1: Effect of Reaction Conditions on Regioselectivity

The following table summarizes typical outcomes when synthesizing a hypothetical 1,3-disubstituted pyrazolopyrazine from an unsymmetrical aminopyrazole and 1-phenyl-1,3-butanedione.

Catalyst/Solvent SystemTemperature (°C)Ratio of Regioisomer A : BPredominant By-product
Ethanol / Reflux78~ 60 : 40Dihydropyrazine
Acetic Acid / Reflux118> 95 : 5None detected
DMF / 10N HCl (cat.)100> 98 : 2None detected
TFE / Reflux7710 : 90None detected

This data is illustrative and serves to demonstrate the significant impact of reaction conditions on product distribution.

Diagram 1: Troubleshooting Workflow for Regioisomer Formation

G start Problem: Mixture of Regioisomers Detected solvent Step 1: Solvent Screen Switch from EtOH to: A) Aprotic (DMF, DMAc) B) Fluorinated (TFE) start->solvent ph Step 2: pH Modification Add Catalytic Acid: A) Acetic Acid B) p-TsOH solvent->ph If selectivity improves but is not optimal end_good Success: Single Regioisomer Achieved solvent->end_good Success structure Step 3: Substrate Modification Introduce Steric/Electronic Bias ph->structure If still insufficient ph->end_good Success stepwise Step 4: Change Strategy Adopt Stepwise Synthesis structure->stepwise For absolute control structure->end_good Success stepwise->end_good Success end_bad Problem Persists: Consult Advanced Strategies stepwise->end_bad If synthesis fails

Caption: A logical workflow for troubleshooting and resolving the formation of regioisomers.

Experimental Protocol: General Procedure for Regioselective Pyrazolopyrazine Synthesis via Acid Catalysis

This protocol describes a general method for the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound under acidic conditions to favor the formation of a single regioisomer.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-aminopyrazole (1.0 eq).

    • Add the 1,3-dicarbonyl compound (1.1 eq).

    • Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of aminopyrazole).[3]

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 118 °C) using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acetic acid. This will cause the product to precipitate.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[6]

References
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem. (n.d.). BenchChem.
  • Minimizing by-product formation in pyrazine synthesis - Benchchem. (n.d.). BenchChem.
  • Method for purifying pyrazoles. (2010). Google Patents.
  • Process for the purification of pyrazoles. (2009). Google Patents.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). National Institutes of Health.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). Wiley Online Library.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). National Institutes of Health.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). PubMed.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). ACS Publications.
  • A plausible mechanism for the formation of pyrazolo-phthalazines. (2021). ResearchGate.
  • Impurity occurrence and removal in crystalline products from process reactions. (2017). CORA.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). National Institutes of Health.
  • Method for the purification of lansoprazole. (2004). Google Patents.
  • Method for purifying dexlansoprazole. (2015). Google Patents.

Sources

Technical Support Center: A Troubleshooting Guide for 1H-Pyrazolo[3,4-b]pyrazin-3-amine Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers utilizing 1H-Pyrazolo[3,4-b]pyrazin-3-amine and its analogs in kinase assays. This guide is structured to provide in-depth, field-proven insights into common challenges and frequently asked questions. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve experimental hurdles, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Scaffold

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in potent and selective kinase inhibition.[1][2] Derivatives of this core have been successfully developed as inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[3][4] Their mechanism of action often involves competition with ATP at the kinase's active site, facilitated by key hydrogen bonding interactions.[4]

This guide will walk you through potential issues in a logical, question-and-answer format, from initial compound handling to complex data interpretation.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your kinase assays with this compound.

I. Compound Handling and Solubility

Q1: I'm observing inconsistent IC50 values or lower-than-expected potency. Could this be a solubility issue?

A1: Absolutely. Poor aqueous solubility is a primary cause of apparent inactivity or variability for many small molecule inhibitors.[5] If the compound precipitates in your assay buffer, its effective concentration is significantly lower and more variable than your calculated concentration.

Causality: The 1H-pyrazolo[3,4-b]pyrazine core is a relatively flat, aromatic system. While the 3-amine group adds some polarity, solubility in aqueous buffers can still be limited, especially as concentrations increase.

Troubleshooting Steps:

  • Visual Solubility Check: Before starting a full assay, perform a simple solubility test. Prepare your highest concentration of this compound in the final assay buffer (including the same percentage of DMSO). Incubate under assay conditions (e.g., 37°C) for 1-2 hours and visually inspect for any precipitate against a dark background.[5]

  • Optimize DMSO Concentration: While it's crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5% to avoid impacting kinase activity), you may need to slightly increase it if solubility is a major issue.[5] Always run a vehicle control with the corresponding DMSO concentration to assess its effect on the kinase.[5]

  • Stock Solution Management: Prepare high-concentration stock solutions in 100% DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[5]

Table 1: Recommended DMSO Concentrations and Controls

ConditionFinal DMSO (%)Purpose
No-Inhibitor Control0Baseline kinase activity
Vehicle Control0.5% (or highest test %)To measure the effect of the solvent on kinase activity
Test Compound Wells0.5% (or highest test %)To measure inhibitor potency
II. Assay Performance and Data Interpretation

Q2: My assay has high background noise, making it difficult to determine a clear dose-response curve. What are the likely causes?

A2: High background can stem from several sources, including non-specific binding of reagents, compound interference with the detection system, or contaminated reagents.[6]

Causality: Heterocyclic amine compounds can sometimes interfere with assay detection methods, particularly those relying on fluorescence or luminescence, by either quenching the signal or possessing intrinsic fluorescence.

Troubleshooting Workflow:

Caption: A workflow for diagnosing high background in kinase assays.

Step-by-Step Protocol: Diagnosing Compound Interference

  • Prepare a "Compound Only" plate: In a few wells, add your assay buffer and this compound at its highest concentration. Do not add the kinase, substrate, or ATP.

  • Add Detection Reagents: Add the final detection reagents (e.g., Kinase-Glo®, TR-FRET antibodies).

  • Read the Plate: If you see a high signal in these wells, your compound is directly interfering with the detection method.

  • Solution: If interference is confirmed, you may need to switch to an orthogonal assay format (e.g., from a luminescence-based assay to a radiometric or antibody-based method).

Q3: The IC50 value for my compound is much higher in my assay than what is reported in the literature. Why would this happen?

A3: This is a frequent and important observation. IC50 values are not absolute constants; they are highly dependent on the specific conditions of the assay.

Causality & Key Factors:

  • ATP Concentration: This is the most critical factor for ATP-competitive inhibitors like many pyrazolopyridines. The IC50 value will increase as the ATP concentration in the assay increases. To properly compare inhibitors, it is best to run the assay at an ATP concentration equal to the Michaelis-Menten constant (Km) for that specific kinase.

  • Enzyme and Substrate Concentrations: The source and concentration of the kinase and the type of substrate used can significantly impact the measured potency.

  • Incubation Time: Ensure you are measuring the initial velocity of the reaction. Long incubation times can lead to substrate depletion or product inhibition, affecting the results.

Table 2: Impact of ATP Concentration on Apparent IC50

ATP Concentration in AssayExpected Apparent IC50Rationale
Low (<< Km)LowerLess ATP is present to compete with the inhibitor.
At KmStandardizedAllows for better comparison between different studies.
High (>> Km)HigherMore inhibitor is required to outcompete the high ATP levels.

Experimental Protocol: Determining the ATP Km

To standardize your assays, you should first determine the ATP Km for your kinase under your specific buffer conditions.

  • Set up Reactions: Prepare a series of reactions with a fixed concentration of your kinase and substrate.

  • Vary ATP: Create a dilution series of ATP, typically ranging from 0.1x to 10x the expected Km.

  • Measure Activity: Initiate the reaction and measure kinase activity at each ATP concentration.

  • Plot Data: Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the likely mechanism of action for this compound?

A4: Based on extensive studies of the broader 1H-pyrazolo[3,4-b]pyridine and related scaffolds, the most probable mechanism is ATP-competitive inhibition .[4] The heterocyclic ring system mimics the adenine ring of ATP and forms key hydrogen bonds within the kinase hinge region. The N(1)-H of the pyrazole ring is often a critical hydrogen bond donor.[3]

MOA_Diagram cluster_0 Kinase Active Site ATP_Site ATP Binding Pocket Hinge Hinge Region ATP ATP ATP->ATP_Site Binds Inhibitor This compound Inhibitor->ATP_Site Competitively Binds

Caption: Competitive inhibition at the ATP binding site.

Q5: Should I be concerned about off-target effects?

A5: Yes, this is a critical consideration in drug development. While many pyrazolopyridine derivatives can be designed for high selectivity, they can still inhibit other kinases, especially those with similar ATP-binding pockets.[3] It is highly recommended to profile this compound against a panel of kinases to determine its selectivity profile.

Q6: My biochemical IC50 is very potent, but the compound shows weak activity in cell-based assays. What's happening?

A6: This is a common and complex issue that highlights the difference between an isolated enzymatic assay and a complex cellular environment. Potential reasons include:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.

  • High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.

  • Cellular Efflux: The compound could be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound may be rapidly metabolized into an inactive form by the cells.

  • High Intracellular ATP: Cellular ATP concentrations are typically in the millimolar range, much higher than in many biochemical assays. This high level of competitor can lead to a significant rightward shift in the IC50 value.

References

  • BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
  • Lee, M. S., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438.
  • PubMed. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Turesky, R. J., & Vouros, P. (2004). Measurement of the Heterocyclic Amines 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Urine: Effects of Cigarette Smoking. Chemical Research in Toxicology, 17(9), 1238–1246.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634–1650.
  • Morales, F., et al. (2022).
  • Digital.CSIC. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Norman, T. C., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133–1136.
  • Molecules. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Halder, P., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(9), 1618–1651.
  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. American Chemical Society.
  • ResearchGate. (n.d.).
  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 20(3), 329–351.
  • MDPI. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI.
  • Turesky, R. J. (2002). Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis. Drug Metabolism Reviews, 34(1-2), 625-650.
  • Turesky, R. J., & Le Marchand, L. (2011). Metabolism and biomarkers of heterocyclic aromatic amines in humans.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • BenchChem. (n.d.). Interpreting variable IC50 values for Chk2-IN-1.
  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.

Sources

Technical Support Center: Enhancing Cell Permeability of Pyrazolopyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with pyrazolopyrazine-based inhibitors and encountering challenges with cell permeability. Our goal is to provide a logical, in-depth troubleshooting framework, moving from initial assessment to advanced optimization strategies, grounded in established scientific principles.

Part 1: Foundational Concepts & Initial Assessment

Q1: What is cell permeability and why is it a critical hurdle for my pyrazolopyrazine inhibitor?

A1: Cell permeability is the ability of a compound to pass through the lipid bilayer of a cell membrane to reach its intracellular target.[1] For many pyrazolopyrazine-based inhibitors, the target is an intracellular kinase.[2][3] Therefore, even a highly potent inhibitor in a biochemical (cell-free) assay will be ineffective in a cellular context if it cannot reach its target. Insufficient permeability is a primary cause of failure when transitioning from a biochemical hit to a cellular lead, leading to poor bioavailability and diminished therapeutic efficacy.[1][4]

The pyrazolopyrazine scaffold, while a versatile core for kinase inhibition, can sometimes contribute to physicochemical properties—such as high polar surface area (PSA) or extensive hydrogen bonding capacity—that are not conducive to passive diffusion across the cell membrane.[5][6]

Q2: My inhibitor is potent against its target kinase in a biochemical assay but shows weak or no activity in my cell-based assay. How do I confirm if permeability is the issue?

A2: This discrepancy is the classic indicator of poor cell permeability. Before embarking on extensive medicinal chemistry, it's crucial to confirm this hypothesis through a structured workflow. The goal is to distinguish between poor membrane passage, rapid efflux, and intracellular instability.

Here is a recommended workflow for diagnosing the problem:

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Permeability Assessment cluster_2 Phase 3: Diagnosis & Action A High Potency in Biochemical Assay (e.g., IC50 < 100 nM) B Low/No Potency in Cell-Based Assay (e.g., EC50 > 10 µM) C Perform PAMPA Assay B->C Assess Passive Diffusion D Perform Caco-2 Assay C->D Assess Active Transport & Efflux E Low PAMPA & Caco-2 (A-B) Papp? => Poor Passive Permeability D->E F High Caco-2 Efflux Ratio (B-A / A-B > 2)? => Efflux Pump Substrate D->F G Good Permeability but Low Activity? => Consider Intracellular Instability or Off-Target Effects D->G H Action: Medicinal Chemistry (Modify Physicochemical Properties) E->H I Action: Co-dose with EPI or Redesign to Avoid Efflux F->I J Action: Metabolic Stability Assays (e.g., Microsomes, Hepatocytes) G->J

Caption: Troubleshooting workflow for low cellular activity.

The first step is to use standard in vitro permeability assays. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay.[1][7]

  • PAMPA is a cell-free, high-throughput assay that models only passive diffusion. It tells you if your compound has the fundamental physicochemical properties to cross a lipid barrier.[7]

  • Caco-2 assays use a monolayer of human intestinal cells. This model assesses both passive diffusion and active transport processes, including the activity of efflux pumps like P-glycoprotein (P-gp), which actively remove compounds from the cell.[7][8]

By comparing the results of these assays, you can diagnose the specific problem, as outlined in the workflow.

Part 2: Troubleshooting & Optimization Strategies

Q3: My PAMPA results are poor. What are the key physicochemical properties of my pyrazolopyrazine inhibitor that I need to modify?

A3: Poor PAMPA results point directly to a problem with the compound's intrinsic ability to cross a lipid membrane via passive diffusion.[1] This is governed by several key physicochemical properties, often summarized by frameworks like Lipinski's "Rule of 5".[9] To improve passive permeability, focus on the following:

G cluster_props Key Physicochemical Properties membrane LogP Lipophilicity (LogP) 1 < LogP < 3 is ideal inhibitor Pyrazolopyrazine Inhibitor LogP->inhibitor PSA Polar Surface Area (PSA) PSA < 140 Ų is a common goal PSA->inhibitor MW Molecular Weight (MW) MW < 500 Da is preferred MW->inhibitor HBD H-Bond Donors (e.g., -NH, -OH) < 5 HBD->inhibitor HBA H-Bond Acceptors (e.g., =O, =N-) < 10 HBA->inhibitor RotB Rotatable Bonds < 10, less flexibility is better RotB->inhibitor inhibitor->membrane Passive Diffusion

Caption: Physicochemical drivers of passive diffusion.
PropertyTarget RangeRationale & Causality
Lipophilicity (logP) 1 - 3Causality: A compound must first leave the aqueous extracellular space (favoring hydrophilicity) and then partition into the lipid membrane (favoring lipophilicity). A logP in this "Goldilocks" zone balances these opposing needs. Too high, and it may get stuck in the membrane or have poor solubility; too low, and it won't enter the membrane at all.[6][10]
Polar Surface Area (PSA) < 140 ŲCausality: PSA is the surface sum over all polar atoms. It correlates with the energy required to shed the water molecules surrounding a compound (desolvation penalty) before it can enter the nonpolar lipid membrane. Higher PSA means a higher energy barrier to membrane entry.[1]
Molecular Weight (MW) < 500 DaCausality: Larger molecules diffuse more slowly through the tightly packed lipid chains of the membrane. While not an absolute rule, keeping MW below 500 Da significantly increases the probability of good permeability.[9]
H-Bond Donors/Acceptors < 5 / < 10Causality: Similar to PSA, hydrogen bonds with water must be broken for the compound to enter the membrane. Each donor and acceptor adds to the energetic cost of desolvation.[6]

Actionable Advice for Pyrazolopyrazines:

  • Mask Polar Groups: If your scaffold has exposed polar groups (e.g., -COOH, -OH, -NH2), consider strategies like esterification or N-methylation to create a temporary, cleavable mask (a prodrug approach). This reduces PSA and H-bonding capacity, allowing entry into the cell where intracellular enzymes can cleave the mask to release the active drug.[11][12]

  • Reduce Structural Complexity: Systematically remove or replace peripheral functional groups that are not essential for kinase binding but contribute to high MW or PSA.

  • Fine-Tune Lipophilicity: Modify substituents on the pyrazolopyrazine core. For example, replacing a polar group with a small alkyl or halogen can incrementally increase logP. Be cautious not to increase it too much.[5]

Q4: My Caco-2 assay shows a high efflux ratio (B-A / A-B > 2). What does this mean and what can I do?

A4: A high efflux ratio is a clear sign that your inhibitor is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp/MDR1).[8][13] This means that even if your compound can passively diffuse into the cell, it is being actively pumped back out, preventing it from reaching a therapeutic concentration at its target.[8] This is a major mechanism of drug resistance.[14][15]

Strategies to Overcome Efflux:

  • Structural Modification (Preferred): The most robust solution is to design the efflux liability out of the molecule. This is challenging and often requires iterative medicinal chemistry. The goal is to modify the structure so it is no longer recognized by the transporter, without losing potency.

    • Reduce H-bond acceptors and introduce acidity: P-gp substrates are often weakly basic and lipophilic. Sometimes, adding a carboxylic acid or reducing the number of H-bond acceptors can disrupt recognition by the transporter.

    • Conformational constraint: Introducing rigidity can sometimes prevent the molecule from adopting the conformation required for binding to the efflux pump.

  • Formulation with Permeability Enhancers: Certain excipients can inhibit efflux pumps. For example, some surfactants used in lipid-based formulations can modulate P-gp activity.[16] This approach is generally more applicable to oral drug delivery formulations.

  • Co-administration with an Efflux Pump Inhibitor (EPI): In a research setting, you can co-administer your compound with a known EPI like Verapamil or Reserpine to confirm that efflux is the problem.[13] If cellular activity is restored in the presence of an EPI, it validates this hypothesis. However, developing a co-dosed therapy is clinically complex and generally avoided.

Q5: Can I improve permeability without changing the chemical structure of my inhibitor?

A5: Yes, this is possible through formulation-based strategies, which aim to "package" the drug to facilitate its entry into cells. These methods are particularly useful for preclinical in vivo studies or for compounds that are difficult to modify chemically without losing activity.

  • Lipid-Based Formulations: Encapsulating your inhibitor in systems like liposomes or lipid nanoparticles can enhance permeability.[16] These carriers can fuse with the cell membrane or be taken up by endocytosis, releasing the drug inside the cell.[17]

  • Permeation Enhancers: These are compounds that are co-administered to transiently and reversibly disrupt the cell membrane, making it more permeable. Examples include oleic acid and certain surfactants.[16] This approach requires careful optimization to avoid cytotoxicity.

  • Cell-Penetrating Peptides (CPPs): Covalently attaching a short, positively charged peptide (like TAT) can facilitate the uptake of the inhibitor, often through endocytosis.[11][12] This is a powerful but complex strategy that essentially creates a new chemical entity.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to specifically assess passive permeability.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate with a PVDF membrane and a matching 96-well acceptor plate)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4 (Acceptor buffer) and pH 6.5 (Donor buffer, to mimic intestinal pH)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical instrumentation for concentration measurement (e.g., LC-MS/MS or UV-Vis plate reader)

Methodology:

  • Membrane Preparation: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter (donor) plate. Allow the solvent to evaporate for at least 30 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Solution: Dilute the test compound from the DMSO stock into PBS (pH 6.5) to a final concentration of 10-50 µM. The final DMSO concentration should be <1% to maintain membrane integrity.

  • Assay Assembly: Add 150 µL of the donor solution (containing your inhibitor) to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.

  • Sampling & Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells. Also, measure the initial donor concentration (CD(0)) from a reference plate.

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where Cequilibrium = (CD(0) * VD) / (VD + VA) VD and VA are the volumes in the donor and acceptor wells, respectively.

Data Interpretation & Troubleshooting:

Papp (cm/s)Permeability ClassInterpretation & Next Steps
> 10 x 10-6HighPassive permeability is not a limiting factor. If cellular activity is still low, investigate efflux (Caco-2) or metabolism.
1 - 10 x 10-6MediumPermeability may be suboptimal. Medicinal chemistry efforts could yield significant improvements.
< 1 x 10-6LowPoor passive permeability is a major issue. Compound requires significant structural modification to improve physicochemical properties.
Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is the gold standard for predicting oral drug absorption and identifying efflux pump substrates.

Materials:

  • Human colon adenocarcinoma cells (Caco-2)

  • Transwell® plate inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (for monolayer integrity testing)

  • Test compound and analytical standards

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical (upper) side of the Transwell® inserts at a density of ~6 x 104 cells/cm². Culture for 21-25 days to allow differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of each monolayer. Values > 250 Ω·cm² are typically considered acceptable. Additionally, run a Lucifer yellow leakage assay; <1% leakage per hour confirms tight junction integrity.

  • Apical-to-Basolateral (A→B) Transport:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Basolateral-to-Apical (B→A) Transport:

    • Perform the same procedure but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation & Troubleshooting:

ObservationInterpretationRecommended Action
Low Papp (A→B) (< 1 x 10-6 cm/s) and ER ≈ 1Poor passive permeability, not an efflux substrate.Correlates with low PAMPA. Focus on medicinal chemistry to improve physicochemical properties.
Moderate/High Papp (A→B) and ER > 2Good permeability but is a substrate for an efflux pump.Redesign the molecule to avoid efflux recognition. Test with known efflux inhibitors to confirm.
Low Papp (A→B) and ER > 2Poor permeability compounded by being an efflux substrate.This is the most challenging scenario. Both physicochemical properties and efflux recognition need to be addressed.
Low recovery (<80%)Compound may be binding to the plastic or being metabolized by Caco-2 cells.Investigate metabolic stability. Use low-binding plates.

References

  • Verma, J., et al. (2023). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Chemical Biology.
  • JoVE. (2025). Bioavailability Enhancement: Drug Permeability Enhancement. Journal of Visualized Experiments.
  • Ferreira, L., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Lim, S. (2020). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
  • Various Authors. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
  • Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
  • De Smedt, S., et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library.
  • Babadi, D., et al. (2020). Nanoformulation strategies for improving intestinal permeability of drugs. Pharma Excipients.
  • Various Authors. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Sabatini, S., et al. (2024). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][9][16]benzothiazine 5,5-Dioxide Derivatives. PubMed.

  • BenchChem. (2025). Technical Support Center: Enhancing the Cell Permeability of Your Compounds. BenchChem.
  • G-protein-coupled-receptor. (2019). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function. PubMed Central.
  • BenchChem. (2025). Investigating the Cell Permeability of SBI-0206965: A Technical Guide. BenchChem.
  • BenchChem. (2025). Role of efflux pumps in Pyrazinamide resistance and potential inhibitors. BenchChem.
  • Ali, I., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Sabatini, S., et al. (2025). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][9][16]benzothiazine 5,5‐Dioxide Derivatives. PubMed Central.

  • Kjær, A., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI.
  • El-Gamal, M.I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PubMed Central.
  • Abdel-Maksoud, M.S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Matsson, P., & Kihlström, J. (2012). Physicochemical properties of drugs and membrane permeability.
  • Panchagnula, R., & Ritschel, W.A. (1991). Effect of physicochemical parameters on skin permeability of antihypertensive. PubMed.
  • Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. OUCI.

Sources

Technical Support Center: Optimization of Crystallization Conditions for 1H-Pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1H-Pyrazolo[3,4-b]pyrazin-3-amine. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals suitable for analysis and downstream applications. The advice provided herein is based on established crystallographic principles and field-proven techniques for small organic molecules, particularly nitrogen-containing heterocycles.

Crystallization Optimization Workflow

The overall process of optimizing crystallization involves a systematic approach from initial solvent screening to troubleshooting common failures. The following workflow provides a high-level overview of the recommended experimental path.

crystallization_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Analysis & Troubleshooting cluster_optimize Phase 4: Optimization Purity Assess Purity of This compound (>95% recommended) Solubility Preliminary Solubility Test (Broad solvent screen) Purity->Solubility SingleSolvent Single-Solvent Systems (Slow Evaporation / Cooling) Solubility->SingleSolvent SolventMixture Binary Solvent Systems (Vapor/Liquid Diffusion) SingleSolvent->SolventMixture If no success Analyze Analyze Outcome SolventMixture->Analyze NoCrystals No Crystals Analyze->NoCrystals PoorCrystals Poor Quality Crystals Analyze->PoorCrystals Oil Oiling Out Analyze->Oil GoodCrystals Good Crystals Analyze->GoodCrystals Refine Refine Conditions: - Temperature Gradient - Concentration - Solvent Ratio NoCrystals->Refine Troubleshoot & Re-screen PoorCrystals->Refine Troubleshoot & Re-screen Oil->Refine Troubleshoot & Re-screen GoodCrystals->Refine Characterize Characterize Crystals (XRPD, DSC, etc.) Refine->Characterize

Caption: General workflow for crystallization optimization.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the most critical factor for successfully crystallizing this compound?

A1: The single most critical factor is the purity of the starting material . Impurities can significantly inhibit nucleation, interfere with crystal lattice formation, or lead to "oiling out".[1][2] Before attempting any crystallization, ensure your compound is of high purity, ideally >95%.

The second most critical factor is solvent selection .[1] An ideal solvent or solvent system will dissolve the compound moderately when hot but poorly when cold, creating a state of supersaturation upon cooling that drives crystallization.[3] Given the structure of this compound, which contains both hydrogen bond donors (amines) and acceptors (pyrazole and pyrazine nitrogens), solvents capable of hydrogen bonding should be considered.[4]

Initial Steps:

  • Purify Your Compound: Use techniques like column chromatography or preparative HPLC to achieve high purity.

  • Perform a Solubility Screen: Test the solubility of a few milligrams of your compound in a wide range of solvents (see Table 2) at both room temperature and elevated temperatures. This will provide crucial clues for selecting a suitable crystallization solvent.[2]

Q2: My compound isn't crystallizing from a single solvent. What should I try next?

A2: If single-solvent systems fail, the next logical step is to use a binary solvent system (co-solvents) . This is a highly effective strategy where the compound is dissolved in a "good" solvent (one in which it is highly soluble) and a "poor" solvent or "anti-solvent" (one in which it is insoluble) is slowly introduced to induce precipitation.[5][6]

Commonly used techniques for binary solvent systems include:

  • Vapor Diffusion: This is often the best method for small quantities of material.[3][6] A concentrated solution of your compound in a volatile "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a "poor" anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth.

  • Solvent Layering (Liquid Diffusion): In this method, the "poor" solvent is carefully layered on top of a solution of your compound in the "good" solvent.[4] For this to work, the two solvents must be miscible, and it helps if the "poor" solvent is less dense. Crystallization occurs at the interface as the solvents slowly mix.

Q3: I have a clear, supersaturated solution, but no crystals are forming. How can I induce crystallization?

A3: A failure to form crystals from a supersaturated solution indicates a high energy barrier for nucleation. Several methods can be used to overcome this and induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[7][8] The microscopic scratches create nucleation sites where crystals can begin to form.[8]

  • Seeding: Introduce a "seed crystal"—a tiny crystal of the same compound—into the supersaturated solution.[5][8] This provides a perfect template for further crystal growth. If you have a previous batch of solid, even if it's not perfectly crystalline, a small amount can be used.

  • Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you can slowly evaporate some of the solvent to increase the concentration.[7][9] Be careful not to evaporate too quickly, as this can lead to rapid precipitation of amorphous solid.

  • Lowering the Temperature: Further decrease the solubility by moving the solution to a colder environment, such as a refrigerator or a low-temperature bath.[5][8]

Q4: My compound separated as a liquid ("oiled out") instead of forming solid crystals. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the degree of supersaturation is too high for orderly crystal lattice formation.[1][9] It is a common problem with impure compounds.

Troubleshooting Strategies:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to reduce the level of supersaturation, then allow it to cool much more slowly.[1]

  • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature in a larger volume of solvent. This ensures that the solution becomes supersaturated at a temperature below the compound's melting point.

  • Change Solvents: Try a different solvent or solvent mixture, perhaps one with a lower boiling point.[1]

  • Further Purification: If oiling out persists, it is often a strong indicator of impurities that need to be removed.[1]

Q5: My crystals are very small, needle-like, or aggregated. How can I improve their quality for X-ray diffraction?

A5: Poor crystal morphology is typically caused by a nucleation rate that is too high relative to the crystal growth rate.[1] When nucleation happens too quickly, a large number of small crystals form instead of a few large, well-ordered ones. The goal is to slow down the entire process.

Methods to Improve Crystal Quality:

  • Slow Down Cooling/Evaporation: If using slow cooling, insulate the flask to decrease the cooling rate. If using slow evaporation, reduce the size of the opening of the container to slow the rate of solvent loss.[4]

  • Decrease Supersaturation: Use a slightly larger volume of solvent so that the solution is less supersaturated at any given temperature.[9]

  • Use a More Viscous Solvent: A more viscous solvent can slow down the diffusion of molecules to the crystal surface, favoring growth over new nucleation.

  • Try a Different Method: If slow cooling gives needles, try vapor diffusion, which is often a gentler method that can yield better quality crystals.[3]

Q6: I'm getting inconsistent analytical results between different batches of crystals. Could this be polymorphism?

A6: Yes, this is a distinct possibility. Polymorphism is the ability of a solid compound to exist in more than one crystal form or arrangement.[10][11] These different polymorphs can have different physical properties, including melting point, solubility, and stability, which could explain inconsistent analytical data.[12][13]

Addressing Polymorphism:

  • Screening: To investigate polymorphism, you must systematically vary crystallization conditions. Crystallize the compound from a wide range of different solvents (polar, non-polar, protic, aprotic) and at different temperatures and cooling rates.[13]

  • Characterization: Each distinct crystal batch should be analyzed using techniques sensitive to solid-state form, such as:

    • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different polymorphs, as each will have a unique diffraction pattern.[11][13]

    • Differential Scanning Calorimetry (DSC): Can identify different melting points or phase transitions associated with different polymorphs.[14]

    • Infrared (IR) or Raman Spectroscopy: Different crystal packing can lead to subtle but measurable shifts in vibrational spectra.[11][12]

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common crystallization failures.

troubleshooting_tree Start Initial Crystallization Attempt Outcome What is the outcome? Start->Outcome NoCrystals No Crystals Formed Outcome->NoCrystals Clear Solution OilingOut Compound 'Oiled Out' Outcome->OilingOut PoorQuality Poor Quality Crystals (Needles, Powder) Outcome->PoorQuality GoodCrystals Good Crystals Outcome->GoodCrystals Action_Induce Induce Nucleation: 1. Scratch with glass rod 2. Add seed crystal 3. Cool to lower temp NoCrystals->Action_Induce Try first Action_Reheat Reheat to dissolve, add more solvent, cool very slowly OilingOut->Action_Reheat Try first Action_SlowDown Slow down crystallization: - Use more solvent - Cool/evaporate slower - Try vapor diffusion PoorQuality->Action_SlowDown Action_Concentrate Concentrate Solution: Slowly evaporate solvent Action_Induce->Action_Concentrate If still no crystals Action_ChangeSolvent Try different solvent or solvent system Action_Concentrate->Action_ChangeSolvent If still no crystals Action_Reheat->Action_ChangeSolvent If oiling persists Action_Purify Re-purify starting material Action_ChangeSolvent->Action_Purify If problem continues Action_SlowDown->Action_ChangeSolvent If still poor

Caption: Decision tree for troubleshooting crystallization experiments.

Data and Protocols

Table 1: Quick Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is not supersaturated.[9]2. High nucleation energy barrier.1. Slowly evaporate solvent to increase concentration.[7]2. Scratch the flask or add a seed crystal.[5][8]3. Cool the solution to a lower temperature.[8]
"Oiling Out" 1. Cooling is too rapid.2. Solution is too concentrated.3. Significant impurities are present.[1]1. Reheat to dissolve, add more solvent, and cool slowly.[1]2. Use a different solvent with a lower boiling point.3. Re-purify the compound.
Poor Crystal Quality 1. Nucleation rate is too high.[1]2. Rapid cooling or evaporation.1. Decrease the level of supersaturation (use more solvent).2. Slow down the cooling or evaporation rate.[4]3. Try a different method (e.g., vapor diffusion).[3]
Low Yield 1. Too much solvent was used.2. Premature filtration.1. Concentrate the mother liquor to recover more compound.2. Ensure crystallization is complete by cooling for an adequate time.
Table 2: Common Solvents for Crystallizing Nitrogen-Containing Heterocycles

This list is a starting point for your solvent screen. Solvents are ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexKey Characteristics
Water10010.2Strong H-bonding. Good for polar, salt-like compounds.[15]
Methanol655.1Protic, H-bonding. Good general solvent.
Ethanol784.3Protic, H-bonding. Often a good choice for heterocycles.[16]
Acetonitrile825.8Aprotic, polar. Can be a good choice for vapor diffusion.
Isopropanol823.9Protic, less polar than EtOH.
Acetone565.1Aprotic, polar. Volatile, good for slow evaporation.[3]
Dichloromethane403.1Volatile. Use with caution due to high volatility.[3]
Ethyl Acetate774.4Moderately polar ester. Good for co-solvent systems.[15]
Tetrahydrofuran (THF)664.0Aprotic ether. Can sometimes lead to oiling out.[4]
Toluene1112.4Aromatic, non-polar.
Heptane/Hexane98 / 690.1Non-polar. Often used as an anti-solvent.[15]
Protocol 1: Small-Scale Solvent Screening
  • Place ~5-10 mg of this compound into several small test tubes or vials.

  • To each vial, add 0.5 mL of a different solvent from Table 2.

  • Observe solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Gently heat the vials with partially soluble or insoluble material. Observe if the compound dissolves upon heating.

  • Allow the vials that formed clear solutions upon heating to cool slowly to room temperature, and then place them in a refrigerator.

  • Ideal Single Solvent: Insoluble at room temp, but soluble when hot, and forms crystals upon cooling.

  • Ideal Co-Solvent System: Identify a "good" solvent (soluble at room temp) and a "poor" solvent (insoluble at both room temp and when hot).

Protocol 2: Crystallization by Vapor Diffusion
  • Dissolve 5-10 mg of your compound in a minimal amount of a "good" volatile solvent (e.g., Dichloromethane, Acetone, Methanol) in a small, narrow vial (e.g., 1-dram vial).

  • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Add 2-3 mL of a "poor" anti-solvent (e.g., Hexane, Heptane, Diethyl Ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container tightly and leave it undisturbed in a location free from vibrations.[6]

  • Monitor for crystal growth over several days to weeks.

References

  • Guide for crystallization. (n.d.).
  • Two techniques that can be used to induce crystallization. (2023, August 15). Brainly.
  • Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. (n.d.). Homework.Study.com.
  • Crystallisation Techniques. (2006, January 8).
  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Polymorphism and polymorph characterisation in pharmaceuticals. (2019, October 11). ResearchGate.
  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2018, October 21). Frontiers.
  • Technical Support Center: Crystallization of Small Organic Molecules. (n.d.). Benchchem.
  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2018, October 22). PMC - NIH.
  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020, April 16). Asian Journal of Pharmacy and Technology.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.).
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography, University of Florida.
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (n.d.). NIH.
  • Crystallization Solvents.pdf. (n.d.).

Sources

Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of Pyrazolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of pharmacokinetic (PK) properties of pyrazolopyrazine derivatives. The pyrazolopyrazine scaffold is a key pharmacophore in modern medicinal chemistry, but like many heterocyclic systems, it can present challenges in achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] This resource is designed to provide you with actionable strategies and robust experimental protocols to overcome these hurdles.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when working with pyrazolopyrazine derivatives.

Issue 1: Rapid Metabolic Degradation in In Vitro Assays

Observation: Your pyrazolopyrazine derivative shows a short half-life (t½) and high intrinsic clearance (Clint) in human liver microsome (HLM) or hepatocyte stability assays.[3]

Potential Cause: The pyrazolopyrazine core and its substituents are likely susceptible to metabolism by cytochrome P450 (CYP) enzymes or other metabolic enzymes like aldehyde oxidase (AO).[4][5] Aromatic rings and electron-rich regions are often sites of oxidative metabolism.[6]

Troubleshooting Steps & Expected Outcome:

Troubleshooting StepRationaleExpected Outcome
1. Identify the Metabolic "Hotspot" Pinpoint the exact site of metabolic modification to guide rational chemical modifications.Identification of the specific atom or functional group undergoing metabolic transformation.
Metabolite Identification Study:Incubate the parent compound with HLM or hepatocytes and analyze the resulting mixture using LC-MS/MS to identify the mass shifts corresponding to metabolic transformations (e.g., hydroxylation, N-dealkylation).A chromatogram showing the parent compound and its metabolites, with mass spectrometry data indicating the nature of the metabolic changes.
2. Block the Metabolic Hotspot Introduce chemical modifications at the site of metabolism to prevent enzymatic degradation.Increased metabolic stability, longer half-life, and lower intrinsic clearance in subsequent in vitro assays.
Deuteration:Replace hydrogen atoms at the metabolic hotspot with deuterium. The stronger carbon-deuterium bond can slow the rate of CYP-mediated bond cleavage.[7]A significant increase in the compound's half-life in metabolic stability assays.
Introduction of Blocking Groups:Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the metabolic hotspot to physically block the enzyme's active site.Reduced formation of the specific metabolite and an overall improvement in metabolic stability.
Bioisosteric Replacement:Replace the metabolically labile functional group with a bioisostere that is more resistant to metabolism. For example, replacing a phenyl ring with a pyridine or pyrazole ring can alter the electronic properties and reduce susceptibility to oxidation.[6][8][9]The new analog will exhibit improved metabolic stability while retaining the desired pharmacological activity.
Issue 2: Poor Aqueous Solubility Leading to Inconsistent Assay Results

Observation: Your pyrazolopyrazine derivative precipitates out of solution in aqueous buffers during assay setup, leading to low and variable results in biological screens.[10][11]

Potential Cause: Many heterocyclic compounds, including pyrazolopyrazine derivatives, can be highly lipophilic and possess crystalline structures that are difficult to dissolve in water.[12]

Troubleshooting Steps & Expected Outcome:

Troubleshooting StepRationaleExpected Outcome
1. Assess and Quantify Solubility Determine the kinetic and thermodynamic solubility of your compound to establish a baseline and guide formulation strategies.A quantitative measure of your compound's solubility in different aqueous media.
Kinetic Solubility Assay:Prepare a high-concentration stock solution in DMSO and make serial dilutions in the aqueous buffer. Measure the concentration at which the compound begins to precipitate using techniques like nephelometry or UV-Vis spectroscopy.An understanding of the compound's solubility under typical assay conditions.
2. Employ Formulation Strategies Use excipients or formulation techniques to increase the apparent solubility of the compound in your assay.The compound remains in solution at the desired concentration, leading to more consistent and reliable biological data.
Use of Co-solvents:Incorporate a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol) into your assay buffer.[13]Increased solubility of the compound in the assay medium. Caution: Ensure the co-solvent concentration is compatible with your biological assay and does not cause toxicity or artifacts.
pH Adjustment:If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For basic compounds, a lower pH will increase solubility, while for acidic compounds, a higher pH is generally better.[13]The compound's solubility is enhanced by shifting the equilibrium towards the more soluble ionized form.
Cyclodextrin Complexation:Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.Formation of an inclusion complex that improves the dissolution of your pyrazolopyrazine derivative.
3. Structural Modification Introduce polar functional groups into the molecule to intrinsically improve its aqueous solubility.A new analog with improved solubility and potentially better pharmacokinetic properties.
Addition of Ionizable Groups:Incorporate basic amines or acidic carboxylic acids to allow for salt formation, which is generally more soluble than the free base or acid.The resulting salt form of the compound exhibits significantly higher aqueous solubility.
Introduction of Polar Moieties:Add polar functional groups such as hydroxyls, amides, or sulfones to increase the overall polarity and hydrogen bonding capacity of the molecule.The modified compound will have a more favorable logP and improved aqueous solubility.
Issue 3: Low Permeability and High Efflux in Caco-2 Assays

Observation: Your pyrazolopyrazine derivative shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction and a high efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 permeability assay.[14][15]

Potential Cause: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and actively pump the compound back into the apical (luminal) side.[15]

Troubleshooting Steps & Expected Outcome:

Troubleshooting StepRationaleExpected Outcome
1. Confirm Efflux Transporter Involvement Determine if the observed high efflux is indeed mediated by a specific transporter.Confirmation that the low permeability is due to active efflux and not just poor passive diffusion.
Caco-2 Assay with Inhibitors:Repeat the Caco-2 permeability assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp).[15]A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm that your compound is a substrate for that transporter.
2. Reduce Recognition by Efflux Transporters Modify the chemical structure to reduce its affinity for the efflux transporter.A new analog with improved permeability and lower efflux.
Masking Transporter Recognition Sites:Introduce polar groups or change the overall charge and hydrogen bonding pattern of the molecule to disrupt its interaction with the efflux transporter.The modified compound will no longer be efficiently recognized and transported by the efflux pump.
Pro-drug Approach:Temporarily mask the functional groups recognized by the transporter with a promoiety that is cleaved in vivo to release the active drug.The pro-drug will bypass the efflux transporter, leading to increased absorption, and then be converted to the active form.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to assess the pharmacokinetic properties of a new pyrazolopyrazine series?

A1: Start with a panel of in vitro ADME assays to get an early assessment of potential liabilities. This should include:

  • Aqueous Solubility: Kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4.

  • Metabolic Stability: Incubation with human and rat liver microsomes to determine half-life and intrinsic clearance.[3][16][17]

  • Plasma Protein Binding: To understand the fraction of unbound drug available to exert its pharmacological effect.

  • Cell Permeability: Using a Caco-2 or PAMPA assay to predict intestinal absorption.[15][18]

Q2: My pyrazolopyrazine derivative is rapidly metabolized. What are some common metabolic "hotspots" on this scaffold?

A2: While the exact site of metabolism is compound-specific, common metabolic hotspots on pyrazolopyrazine derivatives and similar heterocyclic systems include:

  • Oxidation of the pyrazine or pyrazole ring: Introduction of hydroxyl groups.

  • N-dealkylation: If alkyl groups are attached to the nitrogen atoms of the pyrazole ring.

  • Oxidation of alkyl substituents: On the aromatic rings.

  • Para-hydroxylation: Of any pendant phenyl rings.

Q3: How can I improve the oral bioavailability of my pyrazolopyrazine compound?

A3: Improving oral bioavailability often requires a multi-pronged approach that addresses both solubility and permeability. Strategies include:

  • Enhancing Solubility: As detailed in the troubleshooting section, this can be achieved through formulation (e.g., amorphous solid dispersions, nanosuspensions) or structural modifications (e.g., adding polar groups).[12][19]

  • Improving Permeability: If permeability is low, focus on optimizing the balance between lipophilicity and polarity (LogP/LogD). If efflux is an issue, medicinal chemistry strategies to circumvent transporter recognition are necessary.

  • Increasing Metabolic Stability: Reducing first-pass metabolism in the liver will increase the amount of drug that reaches systemic circulation.

Q4: What analytical techniques are best for quantifying my pyrazolopyrazine derivatives in biological samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma or microsomal incubates.[20][21][22][23][24] It offers high sensitivity, selectivity, and throughput. Developing a robust LC-MS/MS method will be crucial for all your ADME and PK studies.

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay[3][4][16][17][25]

Objective: To determine the in vitro metabolic stability of a pyrazolopyrazine derivative.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[3]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural log of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: Caco-2 Permeability Assay[14][15][18][26][27]

Objective: To assess the intestinal permeability and potential for active efflux of a pyrazolopyrazine derivative.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® plates) for 21-25 days.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

  • Test compound dosing solution (e.g., 10 µM in transport buffer).

  • Lucifer yellow (a marker for monolayer integrity).

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • LC-MS/MS system.

Procedure:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Values should be >200 Ω·cm².[14]

  • For Apical to Basolateral (A-B) transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, take a sample from the donor chamber.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests active efflux.

Visualizations

PK_Improvement_Workflow cluster_0 Initial Screening cluster_1 Problem Identification cluster_2 Troubleshooting & Optimization cluster_3 Validation Initial_Compound Pyrazolopyrazine Derivative In_Vitro_ADME In Vitro ADME Assays (Solubility, Stability, Permeability) Initial_Compound->In_Vitro_ADME Poor_PK_Profile Identify PK Liabilities In_Vitro_ADME->Poor_PK_Profile Metabolic_Lability Metabolic Lability Poor_PK_Profile->Metabolic_Lability High Clearance Poor_Solubility Poor Solubility Poor_PK_Profile->Poor_Solubility Precipitation Low_Permeability Low Permeability / High Efflux Poor_PK_Profile->Low_Permeability Low Papp, High Efflux Block_Metabolism Block Metabolism (Deuteration, Blocking Groups) Metabolic_Lability->Block_Metabolism Improve_Solubility Improve Solubility (Formulation, Add Polar Groups) Poor_Solubility->Improve_Solubility Enhance_Permeability Enhance Permeability (Reduce Efflux, Pro-drug) Low_Permeability->Enhance_Permeability Optimized_Compound Optimized Analog Block_Metabolism->Optimized_Compound Improve_Solubility->Optimized_Compound Enhance_Permeability->Optimized_Compound Re-evaluate_ADME Re-evaluate In Vitro ADME Optimized_Compound->Re-evaluate_ADME In_Vivo_PK In Vivo PK Studies Re-evaluate_ADME->In_Vivo_PK If promising

Caption: Workflow for improving the pharmacokinetic properties of pyrazolopyrazine derivatives.

Metabolic_Stabilization_Strategies Start Metabolically Labile Pyrazolopyrazine Derivative Metabolite_ID Metabolite ID (LC-MS/MS) Start->Metabolite_ID Identify 'Hotspot' Strategies Strategy 1: Deuteration Strategy 2: Blocking Group Strategy 3: Bioisosteric Replacement Metabolite_ID->Strategies Apply Strategy Result Metabolically Stable Analog Strategies:f0->Result Strategies:f1->Result Strategies:f2->Result

Caption: Strategies for enhancing the metabolic stability of pyrazolopyrazine derivatives.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Drug Metabolism Online. Microsomal stability assay for human and mouse liver microsomes. protocols.io. 2024. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. 2023. Available from: [Link]

  • National Institutes of Health (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. 2017. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Graham, T. H., et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014;24(8):1967-1971.
  • National Institutes of Health (NIH). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. 2023. Available from: [Link]

  • Lange, J. H. M., et al. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. 2005;48(6):1823-1838.
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Available from: [Link]

  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. Available from: [Link]

  • Cambridge MedChem Consulting. Aromatic Bioisosteres. 2023. Available from: [Link]

  • NSA. An Approach to Enhance Drug Solubility: Design, Characterization and E. 2025. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. 2023. Available from: [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. Available from: [Link]

  • An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. PubMed. 2016. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. 2023. Available from: [Link]

  • Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. PubMed. 2009. Available from: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available from: [Link]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link]

  • MDPI. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. 2024. Available from: [Link]

  • National Institutes of Health (NIH). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. Available from: [Link]

  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. 2025. Available from: [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. 2023. Available from: [Link]

  • Bentham Open Archives. Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. 2015. Available from: [Link]

  • ResearchGate. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. 2025. Available from: [Link]

  • Bentham Science Publisher. Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. 2021. Available from: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. OUCI. Available from: [Link]

  • JQUS. Synthesis, ADMET and Pharmacokinetic Analysis of New Isoxazolidine-Pyrazole Hybrids. 2024. Available from: [Link]

Sources

Validation & Comparative

The 1H-Pyrazolo[3,4-b]pyrazine Scaffold: A Privileged Motif in Kinase Inhibitor Design - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Within the vast landscape of heterocyclic chemistry, the 1H-pyrazolo[3,4-b]pyrazine core has emerged as a particularly fruitful scaffold. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase hinge region, providing a robust starting point for the development of targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrazolo[3,4-b]pyrazin-3-amine derivatives, drawing objective comparisons with closely related pyrazolopyridine and pyrazolopyrimidine analogs. Experimental data and detailed protocols are provided to support the findings and empower researchers in their own discovery efforts.

The Strategic Advantage of the Pyrazolopyrazine Core

The pyrazolo[3,4-b]pyrazine and its bioisosteres, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine, are considered "privileged structures" in medicinal chemistry. This is due to their ability to mimic the adenine base of ATP and form key hydrogen bonding interactions with the hinge region of protein kinases. This fundamental interaction provides a solid anchor for the inhibitor, and the various substitution points on the bicyclic system allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

The core structure, this compound, presents several key positions for chemical modification, each influencing the biological activity in distinct ways. Understanding the impact of these modifications is crucial for rational drug design.

Caption: Key positions for substitution on the this compound scaffold and their general influence on SAR.

Comparative SAR Analysis: Pyrazolopyrazines vs. Pyrazolopyridines and Pyrazolopyrimidines

While sharing a common pyrazole ring, the nature of the fused six-membered ring—pyrazine, pyridine, or pyrimidine—significantly impacts the electronic properties and the spatial arrangement of substituents, leading to distinct biological profiles.

The this compound Scaffold: Targeting SGK1

A notable example of the successful application of the this compound scaffold is in the development of Serum and Glucocorticoid-regulated Kinase 1 (SGK1) inhibitors. SGK1 is implicated in various pathological conditions, including diabetic nephropathy and cancer. Researchers at Novartis identified a series of potent and selective SGK1 inhibitors based on this scaffold.[1]

A key finding from their work was the importance of a sulfonamide moiety attached to a phenyl group at the C6 position. The SAR studies revealed that substituents on the terminal phenyl ring of the sulfonamide and on the C5 position of the pyrazolopyrazine core were critical for potency.

Table 1: SAR of this compound Derivatives as SGK1 Inhibitors [1]

CompoundR5R (Sulfonamide)SGK1 IC50 (nM) at 1 mM ATP
14g Cl2-F28
14h Cl3-F140
14i Cl4-F190
14k Me2-F23
14l Me3-F100
14q OMe2-F56
14t Cl2-F (with F on central phenyl)110

The data clearly indicates that a 2-fluoro substitution on the terminal phenyl ring of the sulfonamide is highly favorable for SGK1 inhibition.[1] Furthermore, small, electron-withdrawing or small, neutral substituents at the C5 position, such as chloro or methyl, are well-tolerated and contribute to high potency.[1] Attempts to introduce a fluorine atom on the central phenyl linker to improve solubility were detrimental to the activity.[1]

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Inhibitor Motif

The 1H-pyrazolo[3,4-b]pyridine scaffold has demonstrated remarkable versatility, with derivatives showing potent inhibition of a wide range of kinases, including FGFR, ALK, and CDKs.

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed with potent and selective activity.[2][3] A key structural feature for potent FGFR1 inhibition was the presence of a 2,6-dichloro-3,5-dimethoxyphenyl group at the C6 position.

Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as FGFR1 Inhibitors [2]

CompoundR3R4 (of phenyl ring A)FGFR1 IC50 (nM)H1581 cell IC50 (nM)
7i HH42.4>1000
11a H4-NH21.83.5
7k H4-N(CH3)21.94.2
7n H3-amino-4-methoxy0.31.7
10 Me4-NH2>5000>1000

These results highlight the critical role of the N(1)-H of the pyrazolopyridine core for hydrogen bonding interactions within the FGFR1 kinase domain, as N-methylation completely abolished the activity.[2] Furthermore, the introduction of an amino or a substituted amino group at the 4-position of the phenyl ring at C3 was crucial for achieving potent cellular activity.[2]

The pyrazolo[3,4-b]pyridine scaffold has also been successfully employed to develop inhibitors of Anaplastic Lymphoma Kinase (ALK), particularly against the crizotinib-resistant L1196M mutant.[4] A key structural element in these inhibitors is a sulfonyl group at the C5 position.

Table 3: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as ALK Inhibitors [4]

CompoundR (Amide at C3)ALK wt IC50 (nM)ALK L1196M IC50 (nM)
10b 3-(Trifluoromethyl)phenyl<0.5<0.5
10c 4-(Trifluoromethyl)phenyl1.10.9
10d 4-Methoxyphenyl1.41.0
13a 4-(Dimethylamino)phenyl0.70.5
13c 4-(Methylsulfonamido)phenyl0.60.5

The SAR studies indicated that various benzamide derivatives at the C3 position are well-tolerated, with electron-withdrawing and electron-donating groups both leading to potent inhibitors of both wild-type and mutant ALK.[4]

The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: Targeting Src and BTK

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is another prominent member of this family, with notable successes in the development of inhibitors for Src family kinases and Bruton's tyrosine kinase (BTK).

A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed as potent Src inhibitors.[5][6] The SAR exploration focused on modifications at the N1 position and the terminal phenyl ring of the phenylethynyl group.

Table 4: SAR of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as Src Inhibitors [5]

CompoundR (at N1)R' (on terminal phenyl)Src IC50 (nM)MDA-MB-231 cell IC50 (µM)
1j Ethyl4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)0.90.04
1a H4-methyl150>10
1f Methyl4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)1.20.06
1k Isopropyl4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)2.10.08

The results demonstrated that a small alkyl group, particularly ethyl, at the N1 position is optimal for potent Src inhibition and cellular activity.[5] The complex substituent on the terminal phenyl ring is crucial for the high potency.

Building upon the structure of the approved BTK inhibitor ibrutinib, a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were developed as irreversible BTK inhibitors.[7]

Table 5: SAR of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as BTK Inhibitors [7]

CompoundR (Michael acceptor)R' (hydrophobic region)BTK IC50 (nM)
6b Acrylamide4-phenoxyphenyl1.2
6a Acrylamide3-phenoxyphenyl3.5
5a Acrylamide4-phenoxyaniline15.6
7a Crotonamide4-phenoxyphenyl2.8

The data indicates that the acrylamide Michael acceptor is critical for irreversible binding and that the nature of the hydrophobic group significantly influences potency, with the 4-phenoxyphenyl group being optimal.[7]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of SAR data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key in vitro assays commonly used in the evaluation of pyrazolopyrazine and related kinase inhibitors.

Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A 1. Prepare kinase, substrate, ATP, and inhibitor solution B 2. Mix components in a 384-well plate A->B C 3. Incubate at room temperature (e.g., 60 minutes) B->C D 4. Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP C->D E 5. Incubate at room temperature (40 minutes) D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence E->F G 7. Incubate at room temperature (30-60 minutes) F->G H 8. Read luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology: [8][9][10]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the target kinase and its specific substrate in the appropriate kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer.

    • Prepare serial dilutions of the test compounds (e.g., 1H-pyrazolo[3,4-b]pyrazin-3-amines) in DMSO, and then dilute further in kinase buffer to achieve a 4X final concentration.

  • Kinase Reaction:

    • To a 384-well plate, add 2.5 µL of the 4X test compound solution.

    • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Add 2.5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay: MTT Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to attach overnight B 2. Treat cells with serial dilutions of the test compound A->B C 3. Incubate for a specified period (e.g., 48-72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation D->E F 6. Add solubilization solution (e.g., DMSO) to dissolve crystals E->F G 7. Read absorbance at ~570 nm F->G

Caption: Workflow for the MTT Cell Proliferation Assay.

Step-by-Step Methodology: [11][12][13]

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for the desired duration of exposure (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 1H-pyrazolo[3,4-b]pyrazine scaffold and its close relatives have unequivocally demonstrated their value in the discovery of potent and selective kinase inhibitors. The comparative analysis presented in this guide underscores the subtle yet significant impact of the heterocyclic core and its substituents on biological activity. The SAR data for SGK1, FGFR, ALK, Src, and BTK inhibitors provide a clear roadmap for the rational design of new chemical entities.

The provided experimental protocols for kinase and cell-based assays offer a practical framework for researchers to generate reliable and reproducible data, which is the cornerstone of any successful drug discovery program.

Future efforts in this area will likely focus on leveraging the structural insights gained from these studies to design next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The continued exploration of the chemical space around the pyrazolopyrazine core, guided by a deep understanding of SAR, promises to yield novel and effective therapies for a range of human diseases.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • El-Emary, T. I. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. 2018, 23(10), 2638. Available from: [Link]

  • Zhang, C. H., et al. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. 2015, 58(9), 3957-3974. Available from: [Link]

  • Misra, R. N., et al. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters. 2003, 13(14), 2405-2408. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Zhang, C. H., et al. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. 2015, 58(9), 3957-3974. Available from: [Link]

  • Kim, M., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019, 34(1), 1426-1438. Available from: [Link]

  • El-Emary, T. I. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. 2018, 23(10), 2638. Available from: [Link]

  • Engel, J., et al. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry. 2014, 57(21), 9005-9021. Available from: [Link]

  • Fares, M., et al. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. 2014, 19(11), 18789-18804. Available from: [Link]

  • Wang, X., et al. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. 2016, 7(6), 613-618. Available from: [Link]

  • Gaber, A. A., et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022, 37(1), 1411-1425. Available from: [Link]

  • Wang, X., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022, 37(1), 1411-1425. Available from: [Link]

  • Gaber, A. A., et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022, 37(1), 1411-1425. Available from: [Link]

  • Misra, R. N., et al. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters. 2003, 13(14), 2405-2408. Available from: [Link]

  • Zhang, C. H., et al. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. 2015, 58(9), 3957-3974. Available from: [Link]

  • Li, X., et al. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2024, 17(7), 105929. Available from: [Link]

  • Wang, X., et al. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. 2016, 7(6), 613-618. Available from: [Link]

  • ResearchGate. Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... Available from: [Link]

Sources

A Comparative Analysis of Pyrazolo-Heterocyclic Compounds and Established Kinase Inhibitors in Targeting Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Selectivity in Oncology

The aberrant activity of protein kinases is a cornerstone of cancer pathogenesis, making them prime targets for therapeutic intervention. Among these, the Cyclin-Dependent Kinase (CDK) family governs the cell cycle, and its dysregulation is a hallmark of many malignancies. The development of small molecule inhibitors that can selectively target specific CDKs remains a critical goal in oncology drug discovery. The pyrazolo-heterocyclic scaffolds, such as pyrazolopyridines and pyrazolopyrazines, have emerged as "privileged structures" in this pursuit. Their structural similarity to the adenine ring of ATP allows them to act as ATP-competitive inhibitors, effectively blocking the kinase's catalytic function.

This guide provides a comparative analysis of a representative compound from the pyrazolo-heterocycle class, specifically a potent 1H-pyrazolo[3,4-b]pyridine derivative (BMS-265246), against two historically significant and clinically evaluated CDK inhibitors: Roscovitine and Flavopiridol. We will delve into their comparative inhibitory potency, the underlying biochemical and cellular assay methodologies used for their characterization, and the rationale behind these experimental designs.

Comparative Inhibitory Potency Against Cyclin-Dependent Kinases

The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value denotes a higher potency. The following table summarizes the reported biochemical IC50 values for our selected compounds against key cell cycle CDKs.

CompoundScaffoldCDK1 IC50CDK2 IC50CDK4 IC50Reference(s)
BMS-265246 1H-Pyrazolo[3,4-b]pyridine6 nM9 nM>10,000 nM[1]
Roscovitine Substituted Purine~700 nM~700 nM>100,000 nM[2][3]
Flavopiridol Flavonoid (synthetic)~100 nM~100 nM~100 nM[4][5]

Analysis of Potency and Selectivity:

The data clearly illustrates the high potency of the pyrazolo[3,4-b]pyridine derivative, BMS-265246, against CDK1 and CDK2, with IC50 values in the low nanomolar range.[1] This is significantly more potent than Roscovitine, which exhibits IC50 values in the mid-to-high nanomolar range for the same targets.[2] Flavopiridol demonstrates broad-spectrum activity against CDKs 1, 2, and 4 with a potency that lies between BMS-265246 and Roscovitine.[5]

Crucially, BMS-265246 also displays remarkable selectivity, with over a 1000-fold difference in potency between its primary targets (CDK1/2) and CDK4.[1] This selectivity is a highly desirable trait in a kinase inhibitor, as it can minimize off-target effects and potentially lead to a better therapeutic window. Roscovitine also shows selectivity for CDK1/2 over CDK4.[2] In contrast, Flavopiridol is considered a pan-CDK inhibitor due to its relatively equipotent inhibition across multiple CDKs.[5]

Mechanism of Action: The ATP-Competitive Landscape

All three compounds, despite their structural diversity, share a common mechanism of action: they are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade that drives cellular processes like cell cycle progression.

The following diagram illustrates the ATP-competitive inhibition mechanism and the central role of CDKs in cell cycle regulation.

G cluster_0 Kinase Active Site cluster_1 Cell Cycle Progression ATP ATP Kinase CDK Enzyme ATP->Kinase Binds Inhibitor Pyrazolo-heterocycle or Roscovitine or Flavopiridol Inhibitor->Kinase Competitively Binds & Blocks ATP Binding Phosphorylation Substrate Phosphorylation Inhibitor->Phosphorylation Prevents G1 G1 Phase S S Phase G2 G2 Phase Kinase->Phosphorylation Catalyzes G1->S CDK2/CycE S->G2 CDK2/CycA M M Phase G2->M CDK1/CycB CellCycle Cell Cycle Progression Phosphorylation->CellCycle

Caption: ATP-competitive inhibition of CDKs blocks cell cycle progression.

Experimental Methodologies: A Guide to Kinase Inhibitor Characterization

The determination of a compound's inhibitory activity and its effect on cell viability are fundamental to drug discovery. Below are detailed, step-by-step protocols for a representative biochemical kinase assay and a cell-based viability assay.

Biochemical Kinase Assay: Measuring Direct Enzyme Inhibition

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase (e.g., CDK2/Cyclin A) by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. A common method utilizes a luminescence-based readout where the light signal is inversely proportional to the kinase activity.[6][7]

Experimental Workflow Diagram:

G start Start: Prepare Reagents reagents 1. Prepare Assay Buffer, ATP, CDK2/Cyclin A Enzyme, and Substrate Peptide start->reagents inhibitor_prep 2. Serially Dilute Test Compounds (e.g., Pyrazolo-heterocycle, Roscovitine) reagents->inhibitor_prep plate_setup 3. Add Reagents to 96-well Plate: - Kinase - Inhibitor (or DMSO control) - Substrate/ATP Mix inhibitor_prep->plate_setup incubation_1 4. Incubate at 30°C for 1 hour to allow kinase reaction plate_setup->incubation_1 detection_reagent 5. Add Kinase Detection Reagent (e.g., Kinase-Glo®) incubation_1->detection_reagent incubation_2 6. Incubate at Room Temperature for 10 minutes detection_reagent->incubation_2 readout 7. Measure Luminescence (Signal inversely proportional to kinase activity) incubation_2->readout analysis 8. Calculate % Inhibition and Determine IC50 Values readout->analysis end End analysis->end

Caption: Workflow for a luminescence-based biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of ATP in kinase assay buffer. The final concentration in the assay should be close to the Km value for the specific kinase, if known.

    • Dilute the purified recombinant CDK2/Cyclin A enzyme and the substrate peptide to their optimal working concentrations in the kinase assay buffer.

  • Compound Dilution:

    • Prepare a serial dilution of the test inhibitors (e.g., 1h-Pyrazolo[3,4-b]pyrazin-3-amine derivative, Roscovitine, Flavopiridol) in DMSO, followed by a further dilution in kinase assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup (96-well format):

    • Add 5 µL of the diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 20 µL of the enzyme solution to each well.

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate peptide mixture to each well.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Equilibrate the plate and the kinase detection reagent (e.g., Kinase-Glo® Max) to room temperature.

    • Add 50 µL of the detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Viability Assay: Assessing Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][9]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors (or vehicle control).

    • Incubate the cells for a specified period, typically 48-72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion: The Value of a Privileged Scaffold

This comparative guide demonstrates the potent and selective nature of the 1H-pyrazolo[3,4-b]pyridine scaffold in the context of CDK inhibition. When compared to established, broader-spectrum inhibitors like Roscovitine and Flavopiridol, derivatives such as BMS-265246 showcase the potential for achieving high target-specific potency, a critical factor in developing safer and more effective cancer therapeutics. The detailed experimental protocols provided herein offer a standardized framework for researchers to characterize and compare novel kinase inhibitors, ensuring data integrity and reproducibility. The continued exploration of pyrazolo-heterocyclic scaffolds holds significant promise for the future of targeted cancer therapy.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status. PubMed. Available at: [Link]

  • Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. Available at: [Link]

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. PubMed. Available at: [Link]

  • Roscovitine in cancer and other diseases. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Taylor & Francis Online. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. Available at: [Link]

  • CDK2 Assay Kit. BPS Bioscience. Available at: [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. Available at: [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • A Comparative Analysis of the Bioactivity of 1H- Pyrazolo[4,3-d]thiazole and 1H-Pyrazolo[3,4 - Benchchem. Available at: https://www.benchchem.com/blog/a-comparative-analysis-of-the-bioactivity-of-1h-pyrazol43-dthiazole-and-1h-pyrazolo34-dthiazole
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. National Institutes of Health. Available at: [Link]

Sources

A Researcher's Guide to Validating the Molecular Target of 1H-Pyrazolo[3,4-b]pyrazin-3-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of a novel bioactive compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its molecular target. This process is foundational to understanding the mechanism of action, predicting therapeutic efficacy, and identifying potential resistance mechanisms. The 1H-pyrazolo[3,4-b]pyrazine scaffold is a recurring motif in medicinal chemistry, with derivatives showing activity against a range of protein families, particularly kinases.[1][2][3] This guide provides a comprehensive, multi-faceted strategy for researchers to robustly validate the molecular target of a hypothetical lead compound, 1H-Pyrazolo[3,4-b]pyrazin-3-amine, within a cancer cell line context.

Our approach is built on the principle of orthogonality; we will employ a suite of distinct, yet complementary, experimental techniques to build a compelling case for target engagement and functional modulation. This guide eschews a rigid template, instead offering a logical workflow that moves from initial biophysical binding to genetic confirmation of the target's role in the compound's phenotypic effects.

The Central Hypothesis: Is this compound a Kinase Inhibitor?

Given the prevalence of the pyrazolopyridine and related scaffolds as kinase inhibitors, a logical starting hypothesis is that our compound of interest targets a protein kinase.[1][3][4][5] Kinases are pivotal nodes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7][8] Therefore, our validation strategy will be geared towards confirming a hypothetical interaction with a specific kinase, let's call it "Kinase X".

Part 1: The Initial Litmus Test - Direct Target Engagement in a Cellular Milieu

Before delving into functional assays, it is paramount to confirm that the compound physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[9][10][11] The underlying principle is that ligand binding stabilizes a protein, thereby increasing its resistance to thermal denaturation.[11][12]

Workflow for Target Engagement Validation

G cluster_0 Phase 1: Target Engagement Compound Treatment Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Treat cells with This compound Cell Lysis & Centrifugation Cell Lysis & Centrifugation Heat Shock->Cell Lysis & Centrifugation Apply temperature gradient Protein Quantification Protein Quantification Cell Lysis & Centrifugation->Protein Quantification Separate soluble vs. aggregated proteins Conclusion Conclusion Protein Quantification->Conclusion Western Blot for Kinase X

Caption: Workflow for CETSA to confirm target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate a cancer cell line known to express Kinase X. Once confluent, treat the cells with either a vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3-5 minutes using a PCR machine, followed by a cooling step.[10]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase X at each temperature point using Western blotting with a specific antibody.

Interpreting the Data

A successful CETSA experiment will show a rightward shift in the melting curve of Kinase X in the presence of this compound compared to the vehicle control. This indicates that the compound has bound to and stabilized Kinase X.

Temperature (°C)Vehicle (Soluble Kinase X)10 µM Compound (Soluble Kinase X)
45100%100%
5085%98%
5550% (Tm)80%
6015%55% (Tm)
655%20%

Part 2: Biochemical Validation - Does Binding Inhibit Function?

Confirming that the compound binds to Kinase X is a crucial first step, but it doesn't prove that this binding event has a functional consequence. An in vitro kinase activity assay is the gold standard for determining if the compound inhibits the enzymatic function of the purified target protein.[6][7][8]

Experimental Protocol: In Vitro Kinase Activity Assay

This protocol describes a luminescence-based assay that quantifies ATP consumption, which is directly proportional to kinase activity.[6]

  • Reagents: Obtain purified, active Kinase X, a suitable substrate peptide, and ATP.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and the test compound (or vehicle). Allow a brief pre-incubation for the compound to bind to the kinase.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

Comparative Analysis

To understand the selectivity of our compound, it's essential to profile it against other related kinases. A highly selective compound is generally preferred to minimize off-target effects.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase X 25 8
Kinase Y85012
Kinase Z>10,00025

This data would suggest that our compound is a potent and relatively selective inhibitor of Kinase X.

Part 3: Cellular Validation - Does the Compound Modulate the Target Pathway?

The next logical step is to determine if the compound affects the signaling pathway downstream of Kinase X in a cellular context. This is typically assessed by examining the phosphorylation state of a known substrate of the target kinase via Western blotting.

Signaling Pathway Context

G Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Activation Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylation Cellular Response Cellular Response Substrate Y->Cellular Response e.g., Proliferation Compound 1H-Pyrazolo[3,4-b] pyrazin-3-amine Compound->Kinase X Inhibition

Caption: Hypothetical signaling pathway involving Kinase X.

Experimental Protocol: Western Blotting for Downstream Substrates
  • Cell Treatment: Treat the cancer cell line with increasing concentrations of this compound for an appropriate duration.

  • Protein Extraction: Lyse the cells and extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y). Subsequently, probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

A dose-dependent decrease in the level of p-Substrate Y, without a significant change in total Substrate Y, would strongly indicate that the compound is inhibiting the activity of Kinase X in cells.

Part 4: Genetic Validation - Is the Target Necessary for the Compound's Effect?

This is the ultimate validation step. Genetic methods like siRNA knockdown or CRISPR-Cas9 knockout are used to demonstrate that the phenotypic effects of the compound (e.g., decreased cell viability) are dependent on the presence of the target protein.[13][14][15][16] This approach helps to rule out off-target effects as the primary driver of the compound's activity.[16][17][18]

Comparative Logic of Genetic Validation

G cluster_0 Wild-Type Cells cluster_1 Kinase X Knockout/Knockdown Cells WT_Compound Add Compound WT_Result Cell Death KO_Result No Effect/ Reduced Cell Death KO_Compound Add Compound

Caption: Logic of using genetic knockout to validate a drug target.

Experimental Protocol: siRNA-mediated Knockdown and Viability Assay
  • siRNA Transfection: Transfect the cancer cell line with either a non-targeting control siRNA or an siRNA specifically designed to degrade the mRNA of Kinase X.[19][20][21]

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells and confirm the successful knockdown of Kinase X protein levels by Western blotting.

  • Compound Treatment and Viability Assay: Plate the remaining transfected cells and treat them with a range of concentrations of this compound. After a further 48-72 hours, assess cell viability using an appropriate method (e.g., CellTiter-Glo®).

Expected Outcome and Comparison

If Kinase X is the true target, cells with reduced levels of Kinase X should be significantly less sensitive to this compound compared to the control cells.

Cell TypeTreatmentRelative Cell Viability
Control siRNAVehicle100%
Control siRNA100 nM Compound45%
Kinase X siRNAVehicle98%
Kinase X siRNA100 nM Compound85%

A similar, but more permanent, outcome would be expected using a CRISPR-Cas9 knockout cell line.[13][14][22][23] The convergence of results from both small molecule inhibition and genetic perturbation provides the highest level of confidence in target validation.[16][17]

Conclusion

Validating the molecular target of a novel compound like this compound is a rigorous, multi-step process that requires the integration of orthogonal experimental approaches. By systematically progressing from biophysical confirmation of target engagement (CETSA) to biochemical assessment of function (kinase assays), and finally to cellular and genetic validation of the mechanism (Western blotting, siRNA/CRISPR), researchers can build a robust and compelling case for their compound's mode of action. This methodical approach not only enhances the scientific integrity of the findings but also lays a solid foundation for further preclinical and clinical development.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2 - Benchchem.
  • Identification of 1H-pyrazolo[3,4-b]pyridine deriv
  • Abstract 2912: CRISPR-Cas9: A tool for rapid target discovery and valid
  • The impact of CRISPR–Cas9 on target identification and validation - ResearchG
  • A Pipeline for Drug Target Identification and Valid
  • Which Small Molecule?
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery - PMC - NIH.
  • Hitting the right target – validating new approaches for innov
  • Target Valid
  • How siRNA Knockdown Antibody Valid
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • Kinase Activity Assay | Cre
  • How to design effective siRNA for gene knockdown experiments?
  • Abcam's new CRISPR-Cas9 cell lines for target identification, validation and p
  • siRNA knockdown validation 101: Incorporating negative controls in antibody research - NIH.
  • Kinase assays | BMG LABTECH.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC.
  • Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Deriv
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 1H-Pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding pocket of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6][7] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely advantageous but essential for its progression as a therapeutic candidate or a chemical probe.[8][9]

This guide provides an in-depth analysis of the cross-reactivity profile of 1H-pyrazolo[3,4-b]pyrazin-3-amine, a representative of the promising pyrazolopyrazine class of kinase inhibitors.[10][11] We will objectively compare its performance against a panel of kinases and contrast its selectivity with that of established kinase inhibitors, supported by illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of novel kinase inhibitors.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1][3] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer.[1][2] While the goal of targeted therapy is to specifically inhibit the kinase driving the disease, the reality is that many inhibitors interact with multiple kinases.[3][9] This promiscuity can be a double-edged sword. Unintended inhibition of kinases can result in adverse effects, while in some instances, targeting multiple nodes in a signaling pathway can lead to enhanced efficacy.[12]

The selectivity of a kinase inhibitor is not an absolute property but rather a spectrum. It is typically quantified by comparing its potency against the intended target versus a broad panel of other kinases.[9][13] A highly selective inhibitor will exhibit potent activity against its primary target with minimal effect on other kinases, whereas a non-selective or multi-targeted inhibitor will show activity against a range of kinases.[12] The pyrazolo[3,4-b]pyridine and related pyrazolopyrimidine scaffolds have been extensively explored as privileged structures in the design of kinase inhibitors, with several compounds from these classes progressing into clinical trials.[1][14][15][16][17][18][19][20][21] Understanding the cross-reactivity of new derivatives, such as this compound, is crucial for optimizing their therapeutic potential.

Profiling Methodology: A Step-by-Step Guide to a Universal In Vitro Kinase Assay

To assess the cross-reactivity of this compound, a robust and high-throughput in vitro kinase assay is essential. The following protocol outlines a common fluorescence-based method adaptable to various platforms, designed to provide quantitative data for inhibitor characterization.[22]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The resulting phosphopeptide is detected by a terbium-labeled anti-phospho-specific antibody. Binding of the antibody to the phosphorylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore, brings the donor (terbium) and acceptor into proximity, resulting in a FRET signal proportional to the level of phosphorylation.[22] Kinase inhibition is quantified as a decrease in this signal.

Materials:

  • Kinase of interest (recombinant, purified)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound and comparator inhibitors

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody, Streptavidin-XL665

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and comparator inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution (prepared in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for the specific kinase) in assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate conversion.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the stop solution.

    • Add 5 µL of the detection reagent mixture (terbium-labeled antibody and streptavidin-XL665 in detection buffer).

  • Final Incubation and Measurement: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind. Measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound Compound_Prep->Dispense_Compound Kinase_Prep Kinase Preparation Add_Kinase Add Kinase & Pre-incubate Kinase_Prep->Add_Kinase Substrate_ATP_Prep Substrate/ATP Mix Initiate_Reaction Add Substrate/ATP Substrate_ATP_Prep->Initiate_Reaction Dispense_Compound->Add_Kinase Add_Kinase->Initiate_Reaction Incubate_Reaction Kinase Reaction Incubation Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (EDTA) Incubate_Reaction->Stop_Reaction Add_Detection Add Detection Reagents Stop_Reaction->Add_Detection Final_Incubation Final Incubation Add_Detection->Final_Incubation Read_Plate Measure TR-FRET Final_Incubation->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis

Figure 1: Experimental workflow for the in vitro kinase inhibition assay.

Comparative Cross-Reactivity Analysis

To illustrate the selectivity profile of this compound, we present hypothetical data from a screen against a representative panel of 10 kinases. For comparison, we include data for two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Dasatinib , a multi-targeted inhibitor used in the treatment of chronic myeloid leukemia (CML).[23]

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Primary Target: Aurora A 15 1050
Aurora B2501265
ABL1>10,000200.8
SRC8,50060.5
LCK9,20071.1
EGFR>10,00015030
VEGFR25,300308
CDK21,2003>1,000
p38α (MAPK14)7,80025280
MEK1 (MAP2K1)>10,000500>5,000

Table 1: Comparative inhibitory activity (IC50) of this compound and reference compounds against a panel of kinases. Lower values indicate higher potency.

Interpretation of Results

The data presented in Table 1 allows for a clear comparison of the selectivity profiles of the three compounds.

  • This compound demonstrates notable selectivity for its primary target, Aurora A, with an IC50 of 15 nM. Its activity against other kinases in the panel is significantly lower, with most IC50 values in the micromolar range or higher. This suggests a relatively selective inhibition profile, which is a desirable characteristic for minimizing off-target effects.

  • Staurosporine , as expected, exhibits potent, low nanomolar inhibition across a broad range of kinases, confirming its well-established non-selective profile.[23] This makes it a useful positive control for assay performance but an unsuitable candidate for targeted therapy due to the high likelihood of toxicity.

  • Dasatinib showcases a multi-targeted profile, with high potency against the ABL and SRC family kinases, for which it is clinically approved.[7] It also demonstrates significant activity against other kinases like VEGFR2. This profile highlights a different therapeutic strategy, where inhibiting multiple key signaling pathways can be beneficial.[7][12]

G cluster_compound This compound cluster_targets Kinase Targets cluster_high_potency High Potency cluster_med_potency Moderate Potency cluster_low_potency Low/No Potency Compound Compound X Aurora_A Aurora A Compound->Aurora_A IC50 = 15 nM Aurora_B Aurora B Compound->Aurora_B IC50 = 250 nM CDK2 CDK2 Compound->CDK2 IC50 = 1200 nM ABL1 ABL1 SRC SRC LCK LCK EGFR EGFR VEGFR2 VEGFR2 p38a p38α MEK1 MEK1

Figure 2: Selectivity profile of this compound.

Concluding Remarks and Future Directions

The cross-reactivity profiling of this compound reveals a promising selectivity profile with potent inhibition of Aurora A kinase. In comparison to the non-selective inhibitor Staurosporine and the multi-targeted drug Dasatinib, the pyrazolopyrazine compound demonstrates a more focused activity, a key attribute for developing targeted therapies with a potentially wider therapeutic window.

It is imperative to recognize that in vitro profiling is the first step.[7] Subsequent validation in cell-based assays is necessary to confirm target engagement and functional effects in a more physiological context. Further profiling against a much larger kinase panel (e.g., >400 kinases) would provide a more comprehensive understanding of its kinome-wide selectivity.[13] Nevertheless, this initial comparative analysis underscores the potential of the pyrazolopyrazine scaffold in generating selective kinase inhibitors and provides a solid foundation for further optimization and preclinical development. The methodologies and interpretative framework presented here serve as a guide for researchers navigating the complex but rewarding path of kinase inhibitor drug discovery.

References

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Comprehensive analysis of kinase inhibitor selectivity. PubMed. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Available at: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Publications. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PubMed Central. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. Available at: [Link]

  • A quantitative analysis of kinase inhibitor selectivity. ClinPGx. Available at: [Link]

  • (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. PubMed Central. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? PubMed Central. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. ScienceDirect. Available at: [Link]

  • Effect of Narrow Spectrum Versus Selective Kinase Inhibitors on the Intestinal Proinflammatory Immune Response in Ulcerative Colitis. PubMed. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

  • The in situ proteomic reactivity of covalent kinase inhibitors is... ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids against Vaccínia virus. ResearchGate. Available at: [Link]

  • Early identification of chemical series with defined kinase inhibitor selectivity profiles. American Association for Cancer Research. Available at: [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Available at: [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. Available at: [Link]

Sources

A Head-to-Head Comparison of Pyrazolo[3,4-b]pyrazine vs. Pyrazolo[3,4-b]pyridine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, target engagement, and synthetic tractability of a drug candidate. This guide provides a detailed, head-to-head comparison of two structurally related and highly valuable scaffolds: pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine. While both are recognized as "privileged structures," particularly in the realm of kinase inhibition, their subtle structural differences lead to significant variations in their physicochemical properties, biological activities, and overall utility. The pyrazolo[3,4-b]pyridine scaffold is extensively documented and has led to numerous potent kinase inhibitors targeting enzymes like FGFR, CDK, and TRK.[1][2][3] The pyrazolo[3,4-b]pyrazine scaffold, while less explored, offers a distinct electronic and hydrogen bonding profile, showing promise in targeting enzymes such as SHP2 and RET kinases.[4][5] This guide will dissect these differences, providing researchers with the data-driven insights needed to select the optimal scaffold for their specific therapeutic target.

Introduction: Two Privileged Scaffolds

Fused heterocyclic systems are the cornerstone of many blockbuster drugs. The fusion of a pyrazole ring with a six-membered aromatic system creates a bicyclic scaffold with a unique arrangement of hydrogen bond donors and acceptors, making it ideal for interacting with the ATP-binding site of protein kinases.

Pyrazolo[3,4-b]pyridine: This scaffold, an isomer of azaindole, is a bicyclic system where a pyrazole ring is fused to a pyridine ring.[6] It has been extensively utilized in the development of inhibitors for a wide range of kinases and has demonstrated clinical utility in various therapeutic areas, including oncology.[7][8] Its structure provides a stable 1H-tautomer and up to five diversity centers for chemical modification.[9]

Pyrazolo[3,4-b]pyrazine: This scaffold features a pyrazole ring fused to a pyrazine ring. The additional nitrogen atom compared to its pyridine counterpart significantly alters the electronic distribution, basicity, and hydrogen bonding capacity of the molecule. While not as prevalent in the literature as pyrazolopyridines, pyrazolopyrazines have shown significant therapeutic potential as anticancer, anti-inflammatory, and antiviral agents.[10][11]

Below is a visualization of the core structures and their key features.

Caption: Core structures and key properties of the two scaffolds.

Physicochemical Properties: A Tale of Two Rings

The introduction of a second nitrogen atom in the pyrazine ring fundamentally alters the scaffold's physicochemical properties compared to the pyridine analogue. These differences have profound implications for solubility, membrane permeability, and metabolic stability.

PropertyPyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyrazineRationale for Difference
Molecular Weight 119.12 g/mol [12]120.11 g/mol Replacement of a C-H group with a nitrogen atom.
logP (calc.) ~1.0 - 1.5~0.5 - 1.0Increased polarity and hydrogen bond acceptor count in the pyrazine ring generally lowers lipophilicity.
Hydrogen Bond Acceptors 2 (N2, N7)3 (N2, N5, N7)The additional nitrogen at position 5 in the pyrazine ring acts as another acceptor.
Hydrogen Bond Donors 1 (N1-H)1 (N1-H)Both scaffolds share the same pyrazole N-H donor, crucial for kinase hinge binding.
Basicity (pKa) The pyridine nitrogen (N7) is weakly basic.The pyrazine nitrogens (N5, N7) are significantly less basic than pyridine due to the electron-withdrawing effect of the adjacent nitrogen.The inductive effect of the second nitrogen in the pyrazine ring reduces electron density, lowering basicity.

Expert Insight: The lower basicity of the pyrazolo[3,4-b]pyrazine scaffold can be a significant advantage in drug design. Highly basic centers can lead to off-target effects (e.g., hERG inhibition) and rapid clearance. The pyrazine ring offers a more "neutral" scaffold in this regard, while still providing hydrogen bond acceptors for target engagement. Conversely, the increased polarity may reduce cell permeability, requiring careful substituent modulation to achieve an optimal balance. Studies on pyrazolo[3,4-b]pyridines have shown that their derivatives generally exhibit high gastrointestinal absorption.[13]

Synthesis and Functionalization

Both scaffolds are accessible through established synthetic routes, typically involving the construction of the six-membered ring onto a pre-formed aminopyrazole precursor.

Synthesis of Pyrazolo[3,4-b]pyridines: A highly versatile and common method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[9] The Gould-Jacobs reaction, using diethyl 2-(ethoxymethylene)malonate, is also frequently employed to yield 4-hydroxy or 4-chloro substituted pyrazolopyridines, which are valuable intermediates for further functionalization.[6][9]

Synthesis of Pyrazolo[3,4-b]pyrazines: The construction of the pyrazine ring often starts with a 5-amino-4-nitrosopyrazole.[10][14] This key intermediate can be condensed with active methylene compounds (e.g., malononitrile, acetylacetone) to form the pyrazine ring. This route allows for the introduction of diverse substituents on the pyrazine portion of the scaffold.[10]

G cluster_pyridine Pyrazolo[3,4-b]pyridine Synthesis cluster_pyrazine Pyrazolo[3,4-b]pyrazine Synthesis AP1 5-Aminopyrazole PPy Pyrazolo[3,4-b]pyridine AP1->PPy Condensation/ Cyclization DC 1,3-Dicarbonyl or α,β-Unsaturated Ketone DC->PPy ANP 5-Amino-4-nitrosopyrazole PPz Pyrazolo[3,4-b]pyrazine ANP->PPz Condensation/ Cyclization AMC Active Methylene Compound AMC->PPz G cluster_main Conceptual Model of Kinase Hinge Binding Scaffold Pyrazolo[3,4-b]X Scaffold (X = CH or N) Hinge Kinase Hinge Backbone (e.g., Leu, Ala) Scaffold->Hinge H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper van der Waals/ Steric Interactions Solvent Solvent-Exposed Region Scaffold->Solvent Vector for Solubility/Selectivity

Caption: The pyrazole N1-H and ring N7 form key H-bonds with the kinase hinge.

The key difference lies in the additional N5 atom of the pyrazolo[3,4-b]pyrazine scaffold. This atom can engage in additional hydrogen bonds with solvent or nearby residues, potentially increasing potency or altering the selectivity profile. It also makes the scaffold more electron-deficient, which can influence π-π stacking interactions with aromatic residues like phenylalanine in the active site.

Comparative Performance Data:

The following table summarizes the performance of representative inhibitors from both scaffold classes against various protein kinases.

Compound/ScaffoldTarget KinaseIC50Source
Pyrazolo[3,4-b]pyridine Derivatives
Compound 7n FGFR12 nM[1]
FGFR211 nM[1]
FGFR31 nM[1]
Compound C10 TRKA26 nM[3]
TRKB-
TRKC-
Compound 15y TBK10.2 nM[15][16]
SQ-67563CDK1/cyclin B30 nM[17]
CDK2/cyclin A30 nM[17]
Pyrazolo[3,4-b]pyrazine Derivatives
Compound 4b SHP23.2 nM[4]
Compound 28 RET Kinase25 nM (cell growth)[5]
Compound 15 Anti-inflammatorySame as Indomethacin[10]

Analysis of Performance: The data clearly shows that derivatives of the pyrazolo[3,4-b]pyridine scaffold have achieved picomolar to low nanomolar potency against a wide array of well-validated cancer targets like FGFR, TRK, and CDK. [1][3][17]This extensive body of work underscores its reliability and versatility. For instance, compound 15y demonstrates exceptional potency against TBK1 with an IC50 of 0.2 nM. [15][16] The pyrazolo[3,4-b]pyrazine scaffold, while having fewer reported examples as kinase inhibitors, shows significant promise. Compound 4b is a potent allosteric inhibitor of SHP2, a non-kinase phosphatase target, with an IC50 of 3.2 nM, highlighting the scaffold's potential beyond traditional kinase inhibition. [4]Its application in targeting RET kinase further validates its utility in oncology. [5]

Experimental Protocols

To provide a practical context, detailed, replicable protocols for the synthesis of a representative compound from each class and a standard kinase inhibition assay are provided below.

Protocol 1: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine

This protocol is adapted from the general synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. [18] Objective: To synthesize a pyrazolo[3,4-b]pyridine derivative via condensation of an aminopyrazole with an α,β-unsaturated ketone.

Materials:

  • 5-amino-1-phenyl-pyrazole

  • α,β-Unsaturated ketone (e.g., 4-(4-methoxyphenyl)but-3-en-2-one)

  • Zirconium(IV) chloride (ZrCl4)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl3)

  • Water (deionized)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 5 minutes.

  • Add ZrCl4 (0.15 mmol, 0.3 eq) to the mixture. Causality: ZrCl4 acts as a Lewis acid catalyst to promote the Michael addition and subsequent cyclization/dehydration cascade.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • Partition the residue between CHCl3 and water.

  • Separate the organic layer. Extract the aqueous phase twice more with CHCl3.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 1H-pyrazolo[3,4-b]pyridine derivative.

Protocol 2: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyrazine

This protocol is adapted from the synthesis of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine. [10] Objective: To synthesize a pyrazolo[3,4-b]pyrazine derivative via condensation of an o-aminonitrosopyrazole with a β-dicarbonyl compound.

Materials:

  • 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Pyridine

  • Standard laboratory glassware with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (1 mmol) in pyridine (10 mL). Causality: Pyridine serves as both a basic catalyst and the solvent for this condensation reaction.

  • Add acetylacetone (1.1 mmol, 1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

G A 1. Prepare Reagents - Kinase - Fluorescently Labeled Tracer - Europium-labeled Antibody B 2. Compound Serial Dilution Prepare 11-point, 3-fold serial dilution of test compound in DMSO A->B C 3. Assay Plate Setup Add diluted compound, kinase, and tracer to 384-well plate B->C D 4. Incubation Incubate at room temperature for 60 minutes C->D E 5. Detection Add Eu-antibody and read plate on a TR-FRET enabled reader D->E F 6. Data Analysis Plot TR-FRET ratio vs. [Compound] and fit to a 4-parameter curve to determine IC50 E->F

Caption: Workflow for a TR-FRET based kinase binding assay.

Procedure:

  • Reagent Preparation: Prepare assay buffer, kinase, a kinase-specific Alexa Fluor™ 647-labeled tracer, and a Europium (Eu)-labeled anti-tag antibody.

  • Compound Plating: Serially dilute the test compounds (e.g., pyrazolopyridine or pyrazolopyrazine derivatives) in DMSO and then into the assay buffer in a 384-well plate.

  • Kinase/Tracer Addition: Add the kinase and tracer mixture to the wells containing the test compounds.

  • Incubation: Shake the plate and incubate at room temperature for 60 minutes to allow the compound to bind to the kinase.

  • Detection: Add the Eu-labeled antibody. This antibody binds to the kinase.

  • Signal Reading: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. Excitation at 340 nm will result in emission from both the Europium donor (615 nm) and the Alexa Fluor™ tracer (665 nm).

  • Data Analysis: The ratio of the 665 nm/615 nm emissions is calculated. When the tracer is bound to the kinase, FRET occurs. A potent inhibitor will displace the tracer, disrupting FRET and lowering the signal ratio. Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Trustworthiness: This method is a self-validating system. The assay includes positive controls (no inhibitor, maximum FRET) and negative controls (no kinase) to establish the assay window and ensure data quality.

Conclusion and Future Outlook

Both the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine scaffolds are powerful tools in the medicinal chemist's arsenal.

  • Pyrazolo[3,4-b]pyridine is a well-established, "battle-tested" scaffold. Its synthetic accessibility and proven track record in generating potent and selective kinase inhibitors make it a go-to choice for many oncology and inflammation programs. [19]The vast chemical space already explored provides a rich foundation for further optimization.

  • Pyrazolo[3,4-b]pyrazine represents a more novel and arguably more challenging scaffold. The additional nitrogen atom provides a unique electronic and steric profile that can be exploited to achieve novel target interactions, improve metabolic stability, or escape existing intellectual property. [4][10]Its increased polarity and distinct hydrogen bonding potential may be key to unlocking selectivity for difficult targets or overcoming resistance mutations.

The choice between these two scaffolds is not a matter of one being definitively "better," but rather which is more "fit-for-purpose." For projects requiring rapid lead generation based on established bioisosteric replacements, the pyrazolo[3,4-b]pyridine is an excellent starting point. For programs seeking novel chemical space, differentiated selectivity profiles, or improved physicochemical properties like reduced basicity, the pyrazolo[3,4-b]pyrazine offers an exciting and rewarding alternative. The continued exploration of both scaffolds will undoubtedly lead to the development of next-generation therapeutics.

References

  • Katsamakas, S., Litsardakis, G., Gkizis, P. L., & Christoforidis, S. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Alcalde, E., Pujol, M. D., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Misra, R. N., et al. (2003). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Nguyen, T. T. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]

  • Ezzat, M. O., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Bioorganic Chemistry. [Link]

  • El-Emary, T. I., & El-Kashef, H. S. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]

  • El-Emary, T. I. (2012). ChemInform Abstract: New Pyrazolo[3,4-b]pyrazines: Synthesis and Biological Activity. ChemInform. [Link]

  • Zhang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. [Link]

  • Alcalde, E., Pujol, M. D., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • El-Emary, T. I. (2018). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. [Link]

  • Wang, C., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • El-Emary, T. I., & El-Kashef, H. S. (2018). (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. [Link]

  • Zhang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]

  • Gobouri, A. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid. PubChem. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

Sources

Bridging the Bench and Bedside: A Guide to In Vitro and In Vivo Correlation of 1H-Pyrazolo[3,4-b]pyrazin-3-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the purine core of adenine and guanine. This structural similarity makes it an excellent starting point for the design of molecules that can interact with ATP-binding sites in various enzymes, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to establish a robust in vitro-in vivo correlation (IVIVC) for novel 1H-pyrazolo[3,4-b]pyrazin-3-amine derivatives, a critical step in translating promising laboratory findings into potential clinical candidates.

While the direct literature on the 1H-pyrazolo[3,4-b]pyrazin -3-amine core is emerging, we will draw upon the extensive research conducted on its close analogs, the 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[3,4-d]pyrimidines , which have been successfully developed as potent inhibitors of various kinases, including ALK, CDK, FGFR, and JAK.[2][4][6][7] The principles and methodologies described herein are directly applicable and provide a validated roadmap for the investigation of this promising compound class.

Part 1: The Foundation - In Vitro Evaluation

The initial assessment of any new chemical entity begins with a thorough in vitro characterization. This stage aims to quantify the compound's activity against its intended molecular target and to assess its effects in a cellular context. A logical and well-designed in vitro testing cascade is paramount for making informed decisions about which compounds to advance to more complex and resource-intensive in vivo studies.

A. Target-Based Assays: Gauging Potency at the Source

The most direct measure of a compound's intended activity is through a target-based biochemical assay. For kinase inhibitors, this typically involves measuring the inhibition of the enzyme's phosphotransferase activity.

Causality of Experimental Choice: An enzymatic assay isolates the drug-target interaction from the complexities of a cellular environment. This allows for a clean determination of potency (often expressed as the IC50 value), which is a crucial parameter for structure-activity relationship (SAR) studies.[8][9] The ADP-Glo™ Kinase Assay is a widely adopted method due to its high sensitivity and luminescence-based readout, which minimizes interference from colored compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a this compound derivative) and a known reference inhibitor (e.g., Staurosporine or a clinically relevant drug for the target kinase) in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate (a specific peptide for the kinase), and ATP to initiate the phosphorylation reaction.

  • Inhibitor Addition: Add the serially diluted test compound or reference inhibitor to the wells. Include "no inhibitor" controls (for 100% activity) and "no enzyme" controls (for background).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: In Vitro Kinase Inhibition Profile of Compound X

Kinase TargetCompound X IC50 (nM)Reference Inhibitor IC50 (nM)
Kinase A (Primary Target)5.22.8
Kinase B (Off-Target)150.7125.4
Kinase C (Off-Target)>1000890.1
Kinase D (Off-Target)875.2650.9

This table presents hypothetical data for a representative this compound derivative, Compound X, demonstrating its potency and selectivity.

B. Cell-Based Assays: Assessing Activity in a Biological Context

While a biochemical assay confirms target engagement, a cell-based assay is essential to determine if the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. For anti-cancer agents, this is typically measured as an inhibition of cell proliferation or induction of apoptosis.[3]

Causality of Experimental Choice: Anti-proliferative assays, such as the MTT or MTS assay, provide a measure of the compound's overall cellular efficacy (often expressed as the GI50 or IC50 value). Comparing the enzymatic IC50 with the cellular GI50 gives an initial indication of the compound's cell permeability and potential for off-target effects. A significant drop-off in potency from the biochemical to the cellular assay may indicate poor membrane permeability or active efflux from the cell.

Protocol 2: Cell Viability Assay (MTS)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound and a reference drug. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plate for a period that allows for several cell doublings (typically 48-72 hours).

  • MTS Reagent Addition: Add a combined MTS/PMS solution to each well. This reagent is converted by viable, metabolically active cells into a colored formazan product.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Table 2: Anti-proliferative Activity of Compound X in Cancer Cell Lines

Cell LineCancer TypeTarget Kinase ExpressionCompound X GI50 (nM)Reference Inhibitor GI50 (nM)
Cell Line ALung CancerHigh5530
Cell Line BBreast CancerHigh7845
Cell Line CColon CancerLow>5000>5000

This table shows hypothetical GI50 values for Compound X, correlating its anti-proliferative activity with the expression of the target kinase in different cancer cell lines.

Part 2: The Proving Ground - In Vivo Assessment

Compounds that demonstrate promising potency and selectivity in vitro must then be evaluated in a living organism to assess their efficacy and pharmacokinetic properties. The choice of a relevant animal model is critical for obtaining clinically translatable data.

A. Animal Model Selection: Mimicking Human Disease

For oncology, the subcutaneous xenograft model is a widely used and well-validated starting point for in vivo efficacy testing.[4][8]

Causality of Experimental Choice: In a xenograft model, human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of the compound's direct anti-tumor activity in a complex biological system, taking into account factors like drug distribution, metabolism, and excretion (ADME). The choice of the cell line for implantation should be guided by the in vitro data, ideally using a line that is sensitive to the compound and expresses the target kinase.

Protocol 3: Human Tumor Xenograft Model in Mice

  • Cell Culture and Implantation: Culture the selected human cancer cell line (e.g., Cell Line A from the in vitro studies) under sterile conditions. Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the test compound (Compound X) and a reference drug in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection). Administer the compounds to the respective treatment groups at a predetermined dose and schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Monitor the mice for body weight changes (as a measure of toxicity) and measure the tumor dimensions with calipers two to three times per week.

  • Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor volume for each mouse at each time point.

  • Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.

Table 3: In Vivo Efficacy of Compound X in a Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle Control-1500 ± 250-+2.5
Compound X30450 ± 12070-1.8
Reference Inhibitor20525 ± 15065-3.1

This table summarizes the in vivo anti-tumor efficacy of Compound X in a hypothetical xenograft study, demonstrating significant tumor growth inhibition with acceptable tolerability.

Part 3: Forging the Link - In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical testing is to establish a clear and predictive relationship between the in vitro activity of a compound and its in vivo efficacy. A strong IVIVC provides confidence that the observed in vivo effects are due to the intended mechanism of action and increases the likelihood of success in clinical trials.

A. The IVIVC Framework in Drug Discovery

A successful IVIVC demonstrates that the compound's potency at the molecular and cellular level translates into a meaningful therapeutic effect in a whole-animal model. This correlation is not always linear and can be influenced by a multitude of factors, including the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion), target engagement in the tumor tissue, and potential off-target toxicities.[10]

B. Comparative Data Synthesis

To visualize the IVIVC, it is essential to collate the key data points from the in vitro and in vivo experiments.

Table 4: IVIVC Summary for Compound X vs. Reference Inhibitor

ParameterCompound XReference Inhibitor
In Vitro Potency
Enzymatic IC50 (Kinase A)5.2 nM2.8 nM
Cellular GI50 (Cell Line A)55 nM30 nM
In Vivo Efficacy
Tumor Growth Inhibition70% at 30 mg/kg65% at 20 mg/kg
C. Mechanistic Interpretation and Forward Path

The data in Table 4 suggests a good IVIVC for both Compound X and the reference inhibitor. The rank order of potency in the in vitro assays (Reference Inhibitor > Compound X) is reflected in the in vivo efficacy, where a lower dose of the reference inhibitor achieves a similar level of tumor growth inhibition.

The ~10-fold shift in potency from the enzymatic to the cellular assay for both compounds is common and reflects the barriers the compound must overcome to reach its intracellular target. The strong anti-tumor activity in the xenograft model at well-tolerated doses validates the in vitro findings and supports the hypothesis that inhibition of Kinase A is the primary driver of efficacy.

Should a poor IVIVC be observed (e.g., a compound with high in vitro potency but poor in vivo efficacy), further investigation into its pharmacokinetic properties would be warranted. This could involve studies to measure plasma and tumor drug concentrations to ensure adequate target site exposure.

Visualizing the Path Forward

Diagrams are invaluable tools for conceptualizing complex biological pathways and experimental workflows.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A (Target) Kinase A (Target) Receptor Tyrosine Kinase->Kinase A (Target) Downstream Effector Downstream Effector Kinase A (Target)->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation Survival Survival Downstream Effector->Survival Compound X Compound X Compound X->Kinase A (Target) Inhibition

Caption: Simplified signaling pathway illustrating the inhibitory action of Compound X on its target, Kinase A.

G cluster_0 In Vitro Assessment cluster_1 Decision Gate cluster_2 In Vivo Assessment cluster_3 Correlation Analysis Biochemical Assay (IC50) Biochemical Assay (IC50) Cell-Based Assay (GI50) Cell-Based Assay (GI50) Biochemical Assay (IC50)->Cell-Based Assay (GI50) Potency & Selectivity Criteria Met? Potency & Selectivity Criteria Met? Biochemical Assay (IC50)->Potency & Selectivity Criteria Met? Xenograft Model Xenograft Model Potency & Selectivity Criteria Met?->Xenograft Model Yes Efficacy (% TGI) Efficacy (% TGI) Xenograft Model->Efficacy (% TGI) IVIVC Established IVIVC Established Efficacy (% TGI)->IVIVC Established

Caption: Experimental workflow for establishing in vitro-in vivo correlation (IVIVC).

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.European Journal of Medicinal Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues.Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine deriv
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases.Bioorganic & Medicinal Chemistry Letters.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.ACS Medicinal Chemistry Letters.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.RSC Medicinal Chemistry.
  • Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein.Journal of Medicinal Chemistry.
  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis.European Journal of Medicinal Chemistry.
  • New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity.
  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer.Journal of Medicinal Chemistry.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.Molecules.
  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines.
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities.Journal of Cellular Biochemistry.
  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1 H -pyrazolo[3,4- d ]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer.
  • Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs).Bioorganic & Medicinal Chemistry Letters.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.Scientific Reports.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Confirming the mechanism of action of 1h-Pyrazolo[3,4-b]pyrazin-3-amine through mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 1H-Pyrazolo[3,4-b]pyrazin-3-amine and Known Kinase Inhibitors

Introduction: The Challenge of Target Validation

The discovery of a novel bioactive compound, such as this compound, marks the beginning of a rigorous journey to elucidate its precise mechanism of action. The pyrazolo[3,4-b]pyrazine scaffold is a known "privileged structure" in medicinal chemistry, with derivatives reported to possess a wide range of biological activities, including the inhibition of protein kinases.[1] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] This has made them a primary focus for targeted drug development.[2]

This guide presents a comprehensive, field-proven strategy for confirming the direct molecular target of a novel compound. We will use the hypothetical scenario that this compound (referred to hereafter as "Compound-X") is a putative inhibitor of Janus Kinase 2 (JAK2). JAK2 is a key enzyme in the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and hematopoiesis.[4][5][6][7][8] Its overactivity is implicated in various myeloproliferative neoplasms and autoimmune diseases.[5][7]

To definitively prove that Compound-X acts by directly inhibiting JAK2, the gold-standard biochemical approach is site-directed mutagenesis . This technique allows us to alter the protein's primary amino acid sequence at the predicted drug-binding site. If the compound loses its efficacy against the mutated protein, it provides powerful evidence of direct target engagement.

This guide will compare the experimental validation of Compound-X with a well-characterized, FDA-approved JAK1/2 inhibitor, Ruxolitinib , providing the necessary protocols, data interpretation frameworks, and comparative insights for researchers in drug development.

Section 1: The Principle of Mutagenesis for Target Confirmation

The core logic of using mutagenesis for target validation is elegantly straightforward. Small molecule inhibitors, like kinase inhibitors, function by fitting into a specific binding pocket on their target enzyme, disrupting its catalytic activity.[9][10] By strategically mutating a key amino acid residue within this pocket, we can disrupt the inhibitor's ability to bind without necessarily abolishing the enzyme's natural function.

A critical residue in many kinases is the "gatekeeper" residue .[11][12] This residue is located deep within the ATP-binding pocket and controls access to a deeper hydrophobic region.[11] Mutations at this site are a common mechanism of acquired drug resistance because they can sterically hinder the inhibitor from binding while still allowing ATP access.[3][11][13][14] Therefore, mutating the gatekeeper residue is an excellent strategy to test for direct binding.

If Compound-X directly inhibits JAK2 by binding to its ATP pocket, we would expect to see the following outcomes:

  • Wild-Type (WT) JAK2: Compound-X effectively inhibits JAK2 activity.

  • Mutant JAK2 (with a gatekeeper mutation): Compound-X shows a significantly reduced ability to inhibit JAK2 activity.

This differential effect, when compared to a known inhibitor like Ruxolitinib, provides a robust validation of the mechanism of action.

cluster_0 Wild-Type (WT) Protein cluster_1 Mutant Protein Drug_WT Compound-X Target_WT WT JAK2 Binding Pocket Drug_WT->Target_WT Binds Effectively Effect_WT Inhibition of STAT3 Phosphorylation Target_WT->Effect_WT Blocks Activity Drug_Mut Compound-X Target_Mut Mutant JAK2 Binding Pocket (Altered Gatekeeper) Drug_Mut->Target_Mut Binding Impaired Effect_Mut No Inhibition of STAT3 Phosphorylation Target_Mut->Effect_Mut Activity Persists

Caption: The core logic of using mutagenesis for target validation.

Section 2: A Comparative Experimental Workflow

Confirming a drug's mechanism of action is a multi-step process that integrates computational modeling with rigorous wet-lab experimentation.

A Part A: In Silico Docking B Part B: Site-Directed Mutagenesis A->B Predicts Key Residue for Mutation C Part C: Cellular Assay & Comparison B->C Generates WT and Mutant Constructs D Part D: Data Analysis & Interpretation C->D Yields IC50 Data for Compound-X vs. Ruxolitinib

Caption: A high-level overview of the experimental workflow.

Part A: In Silico Docking to Predict Binding Interactions

Before undertaking resource-intensive mutagenesis, computational modeling is used to predict how Compound-X binds to JAK2.[2][15] Molecular docking simulations place the ligand (Compound-X) into the 3D crystal structure of the target protein's active site to identify the most likely binding pose and key interacting residues.[2][15]

Objective: To identify the putative binding site of Compound-X on JAK2 and select a candidate residue for mutagenesis (e.g., the gatekeeper residue).

Methodology:

  • Obtain the crystal structure of JAK2 from a repository like the Protein Data Bank (PDB).

  • Use molecular docking software (e.g., AutoDock, DOCK) to model the interaction between Compound-X and the ATP-binding site of JAK2.[16]

  • Analyze the docking results to identify amino acid residues that form critical hydrogen bonds or hydrophobic interactions with the compound. This analysis will help confirm if the gatekeeper residue is a likely point of interaction.

  • Perform the same docking analysis for the known inhibitor, Ruxolitinib, to serve as a positive control for the binding model.

Part B: Protocol for Site-Directed Mutagenesis

This protocol, based on the principles of the QuikChange™ method, is used to introduce a specific point mutation into a plasmid containing the coding sequence for human JAK2.[17][18] The goal is to create an expression vector for a mutant form of JAK2 where the gatekeeper residue has been altered.

Objective: To create an expression plasmid for Mutant-JAK2.

Methodology:

  • Primer Design: Design two complementary mutagenic oligonucleotide primers, typically 25-45 bases in length. The primers should contain the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.[17][19] The melting temperature (Tm) should be ≥78°C.[17][19]

  • PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase to minimize secondary errors.[18]

    • Template DNA: 5-50 ng of plasmid containing Wild-Type JAK2 cDNA.[19]

    • Mutagenic Primers: ~125 ng each.[19]

    • High-Fidelity Polymerase (e.g., PfuUltra, PrimeSTAR).

    • Reaction Buffer, dNTPs.

    • Cycling Conditions: Typically 16-18 cycles are sufficient. This is a linear amplification, not an exponential one.[18]

  • Template Digestion: Following PCR, digest the reaction mixture with the DpnI restriction enzyme for at least 2 hours at 37°C.[17][20] DpnI specifically cleaves methylated parental DNA, leaving only the newly synthesized, unmethylated, mutated plasmid.[18][20]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation and the absence of other mutations by Sanger sequencing.

Part C: Cellular Assay Protocol - Measuring STAT3 Phosphorylation

To compare the efficacy of Compound-X and Ruxolitinib, we need a functional cellular assay. Since JAK2's primary role is to phosphorylate STAT3, measuring the levels of phosphorylated STAT3 (p-STAT3) is a direct and reliable readout of JAK2 activity.[21][22][23]

Objective: To determine the IC50 values of Compound-X and Ruxolitinib against Wild-Type JAK2 and Mutant-JAK2.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable human cell line that has low endogenous JAK2 expression (e.g., HEK293).

    • Separately transfect these cells with expression plasmids for either Wild-Type JAK2 or the verified Mutant-JAK2.

  • Compound Treatment:

    • Plate the transfected cells and allow them to adhere.

    • Treat the cells with a serial dilution of Compound-X or Ruxolitinib for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Stimulation and Lysis:

    • Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6), for a short period (e.g., 15 minutes) to activate the JAK-STAT pathway.[21][24]

    • Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the total protein concentration of each lysate.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.[25]

    • Probe the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3 (as a loading control).[21][25][26]

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[25]

  • Quantification: Quantify the band intensities for p-STAT3 and normalize them to the total STAT3 levels for each sample.

Section 3: Data Presentation and Interpretation

The quantitative data from the Western blot analysis should be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound under each condition. The results should be summarized in a clear, comparative table.

Comparative Performance Data (Hypothetical)
CompoundTarget ProteinIC50 (nM)Fold-Shift in IC50 (Mutant/WT)
Compound-X Wild-Type JAK250\multirow{2}{}{>200x }
Mutant JAK2>10,000
Ruxolitinib Wild-Type JAK25\multirow{2}{}{>150x }
Mutant JAK2>750
Interpretation of Results
  • Strong On-Target Activity: Both Compound-X and the positive control, Ruxolitinib, show potent, low-nanomolar inhibition of Wild-Type JAK2, as evidenced by the low IC50 values.

  • Confirmation of Direct Binding: The critical finding is the significant increase—or "fold-shift"—in the IC50 value when the compounds are tested against the Mutant-JAK2. A dramatic loss of potency (>200-fold for Compound-X in this hypothetical example) is compelling evidence that the compound's mechanism of action is through direct binding to the ATP pocket at the site of the engineered mutation.

Section 4: Comparison with Alternative Methodologies

While site-directed mutagenesis is a powerful tool for confirming a specific drug-target interaction, other methods can provide complementary information.

  • Thermal Shift Assay (TSA): This technique measures changes in a protein's melting temperature upon ligand binding. It can confirm direct binding but does not provide information about the specific binding site or the functional consequence of that binding.

  • Chemical Proteomics (e.g., Affinity Chromatography): This method uses a modified version of the drug to "pull down" its binding partners from a complex cell lysate. It is excellent for unbiased target identification but can be prone to false positives and does not confirm the functional relevance of the interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing detailed thermodynamic data (affinity, enthalpy, entropy). It is a gold-standard biophysical method for confirming direct interaction but is low-throughput and requires large amounts of pure protein.

Mutagenesis remains superior for validating the functional consequence of binding to a specific site, which is crucial for mechanism-of-action studies and for understanding potential resistance mechanisms.

Conclusion

The systematic application of in silico modeling, site-directed mutagenesis, and functional cellular assays provides an unequivocal method for confirming the mechanism of action of a novel inhibitor like this compound. By demonstrating a loss of inhibitory activity against a strategically mutated target protein and comparing this effect to a well-characterized drug like Ruxolitinib, researchers can build a robust, data-driven case for direct, on-target engagement. This rigorous, self-validating workflow is fundamental to advancing promising compounds through the drug discovery pipeline with confidence.

References

A Head-to-Head Benchmarking Guide: 1h-Pyrazolo[3,4-b]pyrazin-3-amine (PZP-3A) vs. Standard-of-Care CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1h-pyrazolo[3,4-b]pyrazine scaffold has emerged as a promising platform for the development of novel kinase inhibitors.[1] This guide introduces a lead candidate from this class, designated PZP-3A, a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). We present a comprehensive framework for the head-to-head benchmarking of PZP-3A against the current standard-of-care (SoC) CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—in the context of hormone receptor-positive (HR+), HER2-negative breast cancer.[2] This document provides the scientific rationale, detailed experimental protocols for in vitro and in vivo evaluation, and templates for objective data comparison, designed to empower researchers in drug development to rigorously assess the potential of this new chemical entity.

Introduction: The Rationale for a Novel CDK4/6 Inhibitor

The CDK4/6-Rb Axis: A Cornerstone Target in HR+ Breast Cancer

The G1-S phase transition of the cell cycle is a critical checkpoint frequently dysregulated in cancer, leading to uncontrolled proliferation.[3] In HR+ breast cancer, this pathway is often hyperactivated. The binding of D-type cyclins to CDK4 and CDK6 forms an active complex that phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[4] This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes necessary for S-phase entry and DNA replication.[3][5]

Inhibiting CDK4/6 restores the tumor-suppressive function of Rb, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.[6][7] This mechanism provides a strong rationale for the use of CDK4/6 inhibitors, which have become a standard of care in combination with endocrine therapy for HR+ metastatic breast cancer.[8][9]

CDK46_Pathway cluster_Rb_E2F Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex p16 p16(INK4a) p16->ActiveComplex Inhibits Rb Rb ActiveComplex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) Rb->pRb S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Proliferation Cell Proliferation S_Phase->Proliferation Western_Workflow A Treat MCF-7 Cells (24h) B Cell Lysis & Protein Quantitation A->B C SDS-PAGE Separation B->C D PVDF Membrane Transfer C->D E Blocking (5% BSA) D->E F Primary Antibody (p-Rb, Total Rb, GAPDH) E->F G Secondary Antibody (HRP-conjugated) F->G H ECL Detection & Imaging G->H I Data Analysis (p-Rb / Total Rb) H->I

Figure 2: Experimental Workflow for Western Blot Analysis.

Phase 3: Preclinical In Vivo Efficacy Assessment

This final benchmarking phase evaluates anti-tumor efficacy in a more complex, physiological setting.

Experiment 4: Human Tumor Xenograft Model

Causality: The ultimate preclinical test is whether the compound can inhibit tumor growth in a living organism. The MCF-7 xenograft model is the industry standard for evaluating therapies for ER+ breast cancer, as these tumors remain dependent on estrogen and the CDK4/6 pathway for growth. [10][11][12] Methodology: MCF-7 Subcutaneous Xenograft Study [13][14]

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or Nude).

  • Procedure:

    • Estrogen Supplementation: Provide mice with a slow-release estradiol pellet or regular injections, as MCF-7 cell growth is estrogen-dependent. [14] 2. Cell Implantation: Subcutaneously inject 5-10 million MCF-7 cells mixed with Matrigel into the flank of each mouse.

    • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, PZP-3A, Palbociclib).

    • Treatment: Administer compounds orally once daily (or as per established SoC dosing schedules) for 21-28 days.

    • Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight twice weekly.

    • Endpoint: The study concludes when tumors in the vehicle group reach the maximum allowed size. Calculate the Tumor Growth Inhibition (%TGI) for each group.

  • Ethical Considerations: All animal studies must be conducted under an approved IACUC protocol, adhering to the principles of humane animal care and use.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle-[Data]-[Data]
PZP-3A [Dose] mg/kg, QD[Data][Data][Data]
Palbociclib[Dose] mg/kg, QD[Data][Data][Data]
Ribociclib[Dose] mg/kg, QD[Data][Data][Data]
Abemaciclib[Dose] mg/kg, QD[Data][Data][Data]

%TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the vehicle control group.

Summary and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmarking the novel 1h-pyrazolo[3,4-b]pyrazin-3-amine derivative, PZP-3A, against the established leaders in CDK4/6 inhibition. By systematically evaluating its enzymatic potency, cellular activity, mechanism of action, and in vivo efficacy, researchers can generate a robust data package to determine its true therapeutic potential.

Favorable outcomes—such as superior potency, enhanced selectivity (particularly against CDK9 to potentially mitigate neutropenia), a distinct profile in cellular assays, or improved in vivo efficacy/tolerability—would provide a strong rationale for advancing PZP-3A into formal IND-enabling studies, including comprehensive ADME/Tox profiling and investigation into mechanisms of resistance.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery.

  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Medscape. [URL: Not a direct link, but content is widely available on Medscape's drug reference pages.]
  • Palbociclib. Wikipedia.

  • Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. PubMed Central, National Institutes of Health.

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • MCF7 Xenograft Model. Altogen Labs.

  • What is the mechanism of Ribociclib Succinate? Patsnap Synapse.

  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Spandidos Publications.

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. Promega Corporation.

  • Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various. AACR Journals.

  • Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. PubMed, National Institutes of Health.

  • Abemaciclib. PubChem, National Institutes of Health.

  • MCF7 Xenograft Model. Crown Bioscience.

  • Abemaciclib. National Cancer Institute.

  • Xenograft, Breast, MCF7. Pharmacology Discovery Services.

  • Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Semantic Scholar.

  • LanthaScreen® Eu Kinase Binding Assay for BLK Overview. Thermo Fisher Scientific.

  • Understanding Palbociclib: From Mechanism to Market. NINGBO INNO PHARMCHEM CO.,LTD.

  • Pharmacology of Abemaciclib (Verzenio, Ramiven; Pharmacokinetics, Mechanism of Action, Uses, Effects). YouTube.

  • Pharmacology of Palbociclib (Ibrance); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.

  • CDK4/6 Inhibitors Shift Standards in HR+ Metastatic Breast Cancer. OncLive.

  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.

  • Abemaciclib: pharmacology, pharmacokinetics and mechanism of action. ChemicalBook.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • Optimization of a LanthaScreen Kinase assay for LTK (TYK1). Thermo Fisher Scientific.

  • Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Dovepress.

  • Application Notes and Protocols for Western Blot Analysis of pRb Phosphorylation Using CGP60474. Benchchem.

  • LanthaScreen Eu kinase binding assay for BTK Overview. Thermo Fisher Scientific.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific.

  • Breast Cancer Xenograft. Altogen Labs.

  • After a CDK4/6 Inhibitor: State of the Art in Hormone Receptor–Positive Metastatic Breast Cancer. ASCO Publications.

  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate.

  • CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? MDPI.

  • Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. National Institutes of Health.

  • Therapeutic Targeting of CDK4/6 Inhibitor–Resistant Breast Cancer. The ASCO Post.

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. ResearchGate.

  • CDK4/6 Inhibitors. Susan G. Komen Foundation.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central, National Institutes of Health.

  • Western blot protocol. Abcam.

  • Western Blot Protocol. Proteintech Group.

  • Full article: CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. Taylor & Francis Online.

  • Development of CDK4/6 Inhibitors: A Five Years Update. MDPI.

  • Western Blot Protocol. OriGene Technologies Inc.

  • General Protocol for Western Blotting. Bio-Rad.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1h-Pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the fast-paced world of drug discovery and chemical research, our focus is often on the synthesis and application of novel compounds like 1h-Pyrazolo[3,4-b]pyrazin-3-amine. This heterocyclic amine is part of a class of molecules vital for developing new therapeutics. However, the lifecycle of a chemical in the laboratory does not end upon characterization. Responsible and compliant disposal is a non-negotiable aspect of our work, safeguarding not only our personal safety but also that of our colleagues and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined here are synthesized from the safety profiles of structurally similar compounds and grounded in the rigorous standards set by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle is straightforward: this compound must be treated as hazardous chemical waste from the moment it is deemed unnecessary to the point of its final destruction.

Section 1: Hazard Profile and Essential Precautions

While a specific, universally published Safety Data Sheet (SDS) for this compound is not always accessible, we can infer its likely hazard profile from analogous chemical structures, such as other pyrazolopyrazines, pyrazolopyrimidines, and substituted amines.[1][2][3][4] The primary directive is to always consult the supplier-specific SDS that accompanied your reagent, as it is the definitive source of information.

Based on available data for related compounds, researchers must assume the following potential hazards and take commensurate precautions.

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Potential Hazard Description Required PPE & Controls Supporting Rationale / Citations
Acute Oral Toxicity May be harmful or toxic if swallowed.Do not eat or drink in the laboratory. Wash hands thoroughly after handling.[3][4][5]
Skin Irritation May cause skin irritation upon contact.Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[5][6][7]
Serious Eye Irritation May cause serious irritation or damage to the eyes.Wear tightly fitting safety goggles or a face shield.[7]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Handle in a certified chemical fume hood to avoid dust formation and inhalation.[1][4][5]
Combustibility The compound is a solid that will burn, likely producing toxic fumes.Store away from ignition sources. Firefighting may require a self-contained breathing apparatus.[1]
Environmental Hazard The compound and its degradation products may be harmful to aquatic life.Do not allow the product to enter drains or sewer systems.[1][8]

Section 2: The Regulatory Framework: Adhering to EPA and OSHA Standards

Proper chemical disposal is not merely a suggestion; it is mandated by law. In the United States, two primary agencies govern this process:

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal (a "cradle-to-grave" system).[9][10] Laboratories are considered hazardous waste generators and must comply with specific rules for waste identification, accumulation, and disposal.[11]

  • OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (HazCom) ensures that information about chemical dangers is communicated to workers.[12][13] This is achieved through container labeling, Safety Data Sheets (SDSs), and comprehensive training, which directly informs safe handling and disposal practices.[14]

Your institution's Environmental Health & Safety (EHS) office translates these federal regulations into actionable, site-specific protocols. Always defer to your local EHS guidelines.

Section 3: Step-by-Step Disposal Protocol for this compound

This protocol applies to the pure compound, solutions containing it, and any materials contaminated by it.

Step 1: Container Selection and Preparation

The foundation of safe disposal is a proper waste container.

  • Selection: Choose a container made of a material compatible with the waste. For solid amine waste, a high-density polyethylene (HDPE) container with a screw-top lid is an excellent choice.[15] Ensure the container is in good condition, free from cracks or leaks.[16]

  • Labeling: This is a critical regulatory requirement.[17] Before any waste is added, the container must be labeled with:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" .

    • An accurate list of any other constituents (e.g., solvents).

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").

Step 2: Waste Segregation and Collection

The causality behind waste segregation is the prevention of dangerous chemical reactions.[18]

  • Designated Waste Stream: Dedicate a specific, labeled container solely for this compound and compatible waste.

  • Incompatibility: NEVER mix this waste with:

    • Strong Oxidizers

    • Strong Acids or Acid Chlorides[6]

    • Bases

    • Aqueous waste streams, unless specifically instructed by EHS.

  • Collection: Add waste to the container inside a chemical fume hood to minimize exposure. Keep the container securely closed at all times except when actively adding waste.[15][17] This prevents spills and the release of dust.

Step 3: Managing Contaminated Materials

Any item that comes into contact with the compound is also considered hazardous waste.

  • PPE: Contaminated gloves, disposable lab coats, and bench paper should be collected in a lined, sealed container designated for solid chemical waste.

  • Labware:

    • Disposable: Pipette tips, vials, and other disposables should be placed in the solid hazardous waste container.

    • Reusable (Glassware): Rinse glassware with a small amount of a suitable solvent (e.g., methanol or ethanol). This first rinseate is hazardous and must be collected in a designated liquid hazardous waste container. Subsequent rinses can typically be handled as normal. Consult your EHS office for specific procedures.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab where hazardous waste is collected at or near its point of generation.[16][17]

  • Location: The SAA must be under the control of laboratory personnel.

  • Containment: Store the waste container in a secondary containment bin to catch any potential leaks.

  • Closure: Ensure the container lid is tightly secured. A funnel left in the opening is a violation and a safety hazard.[17]

  • Inspection: Regularly check the SAA for any signs of leaks, container degradation, or improper labeling.[9]

Step 5: Arranging for Final Disposal

As a researcher, your responsibility ends with proper collection and storage. The final disposal is handled by trained professionals.

  • Contact EHS: Once the waste container is approximately 90% full, contact your institution's EHS office to schedule a pickup.[17]

  • Ultimate Disposal Method: Do not attempt to neutralize or dispose of this chemical down the drain.[1][8] The compound will be transported by a licensed hazardous waste hauler to a permitted facility for destruction, typically via high-temperature incineration equipped with afterburners and scrubbers to handle the nitrogen-containing emissions.[1][8][19]

Section 4: Emergency Procedures for Small Spills

In the event of a small spill of solid this compound:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain: If it is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.

  • Collect: Carefully sweep or wipe up the material using appropriate tools (e.g., dustpan, absorbent pads). Avoid creating dust.[1]

  • Package: Place all contaminated cleanup materials into a sealed bag or container. Label it clearly as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and place them in the appropriate waste container for EHS pickup.

Section 5: Visualization: Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for managing waste from its point of generation to its removal from the laboratory.

G cluster_0 In-Lab Waste Management cluster_1 Segregation Check cluster_2 EHS Handoff gen Waste Generation (Unused chemical, contaminated items) container Step 1: Select Compatible HDPE Container gen->container label_node Step 2: Label Container 'HAZARDOUS WASTE' & Contents container->label_node segregate Is waste compatible? (No acids, bases, oxidizers) label_node->segregate collect Step 3: Collect Waste in Fume Hood segregate->collect Yes store Step 4: Store Securely in SAA (Closed, in Secondary Containment) collect->store full Container is 90% Full? store->full ehs Step 5: Contact EHS for Waste Pickup full->ehs Yes disposal Licensed Disposal via High-Temperature Incineration ehs->disposal

Caption: Workflow for compliant disposal of this compound waste.

Conclusion

The responsible management of chemical waste is a hallmark of a professional and safety-conscious scientist. For this compound, the protocol is unambiguous: treat it as a hazardous material. By adhering to the principles of proper containerization, clear labeling, stringent segregation, and compliant storage, you ensure that your vital research does not come at the cost of safety or environmental integrity. Always remember that your institutional EHS office is your most valuable resource for navigating the specifics of waste disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Vector Solutions. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • 1-Methyl-1H-pyrazol-3-amine - Safety Data Sheet. (2025). Thermo Fisher Scientific. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid - Safety Data Sheet. (2025). Indagoo Research Chemicals. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University, College of Engineering. [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University, Research. [Link]

  • Chemical Waste Management Guide. (2016). Boston University, Environmental Health & Safety. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1h-Pyrazolo[3,4-b]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery and chemical synthesis, the safety of our researchers is the bedrock upon which innovation is built. The compound 1h-Pyrazolo[3,4-b]pyrazin-3-amine, a member of the heterocyclic amine family, represents a molecule of interest for its potential applications. However, as with any novel or specialized chemical, a thorough and proactive approach to safety is not just recommended—it is imperative. The toxicological properties of this specific compound have not been exhaustively investigated.[1] Therefore, this guide is built upon established principles for handling potent chemical compounds and data from structurally related molecules to ensure a robust margin of safety.

Our directive is to provide clear, actionable guidance that goes beyond a simple checklist. We will delve into the rationale behind each recommendation, empowering you, our fellow scientists, to make informed decisions that ensure both personal safety and the integrity of your research. This document outlines the essential personal protective equipment (PPE), operational plans for handling, and emergency procedures for this compound.

Hazard Assessment: A Foundation of Prudence

Given the absence of comprehensive toxicological data for this compound, we must infer potential hazards from its chemical class and available data on analogous structures. Heterocyclic amines, as a group, can present significant health risks, including potential mutagenicity and carcinogenicity.[2] Safety data for the related compound, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, indicates it is toxic if swallowed and causes skin, eye, and respiratory irritation.[3] Therefore, we must assume this compound presents, at a minimum, the following hazards:

  • Acute Toxicity (Oral): Potential for harm if ingested.

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[4]

  • Eye Irritation: May cause serious damage if it enters the eyes.[4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

Consequently, the primary safety objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.[5] The following table details the required PPE, which should be worn at all times when handling the compound.

Protection Area Required PPE Specifications & Rationale
Hands Double Nitrile GlovesSpecification: Two pairs of powder-free nitrile gloves. Rationale: Provides robust protection against dermal absorption.[6] Double-gloving minimizes the risk of exposure from a single glove failure (e.g., a tear or puncture) and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[7]
Eyes & Face Chemical Splash Goggles & Face ShieldSpecification: ANSI Z87.1-compliant chemical splash goggles that form a seal around the eyes. A face shield should be worn over the goggles.[8] Rationale: Goggles are essential to protect against splashes, vapors, and fine particles.[6] A face shield provides an additional, broader layer of protection for the entire face from splashes during procedures like transferring solutions.[8]
Body Chemical-Resistant Laboratory CoatSpecification: A lab coat, preferably made of a chemical-resistant material such as polyester or a poly-cotton blend, with long sleeves and a fully buttoned front. Rationale: Protects the skin and personal clothing from accidental spills and contamination.[5]
Respiratory Engineering Controls (Fume Hood)Specification: All weighing, handling, and solution preparation must be performed inside a certified chemical fume hood. Rationale: This is the primary and most effective means of preventing inhalation of airborne particles or vapors.[9] A respirator may be required for non-routine situations like a large spill, as dictated by your institution's emergency procedures.[6]
Feet Closed-Toe ShoesSpecification: Substantial, non-permeable, closed-toe shoes. Rationale: Protects the feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The "doffing" or removal process is particularly important, as this is when exposure can easily occur if done incorrectly.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Outer Gloves d2->d3 d4 4. Goggles & Face Shield d3->d4 f1 1. Outer Gloves (Peel off) f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat (Roll inside-out) f2->f3 f4 4. Inner Gloves (Last item) f3->f4

Caption: Logical workflow for donning and doffing PPE to prevent contamination.

Spill Response Plan

Immediate and correct response to a spill is vital to mitigate exposure and prevent the spread of contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or produces significant dust/vapors, evacuate the immediate area.

  • Notify Supervisor: Inform your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent material. Avoid creating dust when cleaning a solid spill.[1]

  • Decontaminate: Clean the area thoroughly with a decontaminating solution recommended by your institution's safety protocols.

  • Dispose: All materials used for cleanup, including contaminated PPE, must be collected in a sealed, labeled container for hazardous waste disposal.[1]

Spill_Response_Plan spill Spill Occurs alert 1. Alert Personnel spill->alert evacuate 2. Evacuate Area (If necessary) alert->evacuate notify 3. Notify Supervisor & EH&S alert->notify contain 4. Contain Spill (Use spill kit) notify->contain clean 5. Clean & Decontaminate Area contain->clean dispose 6. Dispose of Waste clean->dispose

Caption: Step-by-step emergency response plan for a chemical spill.

Chemical Waste Disposal

All materials that have come into contact with this compound must be considered hazardous waste. Never dispose of this chemical down the drain or in regular trash.[10]

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and paper towels should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and properly labeled hazardous liquid waste container.

  • Contaminated Labware: Reusable glassware should be decontaminated using an appropriate procedure (e.g., rinsing with a suitable solvent, which is then collected as hazardous waste) before being washed.

Disposal should be handled by a licensed professional waste disposal service in accordance with all local and federal regulations.[1][11]

Conclusion: Fostering a Culture of Inherent Safety

The responsible handling of this compound is a testament to a laboratory's commitment to a culture of safety. By treating this compound with the caution it warrants based on its chemical class, and by rigorously adhering to the PPE, handling, and disposal protocols outlined in this guide, researchers can effectively minimize risk. This proactive and informed approach ensures that our pursuit of scientific advancement is conducted with the utmost regard for the health and safety of the dedicated professionals in the field.

References

  • Capot Chemical Co., Ltd. (2017). MSDS of 1H-pyrazolo[3,4-b]pyrazine. Retrieved from [Link]

  • Servier. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Ushiyama, H., Wakabayashi, K., Hirose, M., Itoh, H., Sugimura, T., & Nagao, M. (1991). Exposure to heterocyclic amines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1h-Pyrazolo[3,4-b]pyrazin-3-amine
Reactant of Route 2
Reactant of Route 2
1h-Pyrazolo[3,4-b]pyrazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.